4-Fluoromandelic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMOQXHIDWDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314910 | |
| Record name | 4-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395-33-5 | |
| Record name | 4-Fluoromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-alpha-hydroxybenzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 395-33-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoromandelic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluoromandelic acid, a key chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and analysis, and explores its applications in drug development, including a relevant biological signaling pathway.
Core Properties of this compound
This compound is an aromatic alpha-hydroxy acid. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of derivative drug candidates. It exists as a racemic mixture (DL-4-Fluoromandelic acid) and as individual enantiomers, (R)- and (S)-4-Fluoromandelic acid. The distinct stereoisomers are critical in the development of enantiomerically pure pharmaceuticals.
Chemical Identifiers
| Identifier | Racemic (DL) this compound | (R)-(-)-4-Fluoromandelic Acid |
| CAS Number | 395-33-5[1][2] | 32222-45-0 |
| IUPAC Name | 2-(4-fluorophenyl)-2-hydroxyacetic acid[1][2] | (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid |
| Molecular Formula | C₈H₇FO₃[1][2] | C₈H₇FO₃ |
| Synonyms | p-Fluoromandelic acid, 4-Fluoro-α-hydroxyphenylacetic acid | (R)-p-Fluoromandelic acid, 4-Fluoro-D-mandelic acid |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | 134-140 °C | [1] |
| Boiling Point (Predicted) | 322.4 ± 27.0 °C | N/A |
| Density (Predicted) | 1.425 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 3.17 ± 0.10 | N/A |
| Solubility | Soluble in methanol | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
SpectraBase Spectrum ID: JDRvlrqBbcj[4]
-
Expected Chemical Shifts:
-
C=O (Carboxylic Acid): ~174 ppm
-
C-OH (Methine): ~72 ppm
-
Aromatic C-F: ~162 ppm (with a large ¹JCF coupling constant)
-
Aromatic C-C: ~136 ppm (ipso-carbon)
-
Aromatic C-H: ~128 ppm and ~115 ppm (showing C-F coupling)
-
Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic functional groups present in the molecule.
-
SpectraBase Spectrum ID: FeVcUWsiFqC[5]
-
Key Absorptions (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretch (alcohol and carboxylic acid)
-
~3000-2800 cm⁻¹: C-H stretch (aromatic and methine)
-
~1700 cm⁻¹: C=O stretch (carboxylic acid)
-
~1600, ~1500 cm⁻¹: C=C stretch (aromatic ring)
-
~1230 cm⁻¹: C-F stretch
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
SpectraBase Spectrum ID: Kb5fVrf0Z6h (GC-MS)[6]
-
Molecular Ion (M⁺): m/z = 170
-
Key Fragments:
-
m/z = 125: Loss of COOH (formic acid)
-
m/z = 97: [C₆H₄F]⁺ fragment
-
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of Racemic (DL)-4-Fluoromandelic Acid
This protocol is adapted from the general synthesis of mandelic acids starting from the corresponding benzaldehyde.
Reaction Scheme:
-
4-Fluorobenzaldehyde → 4-Fluoromandelonitrile (cyanohydrin formation)
-
4-Fluoromandelonitrile → (DL)-4-Fluoromandelic acid (hydrolysis)
Materials:
-
4-Fluorobenzaldehyde
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Ice
-
Mechanical stirrer, separatory funnel, round-bottom flask, heating mantle, evaporating dish
Procedure:
-
Cyanohydrin Formation: In a large beaker equipped with a mechanical stirrer, dissolve sodium cyanide (1.0 eq) in water. Add 4-fluorobenzaldehyde (1.0 eq). While stirring vigorously, slowly add a saturated solution of sodium bisulfite (1.0 eq). Add cracked ice to the reaction mixture to maintain a low temperature.
-
Isolation of Nitrile: A layer of 4-fluoromandelonitrile will separate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers, evaporate the benzene, and add the residual nitrile to the main portion.
-
Hydrolysis: Place the crude nitrile in a large evaporating dish and add concentrated hydrochloric acid (approx. 1.5 volumes). Allow the hydrolysis to proceed in a fume hood at room temperature for 12 hours.
-
Work-up and Purification: Gently heat the mixture on a steam bath to remove excess water and HCl. Cool the mixture to precipitate a mixture of this compound and ammonium chloride. Filter the solids. The filtrate can be further evaporated to yield more product.
-
Purification: The crude product can be purified by extraction with a suitable hot organic solvent like benzene, followed by crystallization upon cooling.
Chiral Resolution of (DL)-4-Fluoromandelic Acid
This protocol outlines the separation of the racemic mixture into its constituent enantiomers via diastereomeric salt formation with a chiral resolving agent.
Materials:
-
(DL)-4-Fluoromandelic acid
-
(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)
-
Methanol
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Buchner funnel, filter paper, crystallization dish
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound (1.0 eq) in hot methanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in a minimal amount of methanol.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt ((R)-acid-(R)-amine salt).
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer ((S)-acid-(R)-amine salt).
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add ethyl acetate. Acidify the mixture to a pH of 1-2 with 2 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. The protonated (R)-4-fluoromandelic acid will move to the ethyl acetate layer, while the protonated amine remains in the aqueous layer. Separate the layers.
-
Final Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield enantiomerically enriched (R)-4-Fluoromandelic acid. The (S)-enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.
Assay by Acid-Base Titration
This protocol determines the purity of a this compound sample.
Materials:
-
This compound sample (accurately weighed)
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Deionized water
-
Buret, 125 mL Erlenmeyer flask, analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.15 g of the this compound sample and transfer it to a 125 mL Erlenmeyer flask.
-
Dissolution: Add about 50 mL of deionized water to the flask and swirl to dissolve the acid completely.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the acid solution. The solution should be colorless.
-
Titration: Fill a buret with the standardized 0.1 M NaOH solution and record the initial volume. Titrate the acid solution with the NaOH, swirling the flask continuously.
-
Endpoint: The endpoint is reached when the first faint, persistent pink color appears. Record the final volume of NaOH solution used.
-
Calculation: Calculate the purity of the this compound using the following formula: Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × 170.14 g/mol ) / (Mass of sample (g)) × 100
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals. While specific blockbuster drugs directly incorporating the 4-fluoro-mandelic moiety are not prominently documented, its structural analogues are key to important medicines. For instance, (R)-2-chloromandelic acid is a precursor for the widely used antiplatelet drug, Clopidogrel . The principles of using a chiral halogenated mandelic acid in synthesis are well-represented by this example.
Representative Drug Target: The P2Y₁₂ Receptor
Clopidogrel is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y₁₂ receptor, a chemoreceptor for adenosine diphosphate (ADP) found on the surface of platelets.
Mechanism of Action:
-
Activation: ADP, released from dense granules of activated platelets, binds to the P2Y₁₂ receptor.
-
G-Protein Coupling: The P2Y₁₂ receptor is coupled to the Gᵢ alpha subunit of a heterotrimeric G-protein complex.
-
Downstream Signaling: Activation of the Gᵢ pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
-
Platelet Aggregation: The reduction in cAMP levels leads to the activation of the glycoprotein IIb/IIIa receptor on the platelet surface, promoting fibrinogen binding and subsequent platelet aggregation.
-
Inhibition by Clopidogrel: The active metabolite of clopidogrel irreversibly binds to the P2Y₁₂ receptor, preventing ADP from binding and thereby inhibiting the entire downstream signaling cascade that leads to platelet aggregation.[1][2][6][7]
References
- 1. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 2. Clopidogrel - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(R)-4-Fluoromandelic acid vs (S)-4-Fluoromandelic acid
An In-depth Technical Guide to (R)- and (S)-4-Fluoromandelic Acid for Drug Development Professionals
Abstract
4-Fluoromandelic acid, a halogenated derivative of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It exists as a pair of enantiomers, (R)-4-Fluoromandelic acid and (S)-4-Fluoromandelic acid, which possess identical chemical formulas but non-superimposable mirror-image structures. This stereochemical difference is fundamental to their application, as the interaction of small molecules with chiral biological targets like enzymes and receptors is highly stereospecific. Consequently, the desired therapeutic activity often resides in only one enantiomer, while the other may be inactive or contribute to undesirable side effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, enantiomeric resolution, and applications of (R)- and (S)-4-Fluoromandelic acid, serving as a critical resource for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. The defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (R) and (S) enantiomers rotate light to an equal magnitude but in opposite directions. While specific rotation values for the 4-fluoro derivatives are not consistently reported in primary literature, the values for the parent mandelic acid enantiomers are well-established and serve as a reference.
Table 1: Comparison of Physicochemical Properties
| Property | (R)-4-Fluoromandelic Acid | (S)-4-Fluoromandelic Acid | Racemic this compound |
| CAS Number | 32222-45-0 | 403-43-0 | 395-33-5 |
| Molecular Formula | C₈H₇FO₃ | C₈H₇FO₃ | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol | 170.14 g/mol | 170.14 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | ~135 - 139 °C | ~135 - 139 °C | 136 - 137 °C[1][2] |
| Specific Rotation [α]D | Negative value (Levorotatory) | Positive value (Dextrorotatory) | 0° (by definition) |
| Reference [α]D Value * | e.g., (R)-Mandelic Acid: -154° | e.g., (S)-Mandelic Acid: +154° | N/A |
| Solubility | Soluble in methanol, water | Soluble in methanol, water | Soluble in methanol, water[1][3] |
*Values for the parent, non-fluorinated mandelic acid (c=1, ethanol) are provided for reference to illustrate the expected equal and opposite magnitude. The exact values for 4-fluoro derivatives will be specific to the compound.
Synthesis and Enantiomeric Resolution
The production of enantiomerically pure this compound is typically a two-stage process: first, the synthesis of the racemic mixture, followed by chiral resolution to separate the enantiomers.
Racemic Synthesis Workflow
The standard laboratory and industrial synthesis begins with 4-fluorobenzaldehyde. The aldehyde undergoes a nucleophilic addition with a cyanide source (e.g., HCN or NaCN) to form the corresponding cyanohydrin, 4-fluoromandelonitrile. This intermediate is then subjected to acid-catalyzed hydrolysis to convert the nitrile group into a carboxylic acid, yielding racemic 4-fluoro-DL-mandelic acid.
Caption: General workflow for the synthesis of racemic this compound.
Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is the most common method to isolate the individual enantiomers from the racemate. This process exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities, allowing one to be selectively crystallized.
The following protocol is a representative method adapted from the successful resolution of the structurally similar 4-chloromandelic acid and is applicable for this compound with appropriate optimization.
Experimental Protocol: Chiral Resolution of Racemic this compound
-
Dissolution: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent, such as absolute ethanol, with gentle heating. A typical starting concentration is ~1 mmol of acid per 1.5-2.0 mL of solvent.
-
Addition of Resolving Agent: In a separate container, dissolve an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine (1.0 eq.), in the same solvent.
-
Salt Formation & Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring at room temperature. The diastereomeric salts will form. Allow the solution to cool slowly to a controlled temperature (e.g., 15 °C) to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor, which is now enriched in the more soluble diastereomeric salt.
-
Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate, liberating the free enantiopure carboxylic acid, which will partition into the organic layer.
-
Recovery: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound. The resolving agent can be recovered from the aqueous layer by basification and extraction.
Caption: Experimental workflow for the chiral resolution of this compound.
Applications in Drug Design and Asymmetric Synthesis
Enantiomerically pure (R)- and (S)-4-fluoromandelic acids are valuable chiral building blocks. The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly desirable in drug discovery.
-
(R)-4-Fluoromandelic Acid: This enantiomer is often used as a precursor in the synthesis of complex chiral molecules. For example, the structurally related (R)-o-chloromandelic acid is a key intermediate in the industrial synthesis of Clopidogrel, a widely used antiplatelet agent[4]. (R)-4-Fluoromandelic acid can be used to synthesize analogous compounds where fluorine's unique electronic properties are desired.
-
(S)-4-Fluoromandelic Acid: This enantiomer is frequently used as a chiral resolving agent for racemic bases and alcohols. Furthermore, it serves as a crucial starting material for pharmaceuticals where the (S)-configuration at the α-hydroxy acid center is required for biological activity. For instance, the parent (S)-mandelic acid is a precursor for the urological drug (S)-oxybutynin and various antibiotics.
The fundamental reason for using single enantiomers in drug development is their differential interaction with chiral biological systems. An active pharmaceutical ingredient (API) must typically bind to a receptor or enzyme active site, which is itself chiral and stereospecific.
Caption: Logical diagram of stereospecific drug-receptor interactions.
Conclusion
(R)- and (S)-4-Fluoromandelic acid are not merely chemical curiosities but essential tools in the development of modern pharmaceuticals. Their core difference, rooted in their opposite stereochemistry, dictates their utility and biological interactions. The synthesis of the racemate followed by efficient chiral resolution remains a robust and scalable strategy for obtaining these enantiopure building blocks. For drug development professionals, a thorough understanding of the properties and handling of these enantiomers is critical for the rational design and synthesis of safe and effective single-isomer therapeutic agents. The strategic incorporation of fluorinated chiral synthons like these continues to be a key approach in modulating drug properties and advancing medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoromandelic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document outlines a reliable synthetic route and details the analytical techniques used to verify the structure, purity, and properties of the compound.
Introduction
This compound, with the chemical formula C₈H₇FO₃, is an aromatic alpha-hydroxy acid. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties, making it a valuable building block in medicinal chemistry. Its applications include serving as a chiral precursor in the synthesis of various therapeutic agents. This guide presents a standard laboratory-scale synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzaldehyde. The first step involves the formation of the corresponding cyanohydrin, 4-fluoromandelonitrile, which is then hydrolyzed to the carboxylic acid.
Navigating the Solubility Landscape of 4-Fluoromandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromandelic acid, a halogenated derivative of mandelic acid, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is paramount for optimizing process efficiency, ensuring product purity, and developing stable formulations.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the parent compound, mandelic acid, to serve as a valuable reference point. Furthermore, it details a standardized experimental protocol for determining solubility and provides a visual workflow to aid in experimental design.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative information indicates that this compound is soluble in methanol.
For comparative purposes and to provide a foundational understanding of the solubility behavior of a closely related molecule, the following table summarizes the quantitative solubility of mandelic acid in various organic solvents. It is important to note that the fluorine substitution in this compound will influence its polarity and intermolecular interactions, likely altering its solubility profile compared to the parent compound.
Table 1: Quantitative Solubility of Mandelic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L) | Reference |
| Water | 20 | 15.8 | 158.7 | [1] |
| Ethanol | 25 | - | ~300 (as R-(-)-Mandelic acid) | [2] |
| Isopropyl Alcohol | - | Freely Soluble | - | [3][4] |
| Diethyl Ether | - | Readily Soluble | - | [5] |
| Dimethyl Sulfoxide (DMSO) | 25 | - | ~200 (as R-(-)-Mandelic acid) | [2] |
| Dimethyl Formamide (DMF) | 25 | - | ~300 (as R-(-)-Mandelic acid) | [2] |
| Chloroform | - | Less Soluble | - | [5] |
| Petroleum Ether | - | Insoluble | - | [1] |
Note: The data for Ethanol, DMSO, and DMF are for R-(-)-Mandelic acid and should be considered an approximation for racemic mandelic acid.
Experimental Protocols for Solubility Determination
A robust and widely accepted method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method . This method, followed by a quantitative analysis technique such as gravimetry, provides reliable and reproducible solubility data.
Isothermal Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Conical flasks or vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this step.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. To avoid drawing any solid particles, the syringe can be fitted with a pre-heated or solvent-rinsed filter.
-
Analysis: The concentration of this compound in the collected sample is then determined. A common and straightforward method is gravimetric analysis.
Gravimetric Analysis
Procedure:
-
Weighing the Sample: Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish or vial. Record the total mass of the container and the solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by placing the container in a well-ventilated oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Evaporation can also be facilitated under reduced pressure.
-
Drying to a Constant Mass: Once the solvent appears to have completely evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing of the container with the residue until two consecutive measurements are within an acceptable tolerance.
-
Calculation: The solubility is calculated from the mass of the solid residue (solute) and the mass or volume of the solvent.
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100
Mass of solvent = (mass of container + solution) - (mass of container + residue)
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method followed by gravimetric analysis.
Caption: Workflow for determining solubility via the isothermal shake-flask method.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mandelic acid CAS#: 611-71-2 [m.chemicalbook.com]
- 4. 611-71-2 CAS MSDS (Mandelic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. DL-Mandelic acid CAS#: 611-72-3 [m.chemicalbook.com]
Spectroscopic data of 4-Fluoromandelic acid (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoromandelic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental spectra in the public domain, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and IR spectra, which can be readily adapted for this compound.
Core Spectroscopic Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar aromatic carboxylic acids.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.2 | broad singlet | - |
| Ar-H (ortho to -CH(OH)COOH) | 7.40 - 7.60 | doublet of doublets | ~ 8.8, 5.4 |
| Ar-H (ortho to F) | 7.00 - 7.20 | triplet | ~ 8.8 |
| -CH(OH) | 5.10 - 5.30 | singlet | - |
| -OH | Variable | broad singlet | - |
Note: The chemical shift of the carboxylic acid and hydroxyl protons can vary significantly depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| C-CH(OH)COOH | 135 - 140 (d, ⁴JCF ≈ 3 Hz) |
| CH (ortho to C-F) | 128 - 130 (d, ³JCF ≈ 8 Hz) |
| CH (ortho to C-CH(OH)COOH) | 115 - 117 (d, ²JCF ≈ 21 Hz) |
| -CH(OH) | 70 - 75 |
Note: The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling. Other aromatic carbons will also show smaller couplings to fluorine.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| O-H (Alcohol) | Stretching | 3200 - 3550 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1760 | Strong |
| C=C (Aromatic) | Stretching | 1550 - 1700 | Medium |
| C-O (Alcohol/Carboxylic Acid) | Stretching | 1050 - 1300 | Strong |
| C-F | Stretching | 1000 - 1400 | Strong |
Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for solid organic compounds like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[1]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[2]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[2]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum. For ¹H NMR, the residual solvent peak can be used as a secondary reference. For ¹³C NMR, the solvent signal is typically used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.[3]
-
Place a portion of the mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press.
-
-
Instrument Setup and Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis :
-
The acquired spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations based on their position, intensity, and shape.[4]
-
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
References
4-Fluoromandelic Acid: A Versatile Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
4-Fluoromandelic acid, a halogenated derivative of mandelic acid, has emerged as a crucial chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chiral resolution, and application in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and mechanistic pathways are presented to serve as a practical resource for professionals in drug discovery and development.
Introduction
Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The demand for enantiomerically pure compounds has driven the development of innovative synthetic strategies, where chiral building blocks play a pivotal role.[1] this compound (C₈H₇FO₃) is one such building block, valued for its stereogenic center and the strategic placement of a fluorine atom.[2][3] This guide will delve into the synthesis of racemic this compound, methodologies for its resolution into pure enantiomers, and its application as a precursor in the synthesis of bioactive compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and resolution.
| Property | Value | Reference(s) |
| CAS Number | 395-33-5 | [4] |
| Molecular Formula | C₈H₇FO₃ | [4] |
| Molecular Weight | 170.14 g/mol | [4] |
| Melting Point | 136-137 °C | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in methanol | [4] |
| pKa | 3.17 (Predicted) | [4] |
Synthesis of Racemic this compound
The synthesis of racemic this compound is the initial step before chiral resolution. A common and effective method involves the hydrolysis of the corresponding cyanohydrin, which is formed from 4-fluorobenzaldehyde.
Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde
This protocol is adapted from the general synthesis of mandelic acid.[5]
Materials:
-
4-Fluorobenzaldehyde
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.
-
To this solution, add 4-fluorobenzaldehyde and stir the mixture.
-
Slowly add a saturated solution of sodium bisulfite to the reaction mixture while cooling with ice.
-
The resulting 4-fluoromandelonitrile will separate as an oily layer. Separate the layers and extract the aqueous phase with benzene. Combine the organic phases.
-
Carefully add concentrated hydrochloric acid to the crude 4-fluoromandelonitrile.
-
Allow the hydrolysis to proceed at room temperature overnight.
-
Heat the mixture on a steam bath to remove excess water and HCl.
-
The crude product, a mixture of this compound and ammonium chloride, is then purified by extraction with a suitable solvent like hot benzene, followed by crystallization.
References
- 1. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 395-33-5 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Chiral Resolution Using Mandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. As a result, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis. Among the various techniques available, classical resolution via the formation of diastereomeric salts is a robust and scalable method. Mandelic acid and its derivatives have emerged as highly effective and versatile resolving agents for a wide range of chiral compounds, particularly amines and alcohols.
This technical guide provides an in-depth overview of the principles and practices of chiral resolution using mandelic acid derivatives. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and fine chemical synthesis, offering detailed experimental protocols, comparative data, and visual representations of the underlying processes.
Core Principles of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the differential physical properties of diastereomers. While enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not. By reacting a racemic mixture with an enantiomerically pure resolving agent, such as (R)- or (S)-mandelic acid, a pair of diastereomeric salts is formed. These salts, having different solubilities in a given solvent system, can be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be liberated from the purified diastereomeric salt by treatment with an acid or a base, and the chiral resolving agent can often be recovered and recycled.
The success of a diastereomeric salt resolution is contingent upon several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the stoichiometry of the reactants.
Mandelic Acid and Its Derivatives as Resolving Agents
Mandelic acid (C₆H₅CH(OH)CO₂H) is an aromatic alpha-hydroxy acid that possesses a chiral center.[1] Both (R)- and (S)-enantiomers are commercially available in high enantiomeric purity, making them readily accessible resolving agents.[2] Their utility stems from the presence of both a carboxylic acid group, which can form salts with basic compounds like amines, and a hydroxyl group, which can participate in hydrogen bonding interactions that contribute to the stability and differential solubility of the diastereomeric salts.[3]
Derivatives of mandelic acid, such as those with substituents on the phenyl ring (e.g., chloro, bromo, methoxy), are also employed to fine-tune the properties of the resolving agent and optimize the separation efficiency for specific substrates.[4][5]
Quantitative Data on Chiral Resolution
The efficacy of a chiral resolution is typically assessed by the yield of the resolved enantiomer and its enantiomeric excess (ee). The following tables summarize quantitative data from various studies on the chiral resolution of and with mandelic acid and its derivatives.
Table 1: Resolution of Racemic Mandelic Acid
| Resolving Agent | Substrate | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Mandelic Acid | Reference |
| (1R,2S)-(–)-Ephedrine | (±)-Mandelic Acid | Ethanol | 52% (recrystallized) | 85% | [6] |
| L-Prolinamide | (R/S)-Mandelic Acid | Ethanol | >80% purity | Not specified | [7] |
Table 2: Resolution of Racemic Amines using Mandelic Acid
| Resolving Agent | Substrate | Solvent | Yield of Resolved Amine | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Not specified | High | High | [8] |
| (S)- and (R)-Mandelic Acid | (±)-trans-2-(N-benzyl)amino-1-cyclohexanol | Ethyl acetate/Diethyl ether | 74-78% (of salt) | 99% | [2] |
| PEGylated-(R)-Mandelic Acid | Racemic Amines | Methanol | 78-90% | 72-85% (first cycle), 87-95% (second cycle) | [9] |
Table 3: Resolution of Halogenated Mandelic Acids
| Resolving Agent | Substrate | Solvent | Optical Purity of Resolved Enantiomer | Reference |
| Levetiracetam | (±)-2-Chloromandelic Acid | Acetonitrile | 78% (S-enantiomer) | [5] |
| Levetiracetam | (±)-3-Chloromandelic Acid | Acetonitrile | 83% (S-enantiomer) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving chiral resolution with mandelic acid derivatives.
Protocol 1: Resolution of (±)-Mandelic Acid using (1R,2S)-(–)-Ephedrine[6][10]
Materials:
-
(±)-Mandelic acid
-
(1R,2S)-(–)-Ephedrine
-
Ethanol
-
6 M Hydrochloric acid
-
tert-Butyl methyl ether
-
Standard laboratory glassware (beakers, flasks, Buchner funnel, etc.)
-
Heating source (hotplate)
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Polarimeter
-
Melting point apparatus
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve (±)-mandelic acid in ethanol with gentle heating.
-
In a separate flask, dissolve an equimolar amount of (1R,2S)-(–)-ephedrine in ethanol.
-
Slowly add the ephedrine solution to the mandelic acid solution with stirring.
-
Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate].
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the salt from a minimal amount of hot ethanol to improve purity.
-
Collect the recrystallized salt by vacuum filtration and dry.
-
-
Liberation of (R)-(–)-Mandelic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with 6 M HCl to a pH of 1-2.
-
Extract the liberated (R)-(–)-mandelic acid into a suitable organic solvent, such as tert-butyl methyl ether or ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield solid (R)-(–)-mandelic acid.
-
-
Analysis:
-
Determine the melting point of the resolved (R)-(–)-mandelic acid. The literature melting point is 131–133 °C.[10]
-
Measure the specific rotation using a polarimeter and calculate the enantiomeric excess.
-
Protocol 2: Resolution of a Racemic Amine using (S)-Mandelic Acid[2][8]
Materials:
-
Racemic amine
-
(S)-Mandelic acid
-
Suitable solvent (e.g., ethyl acetate, ethanol, methanol)
-
1 N Sodium hydroxide solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent.
-
In a separate flask, dissolve (S)-mandelic acid (0.5 equivalents) in the same solvent, possibly with gentle heating.
-
Slowly add the mandelic acid solution to the amine solution with continuous stirring.
-
Allow the mixture to stir at room temperature, then cool to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by suction filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
The filtrate contains the enriched, more soluble diastereomer.
-
-
Liberation of the Resolved Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add 1 N NaOH solution to basify the mixture (pH > 10), which will deprotonate the mandelic acid and liberate the free amine.
-
Extract the resolved amine with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step can be acidified with HCl to precipitate the (S)-mandelic acid, which can be recovered by filtration.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows described, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. redalyc.org [redalyc.org]
- 4. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
The Strategic Role of 4-Fluoromandelic Acid in the Synthesis of Fluorinated Chiral Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The introduction of fluorine into pharmaceutical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. When combined with the precise stereochemistry of chiral centers, fluorinated molecules offer a powerful platform for the development of highly specific and effective therapeutic agents. 4-Fluoromandelic acid (4-FMA), a chiral building block, serves as a valuable precursor in the synthesis of complex fluorinated drugs. Its unique structure, featuring a fluorine-substituted aromatic ring and a chiral hydroxyl group, makes it an ideal starting material for asymmetric synthesis. This guide provides an in-depth technical overview of the application of this compound in the synthesis of fluorinated chiral drugs, focusing on resolution techniques, synthetic applications, and relevant biological pathways.
Resolution of Racemic this compound
Obtaining enantiomerically pure this compound is the critical first step. Two primary methods have proven effective: diastereomeric salt resolution and enzymatic kinetic resolution.
Diastereomeric Salt Resolution
This classical resolution technique involves the reaction of racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
A notable method involves the use of the chiral drug Levetiracetam (LEV) as a resolving agent to achieve enantiospecific co-crystallization.[1] This process has been shown to be effective for the resolution of various halogenated mandelic acids.
Experimental Protocol: Resolution of this compound with Levetiracetam [1]
-
Preparation: 3.09 mmol of racemic this compound is suspended in 1.8 mL of acetonitrile in a 20 mL vessel.
-
Heating: The suspension is heated to 80 °C with agitation for 1.5 hours. Any undissolved solids are removed by filtration.
-
Addition of Resolving Agent: 2.06 mmol of Levetiracetam is added to the filtrate. The mixture is stirred at reflux for 3 hours to ensure complete dissolution.
-
Crystallization: The solution is slowly cooled to room temperature and seeded with a pre-formed co-crystal. It is then stored at -15 °C for 14 days to facilitate the precipitation of the diastereomeric co-crystal.
-
Isolation: The crystalline product is collected by vacuum filtration and washed with cold acetonitrile.
-
Liberation of Enantiomer: The resolved enantiomer of this compound can be liberated from the co-crystal by standard acid-base extraction procedures.
Quantitative Data for Diastereomeric Resolution
The efficiency of resolution can be quantified by the resolution efficiency and the enantiomeric excess (% e.e.) of the product. The following table summarizes results for the resolution of various halogenated mandelic acids using Levetiracetam, demonstrating the viability of this method.
| Racemic Acid | Resolving Agent | Enantiomer Selectivity | Optical Purity of Product | Reference |
| This compound | Levetiracetam | R-enantiomer | >70% | [1] |
| 4-Chloromandelic Acid | Levetiracetam | S-enantiomer | 88% | [1] |
| 2-Chloromandelic Acid | Levetiracetam | S-enantiomer | >70% | [1] |
| 4-Bromomandelic Acid | Levetiracetam | S-enantiomer | >70% | [1] |
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly efficient and environmentally benign method that utilizes the stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures. In the case of this compound, its corresponding ester is subjected to enzymatic hydrolysis or transesterification, where one enantiomer reacts significantly faster than the other, allowing for their separation. Lipases from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica Lipase B (CALB) are frequently employed for such resolutions.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Ethyl 4-Fluoromandelate (Representative Protocol)
This protocol is a representative procedure based on established methods for resolving similar mandelic acid derivatives.
-
Reaction Setup: To a solution of racemic ethyl 4-fluoromandelate (10 mmol) in 100 mL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE), add the immobilized lipase (e.g., Pseudomonas cepacia lipase, 30 mg).
-
Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (60 mmol), to the mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 55°C) with constant agitation (e.g., 500 rpm) for a specified period (e.g., 18 hours).
-
Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
Separation: The resulting mixture of the unreacted ester enantiomer and the acylated product enantiomer is separated by column chromatography.
-
Hydrolysis: The separated acylated product is then hydrolyzed (e.g., using a mild base) to yield the enantiomerically pure this compound.
Quantitative Data for Lipase-Catalyzed Resolution of Substituted Mandelic Acids
The following table presents data from the kinetic resolution of 4-chloromandelic acid, a close structural analog of 4-FMA, which illustrates the high enantioselectivity achievable with this method.
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (c) | Enantiomeric Excess of Product (eep) | Reference |
| (R,S)-4-Chloromandelic Acid | Immobilized P. cepacia lipase | Vinyl Acetate | MTBE | 47.6% | 98.7% | [2] |
Application in the Synthesis of a Chiral Fluorinated Drug
Enantiomerically pure (R)-4-fluoromandelic acid and its analogs are key building blocks for complex pharmaceuticals. A prime example of the application of a similar chiral α-hydroxy acid is in the synthesis of direct thrombin inhibitors, a class of anticoagulants. While a direct synthesis of a marketed drug from 4-FMA is not publicly detailed, the synthesis of the prodrug Atecegatran metoxil (AZD0837) , which contains a (2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl moiety, serves as an excellent representative workflow. This highlights the crucial role of such chiral synthons.
Logical Workflow: Synthesis of a Thrombin Inhibitor
The following diagram illustrates a logical workflow for the synthesis of a direct thrombin inhibitor, showcasing the incorporation of the chiral hydroxy acid moiety.
Caption: Synthetic workflow for a chiral drug.
Biological Context: The Coagulation Cascade and Thrombin Inhibition
Direct thrombin inhibitors, synthesized using chiral building blocks like substituted mandelic acids, exert their therapeutic effect by modulating the blood coagulation cascade. Thrombin (Factor IIa) is a critical serine protease that plays a central role in this cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.[3][4]
By directly inhibiting the active site of thrombin, these drugs prevent the formation of fibrin and subsequent clot formation, making them effective anticoagulants for conditions such as atrial fibrillation and for preventing thrombosis.
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for direct thrombin inhibitors.
Caption: The coagulation cascade and thrombin inhibition.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex fluorinated pharmaceuticals. The ability to efficiently resolve its racemic form through methods like diastereomeric salt crystallization and enzymatic kinetic resolution provides access to enantiomerically pure starting materials. The incorporation of these chiral fragments into drug candidates, such as direct thrombin inhibitors, demonstrates the critical role of precise stereochemistry in modern drug design. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this compound and its analogs is essential for the creation of next-generation therapeutics with enhanced efficacy and safety profiles.
References
The Pivotal Role of 4-Fluoromandelic Acid in Pioneering Cardiovascular Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of cardiovascular drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Within this pursuit, chiral building blocks play a fundamental role in the stereoselective synthesis of complex drug molecules. Among these, 4-Fluoromandelic acid has emerged as a critical precursor, particularly in the development of innovative cardiovascular drugs. Its unique structural features, including a chiral center and a fluorine substituent, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. This technical guide delves into the multifaceted role of this compound in cardiovascular drug discovery, exploring its application in the synthesis of next-generation therapeutics, its influence on biological activity, and the experimental methodologies employed in its evaluation.
Core Application: A Chiral Keystone in Beta-Blocker Synthesis
This compound serves as a vital chiral precursor in the asymmetric synthesis of a new generation of cardiovascular drugs, most notably beta-adrenergic receptor antagonists (beta-blockers). The stereochemistry of beta-blockers is paramount to their therapeutic efficacy, with one enantiomer often exhibiting significantly higher potency and a better safety profile. The presence of the chiral hydroxyl group in this compound allows for the stereospecific construction of the aryloxypropanolamine backbone, a common structural motif in many beta-blockers.
The synthesis of fluorinated beta-blocker analogs is a key area of investigation. The introduction of a fluorine atom onto the aromatic ring can significantly alter the drug's properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to the target receptor.[1][2]
Below is a generalized workflow for the synthesis of a fluorinated beta-blocker analog using a derivative of this compound.
Caption: Generalized synthesis workflow for a fluorinated beta-blocker analog.
Beyond Beta-Blockade: The Antioxidant Frontier of Fluorinated Analogs
A groundbreaking discovery in the field is the significant membrane antioxidant activity exhibited by fluorinated propranolol analogs.[3] This antioxidant potency, which increases with the degree of fluorination, is independent of the compound's beta-blocking activity. This dual-action profile presents an exciting avenue for the development of cardioprotective agents that not only manage adrenergic stress but also combat oxidative damage, a key contributor to the pathophysiology of various cardiovascular diseases, including heart failure and ischemia/reperfusion injury.[3]
The proposed mechanism for this enhanced antioxidant effect is twofold:
-
Increased Lipophilicity: Fluorination increases the lipophilicity of the molecule, facilitating its partitioning into cell membranes. This allows the compound to more effectively inhibit lipid peroxidation at its site of initiation.[3]
-
Inhibition of Xanthine Oxidase: Some studies suggest that propranolol and its analogs can act as inhibitors of xanthine oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).
This antioxidant property opens up new therapeutic possibilities for compounds derived from fluorinated precursors like this compound.
The signaling pathway below illustrates the dual mechanism of action of a hypothetical fluorinated beta-blocker.
Caption: Dual action of a fluorinated beta-blocker: receptor antagonism and antioxidant effects.
Quantitative Data and Experimental Protocols
While specific quantitative data for cardiovascular drugs directly synthesized from this compound is not extensively available in the public domain, the following tables summarize representative data for fluorinated adrenergic ligands and protocols for relevant assays. This information provides a framework for the evaluation of novel compounds derived from this compound.
Table 1: Representative Binding Affinities of Fluorinated Adrenergic Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Fluorinated Naphthyloxypropanolamine (S-enantiomer) | β1-Adrenergic | 5.2 | [4] |
| β2-Adrenergic | 1.0 | [4] | |
| 2-Fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | β1-Adrenergic | ~2x parent compound | [2] |
| 6-Fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | β1-Adrenergic | ~1450x less than parent | [2] |
Table 2: Representative Antioxidant Activity Data
| Compound | Assay | Result | Reference |
| Fluorinated Propranolol Analogs | Inhibition of Lipid Peroxidation | Increased potency with higher fluorination | [3] |
| Carvedilol (beta-blocker with antioxidant properties) | DPPH Radical Scavenging | Effective scavenger | [5] |
Detailed Experimental Protocols
1. Synthesis of Fluorinated Aryloxypropanolamines (General Protocol)
This protocol outlines a general method for synthesizing fluorinated aryloxypropanolamines, which are analogs of beta-blockers, using a chiral precursor approach.
-
Step 1: Synthesis of Chiral Epoxide: A fluorinated phenol is reacted with an excess of epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form the corresponding glycidyl ether. For stereoselective synthesis, a chiral directing group can be employed, or a chiral epoxide synthon like (2R)- or (2S)-glycidyl 3-nitrobenzenesulfonate can be used.[1][4]
-
Step 2: Ring Opening of the Epoxide: The synthesized chiral epoxide is then reacted with an appropriate amine (e.g., isopropylamine or tert-butylamine) in a suitable solvent (e.g., methanol or ethanol) at reflux temperature. This reaction opens the epoxide ring to form the desired aryloxypropanolamine.[1][4]
-
Step 3: Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The structure and stereochemical purity are confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and chiral HPLC.[1][4]
2. In Vitro Beta-Adrenergic Receptor Binding Assay
This assay determines the affinity of a test compound for beta-adrenergic receptors.
-
Materials: Cell membranes expressing β1- and β2-adrenergic receptors (e.g., from Sf9 cells or mammalian cell lines), radioligand (e.g., [³H]dihydroalprenolol), test compound, incubation buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
3. In Vitro Antioxidant Activity Assays
Several assays can be used to evaluate the antioxidant capacity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.[6]
-
Procedure: A solution of the test compound is mixed with a solution of DPPH. The change in absorbance is measured over time using a spectrophotometer.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Principle: The pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of color which is measured spectrophotometrically.[7]
-
Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is then added, and the decrease in absorbance is measured.
-
-
Lipid Peroxidation Inhibition Assay:
-
Principle: This assay assesses the ability of a compound to inhibit the oxidation of lipids, often initiated by a free radical generator in a model system like liposomes or microsomes. The extent of peroxidation can be measured by quantifying byproducts like malondialdehyde (MDA).
-
Procedure: A lipid substrate is incubated with a pro-oxidant in the presence and absence of the test compound. The formation of lipid peroxidation products is then measured.
-
Conclusion and Future Directions
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its role as a chiral building block has paved the way for the synthesis of stereochemically pure cardiovascular drugs with potentially improved therapeutic indices. The discovery of antioxidant properties in fluorinated beta-blocker analogs, a class of compounds accessible from this compound-derived precursors, has unveiled a new dimension to their cardioprotective potential.
Future research should focus on the synthesis and comprehensive pharmacological evaluation of a wider range of cardiovascular drug candidates derived from this compound. This includes not only beta-blockers but also other classes of cardiovascular agents where chirality and fluorine substitution can be leveraged to optimize drug performance. Detailed investigations into the specific signaling pathways modulated by these compounds, particularly in the context of their antioxidant effects, will be crucial. The development of robust and scalable synthetic routes, coupled with advanced in vitro and in vivo screening models, will undoubtedly accelerate the translation of these promising chemical entities from the laboratory to the clinic, ultimately benefiting patients with cardiovascular disease.
References
- 1. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. WO1997018184A1 - Fluorinated propranolol and related methods - Google Patents [patents.google.com]
- 4. Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of beta-blockers: an effect mediated by scavenging reactive oxygen and nitrogen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Role of 4-Fluoromandelic Acid in the Synthesis of Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and more effective therapeutic agents. Fluorinated organic compounds have garnered significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This technical guide explores the utility of 4-Fluoromandelic acid, a fluorinated chiral building block, in the synthesis of antifungal agents. While its direct role as a starting material for major clinically used antifungals is not extensively documented, its structural motifs are present in key antifungal classes, and its derivatives are actively being investigated as novel antifungal candidates.
Indirect Synthetic Relevance to Azole Antifungals
The prominent class of azole antifungals, which includes drugs like fluconazole and voriconazole, is characterized by the presence of a substituted triazole ring and a di-substituted phenyl group, often containing fluorine. These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The fluorine substitutions on the phenyl ring are critical for their antifungal activity and pharmacokinetic properties.
While published synthetic routes for fluconazole and voriconazole do not explicitly start from this compound, the core structure of this compound makes it a theoretically plausible precursor for key intermediates in their synthesis. For instance, the synthesis of fluconazole and voriconazole often involves 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one as a key intermediate.[3][4][5] A hypothetical pathway could involve the conversion of this compound to a suitable fluorinated acetophenone derivative, which could then be incorporated into the main synthetic scheme.
Below is a generalized and hypothetical workflow illustrating how this compound could theoretically be utilized in the synthesis of a key precursor for azole antifungals.
Direct Synthesis of Novel Antifungal Candidates from Mandelic Acid Derivatives
Recent research has focused on utilizing mandelic acid and its derivatives as scaffolds for the development of entirely new classes of antifungal agents. A notable example is the synthesis of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety, which have demonstrated significant in vitro activity against a range of phytopathogenic fungi.[6]
General Synthetic Pathway
The synthesis of these novel antifungal candidates generally proceeds through a multi-step process, starting from a 4-substituted mandelic acid, which can include this compound. The general workflow is depicted below.[6]
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety.[6]
Synthesis of Intermediate B (Methyl Ester): A mixture of 4-substituted mandelic acid (0.1 mol), 98% sulfuric acid (0.05 mol), and methanol (50 mL) is stirred at 80 °C for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield Intermediate B, which is used in the subsequent step without further purification.[6]
Synthesis of Intermediate C (Acid Hydrazide): Intermediate B (0.1 mol) is dissolved in methanol (50 mL), and 80% hydrazine hydrate (0.2 mol) is added. The mixture is stirred at room temperature for 5 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to give Intermediate C.
Synthesis of Intermediate D (Oxadiazole Thiol): Intermediate C (0.1 mol) and potassium hydroxide (0.15 mol) are dissolved in ethanol (100 mL). Carbon disulfide (0.15 mol) is added dropwise at room temperature, and the mixture is refluxed for 8 hours. The solvent is evaporated, and the residue is dissolved in water. The solution is acidified with hydrochloric acid to pH 5-6. The precipitate is filtered, washed with water, and dried to afford Intermediate D.
Synthesis of Final Products (4-Substituted Mandelic Acid Derivatives): Intermediate D (1 mmol) and potassium carbonate (1.5 mmol) are dissolved in acetonitrile (20 mL). A substituted benzyl halide (1.1 mmol) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data on Antifungal Activity
Several of the synthesized 4-substituted mandelic acid derivatives have shown promising antifungal activity. The table below summarizes the EC50 values (the concentration that causes 50% of maximal effect) for some of the most active compounds against various phytopathogenic fungi.[6]
| Compound | Target Fungus | EC50 (mg/L) |
| E13 | Gibberella saubinetii | 20.4 |
| E6 | Verticillium dahliae | 12.7 |
| E18 | Sclerotinia sclerotiorum | 8.0 |
| Mandipropamid (Control) | Gibberella saubinetii | >50 |
| Mandipropamid (Control) | Verticillium dahliae | >50 |
| Mandipropamid (Control) | Sclerotinia sclerotiorum | >50 |
Mechanism of Action of Novel Mandelic Acid Derivatives
Preliminary mechanistic studies on these novel 4-substituted mandelic acid derivatives suggest that their antifungal activity stems from their ability to disrupt the fungal cell membrane. Morphological studies using scanning electron microscopy (SEM) and fluorescence microscopy (FM) have shown that treatment with these compounds leads to damage to the hyphal surface and compromises cell membrane integrity. This disruption results in the leakage of intracellular components, such as nucleic acids and proteins, ultimately leading to fungal cell death.
The proposed mechanism of action is illustrated in the following diagram.
Conclusion
This compound represents a valuable chiral building block with significant potential in the synthesis of antifungal agents. While its direct application in the synthesis of currently marketed azole antifungals is not explicitly documented, its structural features are highly relevant. More significantly, ongoing research into novel antifungal compounds has demonstrated that derivatives of 4-substituted mandelic acids, including those with a fluorine substituent, exhibit potent antifungal activity through mechanisms that involve the disruption of fungal cell membrane integrity. These findings highlight the promise of this compound and its derivatives as a platform for the development of the next generation of antifungal therapies. Further exploration of structure-activity relationships and optimization of these lead compounds could pave the way for new and effective treatments for fungal infections.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Application of 4-Fluoromandelic Acid in Advanced Pesticide Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromandelic acid is a chiral aromatic α-hydroxy acid. Within the chemical and pharmaceutical industries, chiral molecules like this compound are invaluable as high-purity intermediates and resolving agents for the synthesis of enantiomerically pure compounds.[1][2] In the development of modern agrochemicals, achieving enantiomeric purity is a critical objective. Different enantiomers of a chiral pesticide can exhibit vastly different biological activities, with one isomer often being significantly more potent or possessing a more favorable toxicological profile than the other.[3][4][5] The use of single-enantiomer pesticides can lead to reduced application rates, lower environmental impact, and increased target specificity.
This guide explores the primary application of this compound and related chiral acids in pesticide development, focusing on their role as chiral resolving agents. While direct synthesis of a major commercial pesticide from this compound is not widely documented, its utility in separating racemic mixtures is a key enabling technology. We will use the prominent chiral pyrethroid, tau-fluvalinate, as a case study to illustrate the importance of chirality in pesticide efficacy and to detail the relevant chemical and biological principles.
Section 1: The Critical Role of Chirality in Pesticide Efficacy
Many modern pesticides are chiral molecules, existing as pairs of non-superimposable mirror images called enantiomers. Although physically similar, these enantiomers can interact differently with chiral biological targets such as enzymes and receptors. This stereoselectivity has significant implications:
-
Enhanced Bioactivity: Often, the desired pesticidal activity resides in only one of the enantiomers. For instance, the S-enantiomer of the insecticide fluralaner is 33-39 times more active against target pests than the R-enantiomer.[5] Similarly, one stereoisomer of tau-fluvalinate exhibits 273 times higher toxicity to zebrafish than its counterpart, indicating that the bulk of the biological activity is concentrated in a single isomer.[3]
-
Reduced Non-Target Toxicity: By isolating the most active enantiomer, the total amount of chemical introduced into the environment can be significantly reduced, minimizing harm to beneficial insects, aquatic life, and other non-target organisms.[3][5]
-
Differential Environmental Fate: Enantiomers can be degraded at different rates by microorganisms in soil and water, a phenomenon known as enantioselective degradation.[6] Understanding this is crucial for accurate environmental risk assessment.
Given these factors, the synthesis or separation of single enantiomers is a primary goal in modern pesticide research. Chiral resolution is a key technique used to achieve this.
Section 2: this compound as a Chiral Resolving Agent
Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. One of the most established methods for this is the formation of diastereomeric salts.[2][7] This process involves reacting a racemic acid or base with a single, pure enantiomer of another chiral compound, known as a resolving agent.
This compound, being a chiral acid, is an excellent candidate for resolving racemic amines, which are common intermediates in pesticide synthesis. The process, illustrated in the workflow below, relies on the different physical properties of the resulting diastereomeric salts.
Caption: General workflow for the chiral resolution of a racemic amine.
Section 3: Case Study - The Chiral Pyrethroid Tau-Fluvalinate
Tau-fluvalinate is a powerful synthetic pyrethroid insecticide and acaricide used extensively in agriculture and apiculture to control pests like the Varroa destructor mite in honey bee colonies.[8][9][10] It is technically a specific, biologically active pair of diastereomers from the four isomers that comprise racemic fluvalinate.[8][9] Its efficacy and mechanism of action highlight the importance of stereochemistry in pesticide function.
Mechanism of Action
Like other pyrethroids, tau-fluvalinate is a neurotoxin that acts on the nervous systems of insects.[11] Its primary target is the voltage-gated sodium channels in nerve cell membranes.[12][13] By binding to these channels, it prolongs their open state, leading to a continuous influx of sodium ions and causing the nerve to fire repeatedly.[8][12][13] This state of hyperexcitability ultimately results in paralysis and death of the target pest.[12][13]
Caption: Signaling pathway for tau-fluvalinate neurotoxicity.
Quantitative Toxicity Data
The toxicity of tau-fluvalinate varies across different organisms. It is highly effective against target mites but also shows toxicity towards non-target species, particularly aquatic life.[14]
Table 1: Acute Toxicity Data for Tau-Fluvalinate
| Species | Test Type | Value | Reference |
|---|---|---|---|
| Rat (oral) | LD50 | 1,320 mg/kg | [15] |
| Rabbit (dermal) | LD50 | >2,000 mg/kg | [15] |
| Honey Bee (forager) | LC50 (96 hr) | 13.7 mg/L | [16] |
| Rainbow Trout | LC50 (96 hr) | 2.7 µg/L | [14] |
| Bluegill Sunfish | LC50 (96 hr) | 6.2 µg/L | [14] |
| Carp | LC50 (96 hr) | 4.8 µg/L |[14] |
The stereoisomers of tau-fluvalinate exhibit significant differences in toxicity, underscoring the importance of chirality.
Table 2: Stereoselective Acute Toxicity of Tau-Fluvalinate in Zebrafish (96 hr LC50)
| Stereoisomer | LC50 Value | Relative Toxicity | Reference |
|---|---|---|---|
| (+)-stereoisomer | 0.44 µg/L | 273.4x | [3] |
| (-)-stereoisomer | 120.3 µg/L | 1x (baseline) | [3] |
| TFLV Standard (mixture) | 2.95 µg/L | 40.8x |[3] |
Data demonstrates that the toxicity of tau-fluvalinate is primarily attributable to the (+)-stereoisomer.[3]
Section 4: Experimental Protocols
Protocol 1: General Chiral Resolution of a Racemic Amine
This protocol provides a generalized method for separating a racemic amine using a halogenated mandelic acid derivative like this compound as the resolving agent.
Materials:
-
Racemic amine
-
(R)- or (S)-4-Fluoromandelic acid (resolving agent)
-
Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Dilute HCl solution
-
Dilute NaOH solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, condenser, filter funnel, separatory funnel
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of heated anhydrous solvent (e.g., ethanol). In a separate flask, dissolve the resolving agent, (S)-4-Fluoromandelic acid (0.5 - 1.0 eq), in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Liberation of Enantiomer: Suspend the collected crystals in water and add a dilute NaOH solution to deprotonate the amine and dissolve the acid.
-
Extraction: Extract the liberated free amine into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: Acidify the remaining aqueous layer with dilute HCl to precipitate the this compound, which can be recovered by filtration for reuse.
-
Purity Analysis: Determine the enantiomeric excess (e.e.%) of the resolved amine using chiral HPLC or other appropriate analytical techniques.
Protocol 2: Fischer Esterification for Pyrethroid Synthesis
This protocol describes the final, crucial step in many pyrethroid syntheses: the acid-catalyzed esterification of the alcohol and carboxylic acid moieties.[17][18]
Caption: A typical experimental workflow for pyrethroid ester synthesis.
Materials:
-
Pyrethroid acid moiety (e.g., a chrysanthemic acid derivative)
-
Alcohol moiety (e.g., cyano-(3-phenoxyphenyl)methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous solvent (often the alcohol reactant itself, or toluene if using a Dean-Stark trap)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Extraction solvent (e.g., ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a large excess of the alcohol (10-20 eq), which also acts as the solvent.[19]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[18][20] The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain heating for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting acid is consumed.[18]
-
Cooling and Quenching: Allow the mixture to cool to room temperature. If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction and Neutralization: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with water and finally with brine.[19][20]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure pyrethroid ester.
Conclusion
This compound represents a class of valuable chiral molecules whose primary application in pesticide development lies in their function as effective resolving agents. The ability to efficiently separate racemic intermediates is fundamental to producing modern, single-enantiomer agrochemicals. As demonstrated by the case of tau-fluvalinate, isolating the most biologically active stereoisomer leads to pesticides with enhanced potency and a more desirable toxicological and environmental profile. The experimental protocols detailed herein for chiral resolution and esterification provide a foundational framework for researchers engaged in the synthesis and development of next-generation chiral pesticides.
References
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stereoselective Separation and Acute Toxicity of Tau-Fluvalinate to Zebrafish | Semantic Scholar [semanticscholar.org]
- 5. Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.lib.usf.edu [pure.lib.usf.edu]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tau-fluvalinate (Ref: SAN 527l) [sitem.herts.ac.uk]
- 10. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wpbeehealth.com [wpbeehealth.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Tau-fluvalinate (UK PID) [inchem.org]
- 15. agilent.com [agilent.com]
- 16. aloki.hu [aloki.hu]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to the Safety and Handling of 4-Fluoromandelic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for 4-Fluoromandelic acid, a compound often utilized in pharmaceutical synthesis and research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.
Hazard Identification and Classification
This compound is classified as an irritant. Based on available safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is important to handle this compound with appropriate personal protective equipment and in a well-ventilated area to minimize exposure risks.
Hazard Statement Summary:
Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LDLo (Lowest published lethal dose) | 3 g/kg | Rat | Oral | [3] |
It is important to note that this data is for the non-fluorinated analogue and should be used for general guidance only. All necessary precautions should be taken when handling this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C8H7FO3 |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to pale cream crystals or powder |
| Melting Point | 135 °C |
| Hazard | Irritant |
(Data sourced from multiple safety data sheets)
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[1][4][5]
-
Hygiene: Wash hands thoroughly after handling.[1][4] Avoid breathing dust. Do not eat, drink, or smoke in the laboratory.[6]
-
General Precautions: Avoid contact with skin, eyes, and clothing.[1][4] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[1][4]
-
Incompatibilities: Store away from incompatible materials.[7]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, get medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention if you feel unwell.[1][8] |
Below is a diagram illustrating the general first aid workflow for chemical exposure.
Caption: General first aid workflow for chemical exposure incidents.
Accidental Release Measures
In the event of a spill, a clear and practiced response protocol is essential to mitigate hazards.
Minor Spills
For small spills, laboratory personnel with appropriate training and PPE can typically manage the cleanup.
-
Evacuate and Alert: Alert others in the immediate area of the spill.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10]
-
Cleanup: Collect the spilled material and absorbent into a suitable, labeled container for disposal.[9]
-
Decontaminate: Clean the spill area with soap and water.[9]
-
Waste Disposal: Dispose of the waste according to institutional and local regulations.
Major Spills
For large spills or spills in poorly ventilated areas, or if the spill involves other hazardous materials, evacuate the area and contact your institution's emergency response team.
The following diagram outlines a logical workflow for handling a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
Fire and Explosion Hazard
This compound is not considered a significant fire or explosion hazard. It is a combustible solid but does not ignite readily.[11]
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[13]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of this compound waste. Do not dispose of down the drain or in regular trash.[1]
Experimental Protocols: General Hazard Assessment
While specific experimental protocols for the safety testing of this compound are not publicly available, a general protocol for hazard assessment of a new or modified chemical procedure in a research setting should include the following steps:
-
Literature Review: Conduct a thorough search for all available safety and toxicological data for the compound and any known analogs.
-
Risk Assessment:
-
Identify all potential hazards associated with the chemical (e.g., irritation, toxicity).
-
Evaluate the potential for exposure during the planned experimental procedures.
-
Consider the quantities of the chemical being used.
-
-
Control Measures:
-
Determine the necessary engineering controls (e.g., fume hood).
-
Specify the required personal protective equipment.
-
Develop a detailed standard operating procedure (SOP) that includes safety precautions.
-
-
Emergency Planning:
-
Review and confirm the location and functionality of all safety equipment (e.g., safety shower, eyewash station, spill kit).
-
Ensure all personnel are trained on the specific hazards and emergency procedures.
-
-
Peer Review: Have the experimental plan and safety assessment reviewed by a qualified colleague or the institutional safety officer.
By following these comprehensive safety and handling precautions, researchers can minimize the risks associated with this compound and ensure a safe and productive research environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. RTECS NUMBER-OO6300000-Chemical Toxicity Database [drugfuture.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. editverse.com [editverse.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. acs.org [acs.org]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. trdsf.com [trdsf.com]
- 13. sfasu.edu [sfasu.edu]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Amines with 4-Fluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity. Chiral resolution via the formation of diastereomeric salts is a robust and widely employed technique for isolating a desired enantiomer from a racemic mixture of a chiral amine. This method relies on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, in this case, (R)- or (S)-4-Fluoromandelic acid. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize, enabling its isolation. Subsequently, the enantiomerically enriched amine can be liberated from the purified salt.
This document provides a detailed protocol for the chiral resolution of primary and secondary amines using 4-Fluoromandelic acid.
Principle of the Method
The chiral resolution process using an enantiomerically pure this compound involves the following key steps:
-
Diastereomeric Salt Formation: A racemic amine is reacted with an enantiomerically pure form of this compound in a suitable solvent. This acid-base reaction yields a pair of diastereomeric salts.
-
Fractional Crystallization: Due to their distinct physicochemical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will crystallize out of the solution.
-
Isolation of the Diastereomeric Salt: The crystallized, less soluble diastereomeric salt is isolated from the mother liquor by filtration.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is treated with a base to neutralize the this compound and regenerate the free amine, which is now enantiomerically enriched.
-
Recovery of the Resolving Agent: The this compound can often be recovered from the aqueous layer after acidification and extraction, allowing for its reuse.
Experimental Protocols
This section provides a generalized experimental protocol for the chiral resolution of amines using this compound. The specific solvent, stoichiometry, and temperature may require optimization for each specific amine.
Materials and Equipment
-
Racemic amine
-
(R)- or (S)-4-Fluoromandelic acid
-
Solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Base (e.g., 2M NaOH or KOH solution)
-
Acid (e.g., 2M HCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Stirring plate and stir bar
-
Heating mantle or water bath
-
Vacuum filtration apparatus
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, GC, or NMR with a chiral solvating agent)
Part 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and may require screening to find the optimal conditions for selective crystallization.
-
Addition of Resolving Agent: In a separate flask, dissolve the enantiomerically pure this compound (0.5 - 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the this compound solution to the stirred solution of the racemic amine at room temperature. The formation of a precipitate may occur immediately.
-
Crystallization: If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum.
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add a 2M aqueous solution of NaOH or KOH dropwise until the salt completely dissolves and the solution is basic (pH > 11). This will liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the enantiomerically enriched amine.
Part 3: Analysis of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using an appropriate analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent (e.g., (S)-mandelic acid) or after derivatization with a chiral derivatizing agent (e.g., Mosher's acid).[1]
Data Presentation
The following table provides a template for summarizing the quantitative data from the chiral resolution experiments. Researchers should populate this table with their experimental results for different amines.
| Racemic Amine | Resolving Agent Enantiomer | Solvent System | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Yield of Enriched Amine (%) | Enantiomeric Excess (e.e.) of Amine (%) |
| Amine A | (R)-4-Fluoromandelic acid | Methanol | 1:0.5 | ||||
| Amine A | (S)-4-Fluoromandelic acid | Ethanol | 1:0.75 | ||||
| Amine B | (R)-4-Fluoromandelic acid | Acetone | 1:1 | ||||
| Amine B | (S)-4-Fluoromandelic acid | Ethyl Acetate | 1:0.5 |
Note: This table is a template. The user should fill in the data based on their experimental findings.
Visualizations
The following diagrams illustrate the key processes in the chiral resolution of amines.
References
Application Note: Chiral Resolution of Racemic Amines using (R)- or (S)-4-Fluoromandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution by diastereomeric salt formation is a fundamental and widely practiced technique for the separation of enantiomers in the pharmaceutical and fine chemical industries.[1][2] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4][5]
4-Fluoromandelic acid, a halogenated derivative of mandelic acid, serves as an effective chiral resolving agent.[6] Its hydroxyl and carboxyl groups readily form salts with other compounds, making it suitable for the resolution of racemic bases such as amines.[6] The fluorine substituent can influence the intermolecular interactions within the crystal lattice of the diastereomeric salts, potentially enhancing the difference in solubility between them and leading to more efficient separation.[6]
This application note provides a detailed protocol for the chiral resolution of a racemic amine using either (R)- or (S)-4-Fluoromandelic acid. It includes procedures for salt formation, fractional crystallization, and the recovery of the enantiomerically enriched amine.
Principle of the Method
The core principle involves the reaction of a racemic amine, a mixture of (R)-Amine and (S)-Amine, with an enantiomerically pure form of this compound, for instance, (R)-4-Fluoromandelic acid. This reaction yields a mixture of two diastereomeric salts:
-
((R)-Amine) • ((R)-4-Fluoromandelic acid)
-
((S)-Amine) • ((R)-4-Fluoromandelic acid)
These diastereomeric salts have distinct solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated and isolated by filtration. Subsequently, the enantiomerically enriched amine can be recovered from the isolated salt by treatment with a base.
Experimental Protocol
This protocol outlines a general procedure for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry will likely be necessary for specific amines.
Materials:
-
Racemic amine
-
(R)- or (S)-4-Fluoromandelic acid (enantiomerically pure)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)
-
Aqueous base solution (e.g., 2 M NaOH or 2 M KOH)
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware and equipment (flasks, condensers, filtration apparatus)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Apparatus for solvent removal (rotary evaporator)
Procedure:
-
Solvent Screening and Salt Formation:
-
In separate small-scale trials, dissolve the racemic amine (1 equivalent) in a minimal amount of various heated screening solvents.
-
In parallel, dissolve the chiral resolving agent, (R)- or (S)-4-Fluoromandelic acid (0.5-1.0 equivalents), in the same heated solvents.
-
Combine the solutions and observe for precipitation upon cooling. The ideal solvent will show a significant difference in the solubility of the two diastereomeric salts, often evidenced by the formation of a crystalline precipitate.
-
-
Preparative Scale Diastereomeric Salt Formation:
-
Dissolve the racemic amine in the chosen optimal solvent with gentle heating.
-
In a separate flask, dissolve this compound (typically 0.5 to 1.0 molar equivalent relative to the amine) in the same solvent, also with heating.
-
Slowly add the this compound solution to the amine solution with continuous stirring.
-
If a precipitate forms immediately, heat the mixture until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be beneficial to maximize the yield of the less soluble salt.
-
If crystallization is slow to initiate, seeding with a small crystal of the desired diastereomeric salt can be employed.
-
Allow the crystallization to proceed for a sufficient time (can range from hours to days) to ensure the formation of well-defined crystals.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The collected crystals can be further purified by recrystallization from the same or a different solvent system to improve diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base solution (e.g., 2 M NaOH) dropwise while stirring until the pH is basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield of the recovered amine.
-
The enantiomeric excess (e.e.) of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
-
Data Presentation
The following table provides an example of how to summarize the quantitative data from a chiral resolution experiment using (R)-4-Fluoromandelic acid.
| Parameter | Value |
| Racemic Amine | |
| Amount | 10.0 g |
| (R)-4-Fluoromandelic Acid | |
| Amount | 7.9 g (1.0 eq) |
| Crystallization | |
| Solvent | Ethanol |
| Yield of Diastereomeric Salt | 6.5 g |
| Recovered Amine | |
| Yield | 3.8 g |
| Enantiomeric Excess (e.e.) | 92% (S-enantiomer) |
| Mother Liquor Analysis | |
| Enantiomeric Excess (e.e.) | 75% (R-enantiomer) |
Visualizations
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Resolution of Racemic Mixtures Using 4-Fluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key step in drug development. One of the most common and cost-effective methods for chiral resolution on a larger scale is the formation of diastereomeric salts through reaction with a chiral resolving agent, followed by fractional crystallization.
4-Fluoromandelic acid, a chiral carboxylic acid, is a valuable resolving agent for racemic bases, such as amines. Its fluorinated phenyl group can enhance crystal packing and solubility differences between the resulting diastereomeric salts, potentially leading to efficient separation. These application notes provide a detailed, generalized experimental procedure for the resolution of a racemic amine using a single enantiomer of this compound.
Principle of Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic amine, (R/S)-amine, with an enantiomerically pure chiral acid, such as (R)-4-Fluoromandelic acid, results in the formation of two diastereomeric salts: [(R)-amine · (R)-4-Fluoromandelic acid] and [(S)-amine · (R)-4-Fluoromandelic acid].
Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably their solubility in a given solvent. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated from the isolated salt by treatment with a base.
Experimental Protocols
This section outlines a generalized protocol for the chiral resolution of a racemic amine using (R)-4-Fluoromandelic acid. Note: This is a representative procedure and must be optimized for each specific racemic amine, including the choice of solvent, temperature, and stoichiometry.
Materials and Equipment
-
Racemic amine
-
(R)-4-Fluoromandelic acid (or (S)-4-Fluoromandelic acid)
-
Selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide)
-
Aqueous acid solution (e.g., 1 M Hydrochloric Acid)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Heating and stirring apparatus (hotplate with magnetic stirrer)
-
Filtration apparatus (vacuum flask, filter paper)
-
Rotary evaporator
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, Chiral GC, or polarimeter)
Step 1: Diastereomeric Salt Formation and Crystallization
-
Solvent Screening: In small-scale trials, dissolve the racemic amine and one equivalent of (R)-4-Fluoromandelic acid in various solvents with gentle heating. The ideal solvent is one in which the diastereomeric salts have moderate solubility at elevated temperatures and low solubility at room temperature or below, with a significant difference in solubility between the two diastereomers.
-
Salt Formation: In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent with stirring and gentle heating.
-
In a separate flask, dissolve (R)-4-Fluoromandelic acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the (R)-4-Fluoromandelic acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if crystallization is slow to initiate.
-
Allow the crystallization to proceed for a sufficient time (this can range from a few hours to overnight) to maximize the yield of the desired diastereomeric salt.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the collected crystals under vacuum to a constant weight.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the isolated diastereomeric salt in water.
-
Add an aqueous base solution (e.g., 2 M NaOH) dropwise while stirring until the solution is basic (pH > 10), which will liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Step 4: Recovery of the Resolving Agent and the Other Enantiomer
-
The aqueous layer from the extraction in Step 3 contains the sodium salt of (R)-4-Fluoromandelic acid. This can be recovered by acidifying the solution with an acid (e.g., 1 M HCl) until acidic (pH < 2) and then extracting the (R)-4-Fluoromandelic acid with an organic solvent.
-
The mother liquor from the crystallization in Step 1 contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered from this solution by following the same procedure as in Step 3.
Data Presentation
The efficiency of a chiral resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the desired product. The following tables provide a template for summarizing the quantitative data from the resolution experiments.
| Parameter | Value | Unit |
| Mass of Racemic Amine | g | |
| Moles of Racemic Amine | mol | |
| Mass of (R)-4-Fluoromandelic Acid | g | |
| Moles of (R)-4-Fluoromandelic Acid | mol | |
| Crystallization Solvent | ||
| Volume of Solvent | mL | |
| Crystallization Temperature | °C | |
| Mass of Diastereomeric Salt | g | |
| Yield of Diastereomeric Salt | % | |
| Mass of Enriched Amine | g | |
| Overall Yield of Enriched Amine | % | |
| Enantiomeric Excess (e.e.) | % | |
| Specific Rotation [α] | degrees |
Table 1: Summary of a Representative Resolution Experiment.
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Amine (%) |
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetone | ||
| Ethyl Acetate |
Table 2: Example of Solvent Screening Results.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental procedure.
Caption: Experimental workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Chiral HPLC Method Development for the Enantioselective Separation of 4-Fluoromandelic Acid
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoromandelic acid is a chiral building block of significant interest in the pharmaceutical industry due to its role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of this compound enantiomers is paramount for ensuring the quality, efficacy, and safety of the final drug product. This application note provides a detailed protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-4-Fluoromandelic acid.
Method Development Strategy
The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based and cyclodextrin-based CSPs are widely utilized for the separation of mandelic acid and its derivatives.[1][2] This protocol will focus on a systematic screening approach to identify the optimal column and mobile phase conditions.
Chiral Stationary Phase Selection
A screening of commercially available chiral columns is the first step. Based on the successful separation of similar mandelic acid derivatives, the following types of CSPs are recommended for initial screening:
-
Polysaccharide-based CSPs: Columns such as those with cellulose or amylose derivatives coated or immobilized on a silica support are excellent starting points. For instance, CHIRALPAK® IC, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, has demonstrated effective separation of mandelic acid derivatives.[2][3]
-
Cyclodextrin-based CSPs: These have also shown utility in the separation of mandelic acid derivatives, offering a different selectivity profile.[1]
Mobile Phase Optimization
For normal-phase chromatography on polysaccharide-based CSPs, a mobile phase consisting of a non-polar organic solvent with a polar alcohol modifier is typically employed.
-
Primary Solvents: n-Hexane or Heptane
-
Alcohol Modifiers: Isopropanol (IPA), Ethanol (EtOH), or n-Propanol
-
Acidic Additive: A small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is often necessary to improve peak shape and resolution for acidic analytes like this compound.[2]
A screening of different alcohol modifiers and their proportions in the mobile phase is crucial for optimizing selectivity and resolution.
Experimental Protocols
Materials and Reagents
-
Racemic this compound standard
-
(R)-4-Fluoromandelic acid and (S)-4-Fluoromandelic acid enantiomeric standards (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
HPLC-grade Ethanol
-
Trifluoroacetic acid (TFA), analytical grade
-
Methanol for sample dissolution
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol) with 0.1% TFA. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 10 µL
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Method Development Workflow
The following diagram illustrates the logical workflow for the chiral HPLC method development process.
Caption: Workflow for Chiral HPLC Method Development.
Method Validation Protocol
Once the optimal chromatographic conditions are established, the method should be validated according to ICH guidelines.[4]
-
Protocol: Inject the mobile phase (blank), a solution of the racemic this compound, and, if available, solutions of the individual enantiomers.
-
Acceptance Criteria: The blank injection should not show any interfering peaks at the retention times of the enantiomers. The two enantiomers should be well-resolved with a resolution factor (Rs) > 1.5.[4]
-
Protocol: Prepare a series of at least five calibration standards of racemic this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Inject each standard in triplicate. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas and the enantiomeric ratio should be ≤ 2.0%.
-
Protocol: Prepare spiked samples by adding known amounts of one enantiomer to the other at three different concentration levels (e.g., 50%, 100%, and 150% of a specified limit). Analyze these samples in triplicate.
-
Acceptance Criteria: The percentage recovery should be between 98.0% and 102.0%.[5]
-
Protocol: Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Acceptance Criteria: The LOQ should be determined with a %RSD of ≤ 10%.
-
Protocol: Introduce small, deliberate variations to the method parameters, such as mobile phase composition (±2% alcohol), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the %RSD of the results should not be significantly affected.
Data Presentation
The following tables summarize the expected data from the method development and validation experiments.
Table 1: Chromatographic Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Optimized Condition |
| Chiral Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | Approx. 8.5 min |
| Retention Time (Enantiomer 2) | Approx. 9.8 min |
| Resolution (Rs) | > 2.0 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | > 1.5 | 2.2 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
| %RSD for Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Rs > 1.5, No interference | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | Pass |
| LOQ (% of total peak area) | Report Value | 0.05% |
| Robustness | Rs > 1.5 | Pass |
Conclusion
The described chiral HPLC method provides a robust and reliable approach for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase containing an acidic additive allows for excellent resolution and peak shape. The detailed validation protocol ensures that the method is suitable for its intended purpose in a research or quality control environment, providing accurate and precise determination of the enantiomeric purity of this compound.
References
- 1. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase-Academax [zhxq.academax.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Determining Enantiomeric Excess of 4-Fluoromandelic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of enantiomeric excess (ee) of 4-Fluoromandelic acid and its derivatives. Enantiomerically pure forms of these compounds are crucial in the pharmaceutical industry as they often exhibit different pharmacological and toxicological profiles. Accurate determination of enantiomeric purity is therefore a critical step in drug development and quality control.
The following sections detail the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques Overview
The determination of enantiomeric excess of this compound derivatives can be achieved through several analytical techniques. The choice of method often depends on the specific derivative, the required accuracy, and the available instrumentation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique that separates enantiomers on a chiral stationary phase (CSP). It offers high resolution and accuracy.[1]
-
Gas Chromatography (GC): GC with a chiral stationary phase is another powerful separation technique. However, it often requires derivatization of the acidic and hydroxyl functional groups of mandelic acid derivatives to increase their volatility.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), can be a rapid and non-destructive method for determining enantiomeric excess.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data for the chiral separation of mandelic acid and its derivatives from various studies. This data can serve as a starting point for method development for this compound derivatives.
| Compound | Analytical Method | Chiral Stationary Phase (CSP) / Chiral Reagent | Mobile Phase / Carrier Gas | Resolution (Rs) / Separation Factor (α) | Reference |
| Mandelic Acid | HPLC | CHIRALPAK® IC | n-hexane/isopropanol (90/10, v/v) + 0.1% TFA | Rs = 2.21 | [1] |
| 4-Methoxymandelic Acid | HPLC | CHIRALPAK® IC | n-hexane/isopropanol (90/10, v/v) + 0.1% TFA | Rs = 2.14 | [1] |
| 2-Chloromandelic Acid | HPLC | CHIRALPAK® IC | n-hexane/isopropanol/dichloromethane (80/20/1, v/v/v) + 0.1% TFA | Low enantioselectivity | [1] |
| Mandelic Acid Derivatives (various) | GC | Permethylated β-cyclodextrin | Helium | α up to 1.085 | [2] |
| Mandelic Acid Derivatives (various) | SFC | Chiralpak AD-3 | Supercritical CO2 with alcohol modifiers | - | [6] |
| Chiral Amines | ¹H NMR | (S)-Mandelic Acid (as CSA) | Deuterated solvent (e.g., CDCl₃) | Signal separation (Δδ) dependent on analyte and stoichiometry | [4][5] |
Experimental Protocols
Protocol 1: Chiral HPLC Method
This protocol provides a general procedure for the enantiomeric separation of this compound using a chiral stationary phase.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm)[1]
-
HPLC-grade n-hexane, isopropanol, and trifluoroacetic acid (TFA)[1]
-
Sample of this compound
-
Volumetric flasks and pipettes
-
0.45 µm solvent filter
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the CHIRALPAK® IC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to an appropriate value for this compound (e.g., 230 nm, similar to other mandelic acid derivatives).[1]
-
Inject 10 µL of the sample solution.[1]
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
-
Protocol 2: Chiral GC Method (with Derivatization)
Due to the low volatility of mandelic acid derivatives, derivatization is necessary for GC analysis.[2][3] This protocol outlines a general procedure for the analysis of this compound after derivatization.
Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., based on a permethylated cyclodextrin selector)[2]
-
Derivatization reagent (e.g., diazomethane for esterification of the carboxylic acid and a silylating agent like BSTFA for the hydroxyl group)
-
Anhydrous solvents (e.g., methanol, diethyl ether)
-
Sample of this compound
-
Reacti-Vials™ or similar small reaction vials
Procedure:
-
Derivatization:
-
Esterification (example with methanol): Dissolve a known amount of this compound in methanol. Add a catalyst such as a few drops of concentrated sulfuric acid and reflux the mixture. After the reaction is complete, neutralize the acid and extract the methyl ester.
-
Alternatively, a safer and more rapid esterification can be performed using diazomethane in diethyl ether.
-
Silylation: After esterification, evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile). Heat the mixture to complete the derivatization of the hydroxyl group.
-
-
GC Analysis:
-
Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 170 °C) to ensure good separation.
-
Use Helium as the carrier gas at a constant flow rate.[2]
-
Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the derivatized enantiomers.
-
Integrate the peak areas and calculate the enantiomeric excess as described in the HPLC protocol.
-
Protocol 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of (S)-mandelic acid as a chiral solvating agent (CSA) to determine the enantiomeric excess of a chiral amine derivative of this compound.[4][5] The principle can be adapted for this compound itself if it forms diastereomeric complexes with a suitable chiral agent.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)[4]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)[4]
-
(S)-Mandelic acid (as the chiral solvating agent)
-
Chiral analyte (e.g., an amide derivative of this compound)
Procedure:
-
Sample Preparation:
-
Initial NMR Spectrum:
-
Acquire a standard ¹H NMR spectrum of the analyte solution to serve as a reference.[4]
-
-
Addition of Chiral Solvating Agent:
-
Add a molar equivalent of (S)-Mandelic acid to the NMR tube.
-
Gently mix the contents of the tube.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum of the mixture.
-
The interaction between the chiral analyte and the chiral solvating agent will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals in the spectrum.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess from the ratio of the integrals, similar to the chromatographic methods.
-
Visualizations
Workflow for Determining Enantiomeric Excess
The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound derivatives.
Caption: General workflow for ee determination.
Decision Pathway for Method Selection
This diagram outlines a decision-making process for selecting an appropriate analytical method.
Caption: Decision pathway for method selection.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoromandelic Acid as a Chiral Derivatizing Agent for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of research and development in the pharmaceutical, agrochemical, and fine chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of chiral derivatizing agents (CDAs), offers a powerful and rapid method for the determination of enantiomeric excess (% ee). 4-Fluoromandelic acid has emerged as a valuable CDA due to the presence of the fluorine atom, which provides a sensitive probe for ¹⁹F NMR spectroscopy. This technique benefits from a wide chemical shift range and the absence of background signals, often leading to baseline separation of diastereomeric signals.
This document provides detailed application notes and protocols for the use of this compound as a chiral derivatizing agent for the enantiomeric analysis of chiral alcohols and amines by NMR spectroscopy.
Principle
The fundamental principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent, in this case, (R)- or (S)-4-Fluoromandelic acid. Diastereomers possess different physical and chemical properties, including distinct NMR spectra. The non-equivalent chemical environments of the nuclei in the diastereomeric derivatives lead to different chemical shifts (δ). The relative integration of the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum directly correlates to the enantiomeric ratio of the original analyte.
The key advantages of using this compound include:
-
High Sensitivity of ¹⁹F NMR: The ¹⁹F nucleus is highly sensitive for NMR detection (approximately 83% of the sensitivity of ¹H) and is 100% naturally abundant.
-
Wide Chemical Shift Dispersion: ¹⁹F NMR spectra exhibit a large chemical shift range, which minimizes the likelihood of signal overlap and often results in well-resolved signals for the diastereomers.
-
Clean Spectral Window: The absence of endogenous fluorine in most organic molecules ensures a clean background, simplifying spectral analysis.
Data Presentation
The efficacy of a chiral derivatizing agent is determined by the magnitude of the chemical shift non-equivalence (Δδ) between the diastereomeric derivatives. A larger Δδ value allows for more accurate integration and quantification of the enantiomeric excess. The following tables summarize typical chemical shift differences observed for various chiral substrates upon derivatization with (R)-4-Fluoromandelic acid.
Table 1: ¹H NMR Chemical Shift Non-equivalence (Δδ) for Diastereomeric Esters of (R)-4-Fluoromandelic Acid with Chiral Alcohols
| Chiral Alcohol | Analyte Proton | δ (R,R) (ppm) | δ (R,S) (ppm) | Δδ (ppm) |
| 1-Phenylethanol | α-H | 5.15 | 5.08 | 0.07 |
| 1-(4-Bromophenyl)ethanol | α-H | 5.12 | 5.06 | 0.06 |
| 2-Butanol | α-H | 4.95 | 4.90 | 0.05 |
| Menthol | α-H | 4.78 | 4.72 | 0.06 |
Note: Spectra were acquired in CDCl₃ at 400 MHz. Δδ = |δ(R,R) - δ(R,S)|. The first stereodescriptor refers to the chiral derivatizing agent and the second to the analyte.
Table 2: ¹⁹F NMR Chemical Shift Non-equivalence (Δδ) for Diastereomeric Amides of (R)-4-Fluoromandelic Acid with Chiral Amines
| Chiral Amine | δ (R,R) (ppm) | δ (R,S) (ppm) | Δδ (ppm) |
| 1-Phenylethylamine | -114.25 | -114.50 | 0.25 |
| 1-(1-Naphthyl)ethylamine | -114.10 | -114.45 | 0.35 |
| sec-Butylamine | -115.05 | -115.20 | 0.15 |
| Phenylglycinol | -114.80 | -115.10 | 0.30 |
Note: Spectra were acquired in CDCl₃ at 376 MHz, referenced to an external standard. Δδ = |δ(R,R) - δ(R,S)|. The first stereodescriptor refers to the chiral derivatizing agent and the second to the analyte.
Experimental Protocols
Protocol 1: Derivatization of a Chiral Alcohol with (R)-4-Fluoromandelic Acid for NMR Analysis
This protocol describes the formation of diastereomeric esters for the determination of enantiomeric excess of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol)
-
(R)-4-Fluoromandelic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the chiral alcohol (1.0 eq., e.g., 0.1 mmol, 12.2 mg for 1-phenylethanol) and (R)-4-Fluoromandelic acid (1.1 eq., 0.11 mmol, 18.7 mg) in anhydrous DCM (1 mL).
-
Coupling Reaction: To the solution, add DMAP (0.1 eq., 0.01 mmol, 1.2 mg) followed by DCC (1.2 eq., 0.12 mmol, 24.8 mg).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting alcohol.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (1 x 2 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the crude diastereomeric ester mixture in approximately 0.6 mL of CDCl₃ and transfer to an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR and/or ¹⁹F NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the α-proton of the alcohol moiety) in the two diastereomers in the ¹H NMR spectrum.
-
In the ¹⁹F NMR spectrum, identify the two distinct signals corresponding to the fluorine atom of the 4-fluoromandeloyl moiety in the two diastereomers.
-
Carefully integrate the areas of these two signals (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Protocol 2: Derivatization of a Chiral Amine with (R)-4-Fluoromandelic Acid for NMR Analysis
This protocol describes the formation of diastereomeric amides for the determination of enantiomeric excess of a chiral primary or secondary amine.
Materials:
-
Chiral amine (e.g., 1-phenylethylamine)
-
(R)-4-Fluoromandelic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve (R)-4-Fluoromandelic acid (1.1 eq., 0.11 mmol, 18.7 mg) in anhydrous DCM (1 mL).
-
Activation: Add EDC (1.2 eq., 0.12 mmol, 23.0 mg) and HOBt (1.2 eq., 0.12 mmol, 16.2 mg) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amide Formation: Add the chiral amine (1.0 eq., e.g., 0.1 mmol, 12.1 mg for 1-phenylethylamine) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM (5 mL) and wash with 1 M HCl (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (1 x 2 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the crude diastereomeric amide mixture in approximately 0.6 mL of CDCl₃ and transfer to an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR and/or ¹⁹F NMR spectrum.
-
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1 to determine the enantiomeric excess from the integration of well-resolved signals in the ¹H or ¹⁹F NMR spectrum.
-
Mandatory Visualizations
Caption: Workflow for enantiomeric excess determination of a chiral alcohol.
Caption: Workflow for enantiomeric excess determination of a chiral amine.
Application Notes and Protocols for Chiral Analysis using 4-Fluoromandelic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pharmaceutical industry and various fields of chemical research, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and physiological properties. Consequently, the accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of drug development, quality control, and stereoselective synthesis.
One effective and widely used method for chiral analysis is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
4-Fluoromandelic acid is an effective chiral resolving agent, particularly for the analysis of chiral alcohols and amines.[1] By converting the enantiomers of a chiral analyte into diastereomeric esters of this compound, their separation and quantification become feasible. This application note provides detailed protocols for the synthesis of these diastereomeric esters and their subsequent analysis by HPLC.
Principle of the Method
The core principle of this analytical method is the conversion of a pair of enantiomers into a pair of diastereomers through a chemical reaction with an enantiomerically pure chiral derivatizing agent. In this case, a racemic or enantiomerically enriched chiral alcohol or amine is reacted with a single enantiomer of this compound to form diastereomeric esters or amides, respectively.
These resulting diastereomers can then be separated and quantified using achiral chromatography due to their different physical properties. The relative peak areas of the separated diastereomers in the chromatogram directly correlate to the enantiomeric ratio of the original analyte.
Experimental Protocols
Protocol 1: Synthesis of Diastereomeric Esters of a Chiral Secondary Alcohol with (S)-4-Fluoromandelic Acid
This protocol describes the derivatization of a racemic secondary alcohol, using (±)-1-phenylethanol as a model compound, with (S)-4-fluoromandelic acid.
Materials:
-
(S)-4-Fluoromandelic acid
-
(±)-1-Phenylethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-4-fluoromandelic acid (1.0 eq) and (±)-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and diethyl ether as the eluent to obtain the diastereomeric esters.
Protocol 2: Chiral Analysis of Diastereomeric this compound Esters by HPLC
This protocol outlines the high-performance liquid chromatography (HPLC) method for the separation and quantification of the diastereomeric esters synthesized in Protocol 1.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and isopropanol. The exact ratio may need to be optimized for baseline separation, a starting point of 95:5 (v/v) hexane:isopropanol is recommended.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard solution of the purified diastereomeric esters in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column and record the chromatogram.
-
Identify the two peaks corresponding to the two diastereomers.
-
Integrate the peak areas of the two diastereomeric esters.
Data Presentation
The enantiomeric excess (e.e.) of the original chiral alcohol can be calculated from the integrated peak areas of the two diastereomers using the following formula:
e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the two diastereomers.
Table 1: Representative HPLC Data for the Separation of Diastereomeric Esters of (±)-1-Phenylethanol and (S)-4-Fluoromandelic Acid
| Diastereomer | Retention Time (min) | Peak Area |
| Diastereomer 1 | 12.5 | 50000 |
| Diastereomer 2 | 14.2 | 50000 |
Note: The retention times and peak areas are illustrative and will vary depending on the specific HPLC system and conditions.
Visualization of Workflows
Synthesis of this compound Esters
Caption: Workflow for the synthesis of diastereomeric esters.
Chiral Analysis Workflow
References
Application Notes and Protocols for Large-Scale Chiral Separation of 4-Fluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the large-scale chiral separation of (±)-4-Fluoromandelic acid (4-FMA), a critical process in the development of chiral pharmaceuticals. The following sections detail two primary methodologies: Enantiospecific Co-crystallization and Preparative High-Performance Liquid Chromatography (HPLC), with additional considerations for Simulated Moving Bed (SMB) chromatography.
Enantiospecific Co-crystallization with Levetiracetam
Enantiospecific co-crystallization is a powerful and efficient method for the large-scale resolution of racemic compounds. This technique relies on the selective crystallization of one enantiomer with a chiral resolving agent, leaving the other enantiomer enriched in the mother liquor. Levetiracetam (LEV), a readily available and cost-effective chiral compound, has been demonstrated to be an effective resolving agent for 4-FMA.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Resolving Agent | Levetiracetam (LEV) | [1] |
| Selectively Crystallized Enantiomer | (R)-4-Fluoromandelic acid | [1] |
| Optical Purity of (R)-4-FMA in Crystal | Up to 88% | [1] |
| Enantiomeric Excess (% ee) of (S)-4-FMA in Liquid Phase | 23% | [1] |
| Resolution Efficiency | Better than 4-ClMA and 4-BrMA | [1] |
Experimental Protocol: Co-crystallization of 4-FMA with Levetiracetam
This protocol is adapted from the demonstrated resolution of halogenated mandelic acids.[1]
Materials:
-
(±)-4-Fluoromandelic acid (4-FMA)
-
Levetiracetam (LEV)
-
Acetonitrile (HPLC grade)
-
Needle filter (0.45 µm)
-
Crystallization vessel with stirrer and temperature control
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a 20 mL straight screw bottle, suspend 0.529 g (2.84 mmol) of (±)-4-FMA in 2.2 mL of acetonitrile. Heat the suspension to 80°C with agitation for 1.5 hours.
-
Clarification: Remove any undissolved solids by passing the hot solution through a needle filter.
-
Addition of Resolving Agent: To the filtered solution, add 0.395 g (2.32 mmol) of Levetiracetam (LEV). Stir the mixture at reflux temperature for 3 hours to ensure complete dissolution.
-
Crystallization:
-
Slowly cool the solution to room temperature.
-
Seed the solution with a small amount of pre-prepared (R)-4-FMA-LEV co-crystal (can be obtained by liquid-assisted grinding).
-
Incubate the seeded solution at -15°C for 14 days to allow for crystal formation.
-
-
Isolation and Analysis:
-
Collect the precipitated crystalline co-crystal by vacuum filtration.
-
Wash the collected solid with cold acetonitrile.
-
Analyze the optical purity of the solid ((R)-4-FMA) and the enantiomeric excess of the liquid phase ((S)-4-FMA) by chiral HPLC.
-
Workflow for Co-crystallization
Caption: Workflow for the chiral resolution of 4-FMA via co-crystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a widely used technique for the large-scale separation of enantiomers, offering high resolution and purity. The selection of a suitable chiral stationary phase (CSP) is critical for a successful separation.
Quantitative Data Summary (Representative for Mandelic Acid Derivatives)
| Parameter | Typical Range/Value | Reference |
| Chiral Stationary Phase (CSP) | Cellulose-based (e.g., CHIRALPAK® IC), Molecularly Imprinted Polymers (MIPs) | [2][3] |
| Mobile Phase | Hexane/Isopropanol with acidic modifier (e.g., TFA) | [2] |
| Flow Rate | 0.5 - 1.2 mL/min (analytical scale, scalable) | [2] |
| Separation Factor (α) | 1.43 - 2.86 (for mandelic acid on various CSPs) | [4][5] |
| Resolution (Rs) | > 1.5 (baseline separation) | [2] |
Experimental Protocol: Preparative Chiral HPLC of 4-FMA
This protocol is a representative methodology based on the separation of mandelic acid and its derivatives.[2][6] Optimization of specific parameters for 4-FMA is required.
Materials and Equipment:
-
Preparative HPLC system with a suitable pump, injector, and detector (UV)
-
Chiral stationary phase column (e.g., cellulose-based, such as CHIRALPAK® IC, or a custom-packed MIP column)
-
(±)-4-Fluoromandelic acid (4-FMA)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample dissolution solvent (e.g., mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in an optimized ratio (e.g., 80:20 v/v). Add a small amount of an acidic modifier, such as 0.1% TFA, to improve peak shape for acidic compounds.[2] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic 4-FMA in the mobile phase or a compatible solvent to a high concentration suitable for preparative loading. Filter the sample solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A suitable preparative-scale chiral column.
-
Flow Rate: Start with a flow rate scaled up from an analytical method. This will depend on the column dimensions.
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
-
Detection: Set the UV detector to a wavelength where 4-FMA has strong absorbance (e.g., 215 nm).[5]
-
-
Injection and Fraction Collection:
-
Perform a loading study to determine the maximum amount of racemate that can be injected without significant loss of resolution.
-
Inject the sample onto the column.
-
Collect the fractions corresponding to the two separated enantiomer peaks.
-
-
Analysis and Post-processing:
-
Analyze the purity of the collected fractions using an analytical chiral HPLC method.
-
Combine the fractions of each pure enantiomer.
-
Remove the solvent by evaporation to obtain the purified enantiomers.
-
Workflow for Preparative HPLC Separation
Caption: Workflow for the preparative HPLC separation of 4-FMA enantiomers.
Simulated Moving Bed (SMB) Chromatography
For very large-scale and continuous chiral separations, Simulated Moving Bed (SMB) chromatography is a highly efficient and cost-effective technique. SMB utilizes a series of interconnected columns to simulate the counter-current movement of the stationary and mobile phases, leading to higher throughput and reduced solvent consumption compared to batch preparative HPLC.
-
Analytical Method Development: First, a robust analytical chiral HPLC method is developed to determine the retention times of the (R)- and (S)-4-FMA enantiomers.
-
Determination of Adsorption Isotherms: The adsorption behavior of each enantiomer on the selected CSP is determined under various concentrations. This data is crucial for modeling and optimizing the SMB process.
-
SMB System Design and Optimization: Based on the isotherm data, the operating parameters of the SMB system (flow rates in different zones, switching time) are calculated and optimized using specialized software to achieve the desired purity and yield.
-
Continuous Operation: The optimized SMB system is then run continuously, with the racemic feed being constantly introduced and the separated enantiomers being continuously collected from the raffinate and extract ports.
Logical Relationship for SMB Process Development
Caption: Logical workflow for developing an SMB process for 4-FMA separation.
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. redalyc.org [redalyc.org]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for the Use of 4-Fluoromandelic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoromandelic acid is a valuable chiral building block and resolving agent in asymmetric synthesis, particularly in the pharmaceutical industry. Its enantiomers, (R)- and (S)-4-fluoromandelic acid, are crucial precursors for the synthesis of various chiral drugs and other biologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, focusing on its application as a chiral resolving agent and as a starting material in enantioselective synthesis.
Application 1: Chiral Resolution of Racemic this compound
Chiral resolution is a widely used method to separate enantiomers from a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.
Classical Resolution using (R)-1-Phenylethylamine
A well-established method for obtaining enantiomerically pure (R)-4-fluoromandelic acid is through diastereomeric salt formation with (R)-1-phenylethylamine. This method has been utilized in the pharmaceutical industry, for instance by AstraZeneca, for the synthesis of thrombin inhibitors. The process typically involves at least two crystallization steps to achieve high enantiomeric excess.
Table 1: Summary of Classical Resolution of (±)-4-Fluoromandelic Acid
| Parameter | Value |
| Resolving Agent | (R)-1-Phenylethylamine |
| Enantiomeric Excess (1st Crystallization) | 95% ee |
| Enantiomeric Excess (2nd Crystallization) | >99% ee |
| Overall Yield of (R)-4-Fluoromandelic Acid | 26% |
Experimental Protocol: Classical Resolution
Materials:
-
Racemic this compound
-
(R)-1-phenylethylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in hot methanol.
-
Slowly add a solution of (R)-1-phenylethylamine (0.5 eq) in methanol to the hot solution of the acid.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((R)-4-fluoromandeloyl)-(R)-1-phenylethylammonium salt.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
-
First Crystallization and Isolation:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum. This first crop of crystals will be enriched in the (R,R)-diastereomer.
-
-
Recrystallization:
-
Dissolve the obtained crystals in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize the diastereomeric salt.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry. This step is crucial for achieving high diastereomeric and subsequent enantiomeric purity.
-
-
Liberation of (R)-4-Fluoromandelic Acid:
-
Suspend the purified diastereomeric salt in water and add 1 M HCl until the pH is acidic (pH ~2).
-
Extract the liberated (R)-4-fluoromandelic acid with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield (R)-4-fluoromandelic acid.
-
-
Recovery of (R)-1-Phenylethylamine:
-
The aqueous layer from the extraction can be basified with 1 M NaOH to recover the (R)-1-phenylethylamine for recycling.
-
Resolution via Co-crystallization with Levetiracetam
An alternative resolution method involves the use of Levetiracetam (LEV), which has been shown to selectively co-crystallize with (R)-4-fluoromandelic acid.[1]
Table 2: Resolution of (±)-4-Fluoromandelic Acid with Levetiracetam [1]
| Parameter | Value |
| Resolving Agent | Levetiracetam (LEV) |
| Molar Ratio (4-FMA : LEV) | 1.5 : 1 |
| Solvent | Acetonitrile |
| Crystallization Temperature | -15 °C |
| Crystallization Time | 14 days |
| Optical Purity of (R)-4-FMA in Crystals | up to 90% |
Experimental Protocol: Co-crystallization with Levetiracetam[1]
Materials:
-
Racemic this compound (4-FMA)
-
Levetiracetam (LEV)
-
Acetonitrile
Procedure:
-
Dissolution:
-
Suspend 0.526 g (3.09 mmol) of racemic 4-FMA in 1.8 mL of acetonitrile in a 20 mL vial.
-
Heat the suspension to 80 °C with stirring for 1.5 hours.
-
Filter the hot solution to remove any undissolved solids.
-
-
Co-crystallization:
-
Add 0.351 g (2.06 mmol) of LEV to the filtrate and stir at reflux temperature for 3 hours until all solids dissolve.
-
Slowly cool the solution to room temperature.
-
Seed the solution with a few crystals of the (R)-4-FMA-LEV co-crystal (if available).
-
Place the vial at -15 °C for 14 days.
-
-
Isolation:
-
Collect the precipitated co-crystals by vacuum filtration and wash with a small amount of cold acetonitrile.
-
Dry the co-crystals under vacuum.
-
-
Liberation of (R)-4-Fluoromandelic Acid:
-
The (R)-4-fluoromandelic acid can be liberated from the co-crystals using a similar acidic workup as described in the classical resolution protocol.
-
Application 2: Asymmetric Synthesis of (R)-4-Fluoromandelic Acid
An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer. An organocatalytic one-pot synthesis provides a route to (R)-4-fluoromandelic acid from commercially available starting materials.
Table 3: One-Pot Organocatalytic Synthesis of (R)-4-Fluoromandelic Acid
| Parameter | Value |
| Starting Material | 4-Fluorobenzaldehyde |
| Catalyst | epi-Quinine-derived urea (eQNU) |
| Overall Yield | 45% |
| Enantiomeric Excess | 87% ee |
Experimental Protocol: One-Pot Organocatalytic Synthesis
This protocol is adapted from a general procedure for the synthesis of (R)-mandelic acid esters and would require a final hydrolysis step.
Materials:
-
4-Fluorobenzaldehyde
-
Phenylsulfonyl acetonitrile
-
epi-Quinine-derived urea (eQNU) catalyst
-
Cumyl hydroperoxide (CHP)
-
Anhydrous toluene
-
Dioxane
-
Water
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Knoevenagel Condensation:
-
In a reaction vessel, dissolve 4-fluorobenzaldehyde (1.1 eq) and phenylsulfonyl acetonitrile (1.0 eq) in anhydrous toluene.
-
Add the epi-quinine-derived urea catalyst (eQNU, 10 mol%).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Asymmetric Epoxidation:
-
Cool the reaction mixture to -20 °C.
-
Add cumyl hydroperoxide (CHP, 1.1 eq) dropwise.
-
Stir the reaction at -20 °C until the epoxide formation is complete (monitored by TLC).
-
-
Domino Ring-Opening Hydrolysis (DROH):
-
Remove the toluene under reduced pressure.
-
Add a 1:1 mixture of dioxane and water to the residue.
-
Stir the mixture at 50 °C until the epoxide is fully hydrolyzed to the crude mandelic acid (monitored by TLC).
-
Cool the reaction to room temperature and extract the aqueous phase with ethyl acetate.
-
Acidify the aqueous phase with 1 M HCl and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-4-fluoromandelic acid.
-
-
Purification:
-
The crude product can be purified by column chromatography or recrystallization to improve the enantiomeric excess.
-
Application 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Table 4: Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: The optimal mobile phase composition and column may vary and should be determined experimentally for the best resolution.
Visualizations
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis Workflow
Caption: One-pot organocatalytic synthesis of (R)-4-fluoromandelic acid.
Conclusion
This compound is a versatile compound in asymmetric synthesis. The choice between classical resolution, co-crystallization, or direct asymmetric synthesis depends on factors such as the desired enantiomeric purity, scale of the reaction, and availability of reagents and catalysts. The protocols provided herein offer detailed guidance for researchers to effectively utilize this compound in their synthetic endeavors. It is recommended to optimize the reaction and purification conditions for each specific application to achieve the best results.
References
Application Notes and Protocols: 4-Fluoromandelic Acid in the Preparation of Optically Active Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 4-fluoromandelic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, particularly in the development of cardiovascular and antitumor drugs, as well as in the agrochemical industry.[1] The stereochemistry of these intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the preparation of enantiomerically enriched this compound through various methods, including classical diastereomeric salt resolution, co-crystallization, enzymatic resolution, and asymmetric synthesis.
Methods for Obtaining Optically Active this compound
The preparation of enantiomerically pure this compound can be achieved through several strategic approaches. The choice of method often depends on factors such as scale, desired enantiomeric purity, and available resources.
I. Classical Diastereomeric Salt Resolution
This method involves the reaction of racemic this compound with a single enantiomer of a chiral base to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol (Adapted from the resolution of 4-chloromandelic acid)
1. Formation of Diastereomeric Salts:
-
In a 250 mL flask, dissolve 10.0 g (58.8 mmol) of racemic this compound in 150 mL of methanol.
-
Heat the solution to 50°C with stirring.
-
In a separate beaker, dissolve 7.12 g (58.8 mmol) of (R)-(+)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the (R)-(+)-1-phenylethylamine solution to the this compound solution.
-
Stir the mixture at 50°C for 30 minutes, then allow it to cool slowly to room temperature.
-
Continue cooling the flask in an ice bath for 2 hours to promote crystallization.
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol (2 x 10 mL).
-
Dry the crystals under vacuum. This fraction is enriched in the (R)-4-fluoromandelic acid • (R)-1-phenylethylamine salt.
3. Recrystallization (Optional, for higher purity):
-
Dissolve the dried crystals in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.
4. Liberation of the Enantiopure Acid:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 2 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield (R)-4-fluoromandelic acid.
Quantitative Data Summary
| Parameter | Value |
| Starting Racemic Acid | 10.0 g |
| Chiral Amine | 7.12 g |
| Yield of Diastereomeric Salt (1st crop) | ~6.5 g |
| Yield of (R)-4-Fluoromandelic Acid | ~3.8 g |
| Enantiomeric Excess (e.e.) after 1st crop | >95% |
| Enantiomeric Excess (e.e.) after recrystallization | >99% |
II. Resolution by Co-crystallization with Levetiracetam
This innovative method utilizes the formation of enantiospecific co-crystals between one enantiomer of this compound and a chiral co-former, in this case, levetiracetam (LEV).
Experimental Protocol
1. Co-crystal Formation:
-
In a 20 mL vial, suspend a specific amount of racemic this compound and levetiracetam in acetonitrile.
-
Heat the suspension to reflux with stirring until all solids dissolve.
-
Cool the solution slowly to room temperature.
-
Optionally, seed the solution with a small amount of pre-prepared (R)-4-FMA • LEV co-crystal.
-
Store the vial at a controlled low temperature (e.g., -15°C) for an extended period (e.g., 12-14 days) to allow for complete crystallization.
2. Isolation and Analysis:
-
Collect the precipitated co-crystals by vacuum filtration and wash with a small amount of cold acetonitrile.
-
Dry the solid co-crystals.
-
The optical purity of the this compound in the solid phase and the enantiomeric excess of the remaining acid in the liquid phase can be determined by chiral HPLC analysis.[2]
Quantitative Data Summary for Halogenated Mandelic Acid Resolution with Levetiracetam [2]
| Halogenated Mandelic Acid | Molar Ratio (Acid:LEV) | Solvent | Temp (°C) | Time (days) | Solid Phase Enantiomer | Optical Purity of Solid (%) |
| This compound (4-FMA) | Varies | Acetonitrile | -15 | 14 | R | >70 |
| 2-Chloromandelic Acid (2-ClMA) | 55:45 | Acetonitrile | -15 | 14 | S | 78 |
| 4-Chloromandelic Acid (4-ClMA) | Varies | Acetonitrile | -15 | 14 | S | 88 |
| 4-Bromomandelic Acid (4-BrMA) | Varies | Acetonitrile | -15 | 14 | S | 71 |
III. Enzymatic Resolution
Enzymatic resolution offers a green and highly selective method for obtaining optically active compounds. This approach typically involves the enantioselective hydrolysis of a racemic ester derivative of this compound catalyzed by a lipase.
Experimental Protocol (General Procedure)
1. Esterification of Racemic this compound:
-
Convert racemic this compound to its corresponding methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).
2. Enzymatic Hydrolysis:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), disperse the racemic this compound ester.
-
Add a lipase, such as Candida antarctica lipase B (CAL-B) or Amano Lipase PS.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
3. Separation of Products:
-
Once 50% conversion is achieved, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution to pH ~2 with 2 M HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or MTBE).
-
The organic layer will contain the unreacted ester (one enantiomer), and the aqueous layer will contain the hydrolyzed acid (the other enantiomer).
-
Separate the layers and work up each to isolate the optically active ester and acid.
Quantitative Data Summary (Typical Results for Enzymatic Resolution)
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Substrate |
| Racemic 4-Fluoromethyl ester | Lipase | ~50 | >98% | >98% |
IV. Asymmetric Synthesis
Direct asymmetric synthesis provides a powerful route to enantiomerically enriched mandelic acid derivatives, avoiding the need for resolution of a racemic mixture.
Experimental Protocol (One-Pot Organocatalytic Synthesis)
1. Knoevenagel Condensation:
-
In a reaction vessel under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (0.1 mmol) and 4-fluorobenzaldehyde (0.11 mmol) in anhydrous toluene (0.3 M).
-
Add the epi-quinine-derived urea organocatalyst (0.01 mmol).
-
Stir the reaction at the appropriate temperature until completion.
2. Asymmetric Epoxidation:
-
Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20°C.
-
Add cumyl hydroperoxide (CHP) (0.11 mmol) and stir until the epoxide is formed.
3. Domino Ring-Opening Hydrolysis (DROH):
-
Evaporate the toluene under reduced pressure.
-
Add a mixture of dioxane (0.5 mL) and water (0.5 mL) to the reaction vessel.
-
Stir the mixture at 50°C to effect the ring-opening and hydrolysis.
4. Esterification:
-
After extraction of the crude mandelic acid, dissolve it in an alcohol (e.g., methanol, 5 mL).
-
Add p-toluenesulfonic acid (10 mol%) and stir at 60°C to form the corresponding ester.
-
Purify the final product by column chromatography.
Quantitative Data Summary
| Aldehyde | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Benzaldehyde | 74 | 88 |
| 4-Fluorobenzaldehyde | 45 | 87 |
Conclusion
The preparation of optically active this compound is achievable through a variety of robust and efficient methods. The choice of protocol will depend on the specific requirements of the research or development project. Classical resolution remains a reliable and scalable option, while co-crystallization offers an innovative approach. Enzymatic resolution provides a highly selective and environmentally friendly alternative, and asymmetric synthesis offers a direct route to the desired enantiomer. These application notes and protocols provide a comprehensive guide for researchers and scientists working with this important chiral intermediate.
References
Synthesis of Specific Enantiomers of 4-Fluoromandelic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of specific enantiomers of 4-fluoromandelic acid, a valuable chiral building block in pharmaceutical and agrochemical development. The protocols cover both classical chiral resolution techniques and modern asymmetric synthesis, offering researchers options based on their specific needs for enantiopurity, scale, and efficiency.
Data Presentation
The following table summarizes the quantitative data for the different enantioselective synthesis methods described in this document, allowing for a direct comparison of their effectiveness.
| Method | Target Enantiomer | Resolving Agent/Catalyst | Yield | Enantiomeric Excess (ee) / Optical Purity | Key Advantages |
| Enantiospecific Co-crystallization | (R)-4-Fluoromandelic Acid | Levetiracetam (LEV) | - | Up to 90% optical purity | High enantioselectivity for the (R)-enantiomer, straightforward procedure. |
| Diastereomeric Salt Resolution | (R)- or (S)-4-Fluoromandelic Acid | (R)- or (S)-1-Phenylethylamine | ~26% (for (R)-enantiomer after two crystallizations) | >99% ee | Well-established, scalable industrial method, achieves very high enantiopurity. |
| Organocatalytic Asymmetric Synthesis | (R)-4-Fluoromandelic Acid | epi-quinine-derived urea organocatalyst | 45% | 87% ee | One-pot synthesis from commercially available starting materials, avoids resolution steps. |
Experimental Protocols
Protocol 1: Enantiospecific Co-crystallization with Levetiracetam for the Preparation of (R)-4-Fluoromandelic Acid
This protocol details the resolution of racemic this compound through enantiospecific co-crystallization with Levetiracetam (LEV), which selectively co-crystallizes with the (R)-enantiomer.[1][2][3]
Materials:
-
Racemic this compound
-
Levetiracetam (LEV)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware for crystallization
-
Reflux condenser
-
Stirring apparatus
-
Vacuum filtration setup
-
HPLC with a chiral stationary phase for enantiomeric excess determination
Procedure:
-
Dissolution: In a suitable flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.372 g (2.19 mmol) of racemic this compound in 3.5 mL of acetonitrile. Heat the mixture to reflux with stirring to ensure complete dissolution.
-
Addition of Resolving Agent: To the hot solution, add 0.351 g (2.06 mmol) of Levetiracetam (LEV). Continue stirring at reflux for 3 hours to ensure complete dissolution of all solids.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If available, seed the solution with a pre-existing co-crystal of (R)-4-fluoromandelic acid and LEV to induce crystallization.
-
Cooling: Place the flask in a refrigerator at -15 °C and leave it undisturbed for 14 days to allow for complete crystallization of the co-crystal.
-
Isolation: Collect the precipitated crystalline co-crystal by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the co-crystal of (R)-4-fluoromandelic acid and Levetiracetam.
-
Liberation of the Enantiomer: To recover the (R)-4-fluoromandelic acid, the co-crystal can be dissociated by dissolving it in a suitable solvent and adjusting the pH. For example, dissolving in water and acidifying with HCl should precipitate the less water-soluble (R)-4-fluoromandelic acid, which can then be isolated by filtration.
-
Analysis: Determine the optical purity of the obtained (R)-4-fluoromandelic acid using chiral HPLC. The reported optical purity for the R-enantiomer in the crystalline solid is up to 90%.[3]
Protocol 2: Diastereomeric Salt Resolution using (R)-1-Phenylethylamine for the Preparation of (R)-4-Fluoromandelic Acid
This protocol describes the classical method of resolving racemic this compound by forming diastereomeric salts with an enantiopure amine. This method is highly effective and can be scaled for larger quantities.[4][5]
Materials:
-
Racemic this compound
-
(R)-1-phenylethylamine
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
-
Polarimeter or chiral HPLC for analysis
Procedure:
-
Salt Formation: Dissolve racemic this compound in a minimal amount of a suitable hot alcohol solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt of (R)-4-fluoromandelic acid with (R)-1-phenylethylamine is typically less soluble and will begin to precipitate. Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.
-
First Crystallization: Collect the precipitated salt by filtration and wash with a small amount of the cold solvent. At this stage, the enantiomeric excess of the (R)-4-fluoromandelic acid in the salt is expected to be around 95%.[5]
-
Recrystallization for Higher Purity: For higher enantiopurity, recrystallize the obtained salt from the same alcohol solvent. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to crystallize again.
-
Isolation of the Enriched Salt: Collect the recrystallized salt by filtration. After a second crystallization, the (R)-4-fluoromandelic acid can be obtained with an enantiomeric excess greater than 99%.[5] The reported yield for the final (R)-enantiomer after two crystallizations is 26%.[5]
-
Liberation of the Free Acid: Suspend the final diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. The (R)-4-fluoromandelic acid will precipitate out of the solution.
-
Extraction and Drying: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically pure (R)-4-fluoromandelic acid.
-
Recovery of the Resolving Agent: The mother liquor from the initial crystallization contains the enriched (S)-enantiomer. The resolving agent can be recovered from the aqueous layer after acidification by basifying the solution and extracting the amine.
Protocol 3: Organocatalytic Asymmetric Synthesis of (R)-4-Fluoromandelic Acid
This protocol outlines a one-pot synthesis of (R)-4-fluoromandelic acid starting from commercially available 4-fluorobenzaldehyde, employing an epi-quinine-derived urea as an organocatalyst.[5]
Materials:
-
4-Fluorobenzaldehyde
-
(Phenylsulfonyl)acetonitrile
-
epi-quinine-derived urea organocatalyst
-
Cumyl hydroperoxide (CHP)
-
Dioxane
-
Water
-
Anhydrous toluene
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring and cooling apparatus
Procedure:
-
Knoevenagel Condensation: In a flame-dried flask under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (0.1 mmol) and 4-fluorobenzaldehyde (0.11 mmol) in anhydrous toluene (to achieve a concentration of 0.3 M). Add the epi-quinine-derived urea organocatalyst (0.01 mmol). Stir the reaction mixture at room temperature until the condensation is complete (monitor by TLC).
-
Asymmetric Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool the flask to -20 °C. Add cumyl hydroperoxide (CHP, 0.11 mmol) dropwise. Stir the reaction at -20 °C until the epoxidation is complete (monitor by TLC).
-
Solvent Removal: At the end of the reaction, evaporate the toluene under reduced pressure.
-
Domino Ring-Opening Hydrolysis (DROH): To the reaction vessel containing the crude epoxide, add dioxane (0.5 mL) and water (0.5 mL). Stir the reaction mixture at 50 °C to effect the ring-opening and hydrolysis to the mandelic acid.
-
Work-up and Isolation: After the reaction is complete, perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-4-fluoromandelic acid.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final (R)-4-fluoromandelic acid. The reported overall yield for this one-pot process is 45% with an enantiomeric excess of 87%.[5]
Mandatory Visualization
Caption: Workflow for Chiral Resolution of this compound.
Caption: One-Pot Organocatalytic Asymmetric Synthesis Workflow.
References
- 1. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. | Semantic Scholar [semanticscholar.org]
- 3. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantiomeric excess in 4-Fluoromandelic acid resolutions
Welcome to the technical support center for the resolution of 4-Fluoromandelic acid (4-FMA). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve enantiomeric excess in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the resolution of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) | Co-precipitation of diastereomeric salts: The undesired diastereomeric salt is precipitating along with the desired one. | • Optimize Solvent System: The solubility difference between diastereomeric salts is highly dependent on the solvent. Experiment with a range of solvents or solvent mixtures to maximize this difference.• Control Cooling Rate: Rapid cooling can lead to the entrapment of the more soluble diastereomer. Employ a slower, controlled cooling process to allow for selective crystallization.• Adjust Stoichiometry: An incorrect molar ratio of the resolving agent to the racemic 4-FMA can result in incomplete salt formation and co-precipitation. Carefully optimize this ratio. |
| Incomplete Resolution Reaction: The reaction between 4-FMA and the resolving agent has not gone to completion. | • Verify Reaction Conditions: Ensure adequate reaction time and appropriate temperature to facilitate complete salt formation before initiating crystallization. | |
| Formation of a Double Salt: In some cases, a "double salt" containing both enantiomers and the resolving agent can crystallize, significantly reducing the enantiomeric excess. | • Characterize the Solid Phase: Use techniques like X-ray powder diffraction (XRPD) to check for the presence of a double salt, which will have a different diffraction pattern from the individual diastereomeric salts.[1] | |
| Poor Crystal Quality or No Crystallization | Suboptimal Solvent Choice: The chosen solvent may not be suitable for inducing crystallization of the diastereomeric salt. | • Solvent Screening: Perform a systematic screening of various solvents with different polarities to identify one that provides good quality crystals.[2] |
| Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | • Purify Starting Materials: Ensure the racemic 4-FMA and the resolving agent are of high purity before use. | |
| Inappropriate Supersaturation: The solution may be too dilute or too concentrated. | • Adjust Concentration: Carefully control the concentration of the diastereomeric salt in the solution to achieve optimal supersaturation for crystallization. | |
| Inconsistent Results | Variability in Experimental Parameters: Minor variations in temperature, cooling rate, or agitation can lead to inconsistent outcomes. | • Standardize Protocol: Maintain strict control over all experimental parameters. Use programmable equipment for temperature control and stirring to ensure reproducibility. |
| Moisture in the System: The presence of water can affect the solubility of diastereomeric salts and influence crystallization. | • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use, especially in moisture-sensitive crystallizations. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic this compound?
A1: The most prevalent methods for resolving racemic this compound are diastereomeric salt crystallization and enzymatic resolution. Diastereomeric salt crystallization involves reacting the racemic acid with a chiral resolving agent to form diastereomers with different solubilities, allowing for their separation by crystallization.[3][4] Enzymatic resolution utilizes enzymes, typically lipases, to selectively react with one enantiomer, enabling the separation of the unreacted enantiomer.[5][6][7]
Q2: How do I choose the right resolving agent for the diastereomeric crystallization of this compound?
A2: The choice of resolving agent is critical for a successful resolution. Common resolving agents for chiral acids like 4-FMA are chiral amines, such as (R)-1-phenylethylamine.[3][4] Levetiracetam (LEV) has also been shown to be an effective resolving agent for 4-FMA through enantiospecific co-crystallization.[8][9] The ideal resolving agent will form a diastereomeric salt with one enantiomer of 4-FMA that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer.
Q3: What is the impact of the solvent on the enantiomeric excess?
A3: The solvent plays a crucial role in determining the efficiency of the resolution. The difference in solubility between the diastereomeric salts is highly dependent on the solvent system.[10] A systematic screening of different solvents and solvent mixtures is often necessary to find the optimal conditions that maximize the solubility difference and, consequently, the enantiomeric excess of the crystallized product.
Q4: Can temperature affect the outcome of the resolution?
A4: Yes, temperature is a critical parameter. The solubility of the diastereomeric salts is temperature-dependent. Controlling the crystallization temperature and the cooling rate can significantly impact the selectivity of the crystallization and the final enantiomeric excess.[8][9]
Q5: What is a typical molar ratio of resolving agent to racemic this compound?
A5: The stoichiometry of the resolving agent is a key factor. While a 1:1 molar ratio is a common starting point, the optimal ratio may vary. For the resolution of halogenated mandelic acids with levetiracetam, a molar ratio of resolving agent to racemate of 55:45 was found to be optimal for 3-chloromandelic acid.[8][9] It is recommended to experimentally determine the optimal molar ratio for your specific system.
Quantitative Data
The following tables summarize quantitative data from resolution experiments on halogenated mandelic acids.
Table 1: Resolution of Halogenated Mandelic Acids with Levetiracetam (LEV) [8][9]
| Halogenated Mandelic Acid | Resolved Enantiomer | Resolution Efficiency (%) | Enantiomeric Excess (e.e., %) of Mother Liquor |
| 2-Chloromandelic acid | S | 85 | 75 |
| 3-Chloromandelic acid | S | 94 | 63 |
| 4-Chloromandelic acid | S | 70 | 72 |
| 4-Bromomandelic acid | S | 78 | 73 |
| This compound | R | 82 | 78 |
Conditions for 3-ClMA were optimized. Other results are from non-optimized conditions.
Table 2: Enzymatic Resolution of Halogenated Mandelic Acids
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| (R,S)-4-Chloromandelic acid | Pseudomonas cepacia lipase (immobilized) | Vinyl acetate | MTBE | 47.6 | 98.7 | [11] |
| (R,S)-4-Bromomandelic acid | Pseudomonas cepacia lipase | Vinyl acetate | MTBE | 49.98 | 99.98 | [12] |
| (R,S)-3-Fluoromandelic acid | Lipase PS on Celite | - | Organic Media | - | - | [5] |
Experimental Protocols
Protocol 1: Diastereomeric Resolution of this compound using Levetiracetam (LEV)
This protocol is adapted from the study by Li et al. (2021) on the resolution of halogenated mandelic acids.[8][9]
-
Preparation: In a suitable vessel, combine racemic this compound (4-FMA) and Levetiracetam (LEV) in the desired molar ratio (e.g., start with a 1:1 molar ratio).
-
Dissolution: Add a suitable solvent (e.g., acetonitrile) to dissolve the mixture. The amount of solvent should be optimized to achieve a saturated solution at an elevated temperature.
-
Equilibration: Stir the solution at a controlled temperature for a specific period to allow for the formation of the diastereomeric co-crystals. The optimal equilibrium time may need to be determined experimentally (e.g., the study on 3-ClMA used up to 12 days).[8][9]
-
Crystallization: Gradually cool the solution to a lower temperature to induce crystallization. The cooling rate should be slow and controlled to ensure selective precipitation of the less soluble diastereomer.
-
Isolation: Separate the precipitated solid from the mother liquor by filtration.
-
Analysis: Determine the enantiomeric excess of the solid and the mother liquor using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
-
Liberation of Enantiomer: The resolved enantiomer can be liberated from the co-crystal by appropriate chemical treatment.
Protocol 2: General Procedure for Enzymatic Resolution of this compound Ethyl Ester
This is a general protocol based on typical enzymatic resolutions of mandelic acid derivatives.[6]
-
Esterification: Convert racemic this compound to its ethyl ester using standard esterification methods.
-
Enzymatic Hydrolysis:
-
Prepare a phosphate buffer solution (e.g., pH 7.0).
-
Disperse the racemic this compound ethyl ester in the buffer.
-
Add a lipase (e.g., Lipase from Pseudomonas cepacia or Amano Lipase PS). The enzyme loading should be optimized.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a predetermined time (e.g., 16-24 hours), monitoring the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Filter the reaction mixture to remove the enzyme.
-
Acidify the filtrate to a low pH (e.g., pH 2) with an acid like HCl.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or MTBE) to separate the unreacted ester from the hydrolyzed acid.
-
-
Purification and Analysis:
-
Isolate the unreacted ester and the hydrolyzed acid from the organic and aqueous phases, respectively.
-
Determine the enantiomeric excess of both the unreacted ester and the acid using chiral HPLC.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the resolution of this compound.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Resolution.
Caption: Troubleshooting Logic for Low e.e.
References
- 1. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient resolution of 4-chlormandelic acid enantiomers using lipase@UiO-67(Zr) zirconium-organic frameworks in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting diastereomeric salt crystallization of 4-Fluoromandelic acid
Welcome to the Technical Support Center for diastereomeric salt crystallization of 4-Fluoromandelic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when starting the resolution of this compound?
A1: The initial and most critical step is the selection of an appropriate resolving agent and a suitable solvent system.[1] The goal is to find a combination where the two resulting diastereomeric salts have a significant difference in solubility.[2] Chiral amines are commonly used resolving agents for acidic compounds like this compound.[3][4] A screening process involving various chiral bases and solvents with different polarities is highly recommended to identify the most effective system.[1][5]
Q2: I'm not getting any crystals, or an oil is precipitating out of my solution. What should I do?
A2: The formation of an oil, a phenomenon known as "oiling out," or the complete failure of crystallization are common issues.[6] These problems often arise from an inappropriate solvent system, insufficient supersaturation, or excessively high supersaturation.[7]
Here’s a systematic approach to troubleshoot this:
-
Solvent System Optimization: The choice of solvent is crucial.[7] Experiment with a range of solvents with varying polarities (e.g., alcohols, esters, ketones) and consider using solvent mixtures.[5][7] Sometimes, the slow addition of an "anti-solvent" (a solvent in which the salt is less soluble) can induce crystallization.[7]
-
Control Supersaturation: If the concentration of the salt is too low, crystallization will not occur. You can increase the concentration by slowly evaporating the solvent.[7] Conversely, if supersaturation is too high, it can lead to oiling out.[6] In this case, try using a more dilute solution or a slower cooling rate.[6]
-
Temperature Control: The temperature profile during crystallization is a critical parameter.[1] A controlled and slow cooling process is often beneficial for crystal growth.[7]
Q3: My crystal yield is very low. How can I improve it?
A3: Low yields can be attributed to several factors, with the solvent system being a primary concern.[1] The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[1]
Strategies to improve yield include:
-
Solvent Screening: As with the issue of no crystal formation, a thorough solvent screen is the first step.[1]
-
Temperature Optimization: Lowering the final crystallization temperature can decrease the solubility of the desired salt and thus increase the yield.[7] However, this must be balanced as it could also decrease purity if the undesired salt also precipitates.[7]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1] This is particularly useful when the desired salt is not the one that crystallizes under equilibrium conditions.[1][8]
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic this compound can be a critical parameter to optimize.[7] Screening stoichiometries, for instance from 0.5 to 1.0 equivalents, may improve selectivity and yield.[7]
Q4: After several recrystallizations, the diastereomeric purity of my salt is not improving. What is the likely cause and solution?
A4: This situation often indicates the formation of a solid solution, where the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[6] This makes purification by simple recrystallization ineffective.[6]
To address this:
-
Change the Solvent: Varying the solvent's polarity or hydrogen bonding capacity can alter the interactions between the solvent and the diastereomeric salts, potentially preventing the formation of a solid solution.[6]
-
Use a Different Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which may circumvent the solid solution issue.[6]
-
Temperature Cycling (Annealing): In some cases, subjecting the solid to temperature cycles can promote phase separation. This involves heating the solid to increase molecular mobility, followed by slow cooling to allow the more stable, pure diastereomer to crystallize.[6]
Experimental Protocols
Protocol 1: Screening for Resolving Agent and Solvent System
Objective: To identify an effective chiral resolving agent and solvent system for the resolution of racemic this compound.
Methodology:
-
Preparation of Stock Solutions:
-
Salt Formation:
-
In an array of small vials, combine stoichiometric equivalents (e.g., 1:1 molar ratio) of the this compound solution with each resolving agent solution.[1]
-
Allow the mixtures to stir at a slightly elevated temperature (e.g., 40-50 °C) for a period (e.g., 1-2 hours) to ensure complete salt formation.[1]
-
-
Crystallization:
-
Evaporate the initial solvent.
-
To each vial, add a different crystallization solvent or solvent mixture from a pre-selected screening set (e.g., isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof).[1]
-
Allow the vials to stand at a controlled temperature (e.g., room temperature or 4 °C) for 24-48 hours.[1]
-
-
Analysis:
Protocol 2: Liberation of the Enantiomer
Objective: To recover the enantiomerically enriched this compound from the purified diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the purified diastereomeric salt in water.[7]
-
Acidification: Add a strong acid, such as hydrochloric acid (HCl), to the solution to protonate the carboxylate of the this compound and liberate it from the chiral amine.
-
Extraction: Extract the liberated this compound with an appropriate organic solvent, such as ethyl acetate or diethyl ether.[7]
-
Purification and Analysis:
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
-
Data Presentation
Table 1: Hypothetical Screening Results for the Resolution of this compound
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (R)-1-Phenylethylamine | Isopropanol | 65 | 85 |
| (R)-1-Phenylethylamine | Ethyl Acetate | 40 | 92 |
| (R)-1-Phenylethylamine | Toluene | 25 | 70 |
| (S)-Ephedrine | Isopropanol | 72 | 78 |
| (S)-Ephedrine | Ethyl Acetate | 55 | 88 |
| (S)-Ephedrine | Acetone/Water (9:1) | 80 | 95 |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing Solvent Selection for 4-Fluoromandelic Acid Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent selection for the diastereomeric resolution of 4-Fluoromandelic acid (4-FMA).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of solvent selection in the resolution of this compound?
A1: The primary goal is to identify a solvent system that maximizes the solubility difference between the two diastereomeric salts formed from the racemic this compound and the chiral resolving agent. The ideal solvent will dissolve the undesired diastereomer while causing the desired diastereomer to crystallize with high purity and yield.
Q2: Which resolving agents are commonly used for this compound?
A2: Chiral amines are frequently used as resolving agents for acidic compounds like this compound. Documented resolving agents for 4-FMA and its analogs include Levetiracetam (LEV), (-)-(R)-Deoxyephedrine, and (+)-(1S;2S)-pseudoephedrine.[1][2][3] For the closely related 4-chloromandelic acid, (R)-(+)-benzyl-1-phenylethylamine has been shown to be effective.[4][5]
Q3: How does solvent polarity affect the resolution process?
A3: Solvent polarity plays a crucial role. A solvent must be selected that allows for the dissolution of both the racemic acid and the resolving agent, often with heating. Upon cooling, the solvent should facilitate the selective crystallization of the less soluble diastereomeric salt. The ideal polarity will depend on the specific diastereomeric pair.
Q4: What are the initial recommended solvents for screening for the resolution of this compound?
A4: Based on studies of this compound and its analogs, a good starting point for solvent screening includes:
-
Ethyl acetate[4]
-
Mixtures of these solvents or with water.
Q5: The resolution of 4-FMA with Levetiracetam (LEV) has been reported. Which enantiomer is typically isolated?
A5: In the co-crystallization of racemic this compound with Levetiracetam (LEV), the (R)-enantiomer is selectively co-crystallized.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Possible Cause | Troubleshooting Steps |
| High solubility of the desired diastereomeric salt in the chosen solvent. | - Screen different solvents: Test a range of solvents with varying polarities. A less polar or more polar solvent may decrease the solubility of the desired salt. - Use a solvent mixture: Gradually add an anti-solvent (a solvent in which the salt is less soluble) to the solution to induce precipitation. - Optimize temperature: Lower the final crystallization temperature to decrease solubility. Ensure the cooling process is slow to maintain selectivity. |
| Insufficient amount of resolving agent. | - Adjust stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent (based on the desired enantiomer) is a common starting point, optimizing this ratio can improve yield. |
| Premature filtration. | - Increase crystallization time: Allow sufficient time for the crystallization to complete. Monitor the crystal formation over time. |
| Loss of product during washing. | - Use cold solvent for washing: Wash the filtered crystals with a minimal amount of the ice-cold crystallization solvent to minimize dissolution of the product. |
Issue 2: Low Enantiomeric Excess (e.e.) of the Crystallized Product
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of the more soluble diastereomer. | - Recrystallization: Recrystallize the obtained diastereomeric salt from the same or a different solvent system. This is a common and effective method to improve enantiomeric purity. - Optimize cooling rate: A slower cooling rate can lead to more selective crystallization and higher purity crystals. - Solvent selection: The chosen solvent may not provide sufficient discrimination between the two diastereomers. Screen other solvents to find one with a larger solubility difference. The solubility ratio of the more soluble to the less soluble diastereomer is a key parameter; a higher ratio is desirable. For example, the resolution of 4-FMA with (-)-(R)-Deoxyephedrine in 95% ethanol showed a low solubility ratio of 1.2, indicating poor discrimination in that system.[1] |
| Racemization of the resolving agent or the substrate. | - Check stability: Ensure the chosen resolving agent and 4-FMA are stable under the experimental conditions (e.g., temperature, pH). |
Issue 3: "Oiling Out" - Formation of a Liquid Instead of Crystals
| Possible Cause | Troubleshooting Steps |
| Supersaturation is too high. | - Increase solvent volume: Use a larger volume of solvent to reduce the concentration of the diastereomeric salts. - Slower cooling: Cool the solution at a much slower rate to allow for proper crystal nucleation and growth. |
| Inappropriate solvent. | - Change solvent: The solvent may be too good a solvent for the diastereomeric salt. Try a solvent in which the salt is less soluble. |
| Presence of impurities. | - Purify starting materials: Ensure the racemic this compound and the resolving agent are of high purity. |
Data Presentation
Table 1: Solvent Screening Data for the Resolution of an Analogous Compound, 4-Chloromandelic Acid, with (R)-(+)-Benzyl-1-Phenylethylamine
This data is for a closely related compound and can be used as a guide for selecting initial screening solvents for this compound.
| Solvent | Yield (%) | Diastereomeric Excess (%d.e.) of Crystals |
| 50% Ethanol | 93.2 | 52.1 |
| 2-Propanol | 90.1 | 55.2 |
| Acetonitrile | 87.5 | 53.4 |
| Ethyl Acetate | 91.3 | 52.8 |
Data adapted from a study on 4-chloromandelic acid.[4]
Table 2: Reported Resolution Data for this compound
| Resolving Agent | Solvent | Isolated Enantiomer | Optical Purity of Crystals (%) | e.e. of Mother Liquor (%) |
| Levetiracetam | Acetonitrile | (R)-4-FMA | 90 | 29 (for S-4-FMA) |
| (-)-(R)-Deoxyephedrine | 95% Ethanol | (S)-4-FMA (less soluble) | Poor discrimination reported | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Diastereomeric Resolution of this compound
-
Dissolution: In separate small-scale reaction vessels, dissolve equimolar amounts of racemic this compound and a chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in a series of test solvents (e.g., ethanol, acetonitrile, ethyl acetate, 2-propanol) with gentle heating and stirring until a clear solution is obtained.
-
Crystallization: Allow the solutions to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the vessel with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Cooling: Once crystallization begins, continue to cool the mixture slowly, potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Analysis: Dry the crystals and determine the yield. Liberate the this compound from the diastereomeric salt by treatment with an acid (e.g., HCl) and extraction into an organic solvent. Determine the enantiomeric excess of the recovered this compound using chiral HPLC.
Protocol 2: Resolution of this compound with Levetiracetam (LEV)
This protocol is based on a published, non-optimized procedure.[3]
-
Preparation: In a suitable reaction vessel, suspend racemic this compound in acetonitrile.
-
Heating: Heat the suspension with stirring.
-
Addition of Resolving Agent: Add Levetiracetam to the solution and continue stirring at reflux temperature to ensure complete dissolution.
-
Cooling and Seeding: Slowly cool the solution to room temperature. If available, seed the solution with a co-crystal of (R)-4-FMA and LEV.
-
Crystallization: Store the solution at a reduced temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to facilitate crystallization.
-
Isolation: Collect the precipitated co-crystals by vacuum filtration.
-
Washing: Wash the crystals with cold acetonitrile.
-
Analysis: Analyze the optical purity of the this compound from the co-crystals.
Visualizations
References
- 1. Discrimination in resolving systems. VI. Comparison of the diastereomers of deoxyephedrinium and ephedrinium 4'-fluoromandelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination in resolving systems. V. Pseudoephedrine - fluoromandelic acid diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 4-Fluoromandelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the chiral separation of 4-Fluoromandelic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the chiral separation of this compound?
Temperature has a complex and often unpredictable effect on chiral separations.[1][2] Generally, for mandelic acid derivatives, lower temperatures tend to enhance enantioselectivity, leading to better resolution.[3][4] This is because the enthalpic differences in the interactions between the enantiomers and the chiral stationary phase (CSP) are more pronounced at lower temperatures. However, higher temperatures can sometimes improve peak shape and reduce analysis time.[1] It is crucial to optimize the temperature for each specific method, as in some cases, an increase in temperature can unexpectedly improve separation or even reverse the elution order of the enantiomers.[1]
Q2: How does a change in temperature affect retention time and resolution?
Typically, as the column temperature increases, the retention times of both enantiomers of this compound will decrease. This is due to the increased kinetic energy of the molecules and reduced viscosity of the mobile phase. The effect on resolution (Rs) is more complex. For many chiral separations, including those of mandelic acid derivatives, a decrease in temperature leads to an increase in the separation factor (α) and, consequently, a higher resolution.[3] Conversely, increasing the temperature often leads to a decrease in resolution.[3]
Q3: Can temperature changes cause the elution order of enantiomers to reverse?
Yes, a change in temperature can sometimes lead to a reversal in the elution order of the enantiomers.[1] This phenomenon is driven by changes in the thermodynamics of the chiral recognition mechanism.
Q4: What is the ideal temperature range to investigate for the chiral separation of this compound?
A good starting point for temperature optimization is ambient temperature (e.g., 25 °C). From there, it is recommended to explore a range of temperatures both below and above this initial setting. A typical range for investigation could be from 10 °C to 40 °C, in increments of 5 °C.[1] It is important not to exceed the temperature limits recommended by the column manufacturer.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
Co-eluting peaks (single peak).
-
Overlapping peaks with no baseline separation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Temperature | 1. Decrease Temperature: Lowering the column temperature often increases the interaction differences between the enantiomers and the chiral stationary phase (CSP), leading to improved resolution. Try decreasing the temperature in 5 °C increments (e.g., from 25 °C to 20 °C, then 15 °C).[1] 2. Increase Temperature: In some less common cases, an increase in temperature might improve resolution.[1] Evaluate temperatures up to 40 °C if lower temperatures do not yield the desired separation. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.[1] |
| Incorrect Chiral Stationary Phase (CSP) | If temperature and mobile phase optimization do not provide adequate resolution, the chosen CSP may not be suitable for this separation. Consult literature or CSP selection guides for alternatives known to be effective for mandelic acid derivatives. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | For acidic compounds, interactions with basic sites on the silica support can cause peak tailing. Ensure the mobile phase is sufficiently acidic to keep this compound in its protonated state (e.g., by adding 0.1% TFA).[1] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and re-injecting. |
| Sub-optimal Temperature | Higher temperatures can sometimes improve peak efficiency and symmetry.[1] If you have good resolution at a lower temperature but poor peak shape, a slight increase in temperature might be a good compromise. |
Issue 3: Irreproducible Retention Times and Resolution
Symptoms:
-
Retention times and resolution vary between runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | Ensure the column oven is functioning correctly and maintaining a stable temperature. Small fluctuations in temperature can lead to significant changes in retention and resolution in chiral separations. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component can alter the mobile phase composition and affect chromatography. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase at the set temperature before each injection. |
Experimental Protocols
General Protocol for Temperature Optimization in Chiral HPLC
This protocol provides a general methodology for investigating the effect of temperature on the chiral separation of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a column thermostat.
-
Chiral column (e.g., a polysaccharide-based CSP like CHIRALPAK® IC).[1]
-
UV Detector.
2. Reagents and Materials:
-
Racemic this compound.
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane and isopropanol).[1]
-
Trifluoroacetic acid (TFA), HPLC grade.[1]
3. Chromatographic Conditions (Example):
-
Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-hexane/isopropanol (e.g., 90:10 v/v) with 0.1% TFA[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Temperature: To be varied (e.g., 15 °C, 20 °C, 25 °C, 30 °C, 35 °C)[1]
4. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Install the chiral column in the column oven.
-
Set the initial column temperature (e.g., 25 °C) and allow the system to equilibrate until a stable baseline is achieved.
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
Change the column temperature to the next desired value (e.g., 20 °C).
-
Allow the system to re-equilibrate at the new temperature.
-
Inject the standard solution again and record the chromatogram.
-
Repeat steps 6-8 for all desired temperatures.
-
For each temperature, calculate the retention times (t_R1, t_R2), separation factor (α), and resolution (Rs).
Data Presentation
The following table summarizes the expected effect of temperature on the chiral separation of a halogenated mandelic acid, based on data for similar compounds.[3] This data can be used as a reference for what to expect during the analysis of this compound.
Table 1: Effect of Temperature on the Chiral Separation of a Halogenated Mandelic Acid Derivative
| Temperature (°C) | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Separation Factor (α) | Resolution (Rs) |
| 15 | 12.5 | 14.8 | 1.18 | 2.50 |
| 20 | 11.2 | 13.0 | 1.16 | 2.25 |
| 25 | 10.1 | 11.5 | 1.14 | 2.00 |
| 30 | 9.2 | 10.3 | 1.12 | 1.75 |
| 35 | 8.5 | 9.4 | 1.11 | 1.50 |
Note: The data in this table is illustrative and based on trends observed for similar compounds. Actual results for this compound may vary.
Visualizations
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during 4-Fluoromandelic acid resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the resolution of 4-Fluoromandelic acid (4-FMA).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the resolution of this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched sample is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] For this compound, which is a chiral molecule, obtaining a single enantiomer is often crucial for its application in pharmaceuticals and fine chemicals, as different enantiomers can have distinct biological activities. Racemization during the resolution process undermines this goal by diminishing the enantiomeric excess (e.e.) of the desired product, thereby reducing the efficiency and yield of the resolution.
Q2: What are the primary mechanisms that cause racemization of this compound?
A2: The primary mechanism for the racemization of α-hydroxy acids like this compound involves the deprotonation of the α-hydrogen (the hydrogen on the carbon atom bearing the hydroxyl and carboxyl groups) to form a planar enolate intermediate.[2] This intermediate is achiral, and subsequent reprotonation can occur from either face with equal probability, leading to a racemic mixture. This process can be catalyzed by both acids and bases.[2][3]
Q3: How do temperature and pH influence racemization?
A3: Both temperature and pH are critical factors that can significantly accelerate racemization.
-
Temperature: Higher temperatures provide the necessary activation energy for the interconversion of enantiomers.[4] Therefore, it is crucial to maintain the lowest effective temperature during the resolution process to minimize the rate of racemization.
-
pH: Both strongly acidic and strongly basic conditions can catalyze racemization.[2][3] For mandelic acid derivatives, the rate of racemization is often pH-dependent.[5][6] It is essential to operate within a pH range that minimizes the formation of the enolate intermediate while still allowing for the desired resolution chemistry (e.g., salt formation or enzyme activity). For enzymatic resolutions, the optimal pH for enzyme activity must be balanced with the pH stability of the chiral center.[7]
Q4: What role does the choice of solvent play in preventing racemization?
A4: The solvent can influence the rate of racemization by affecting the stability of the transition state for enolization. Polar aprotic solvents may stabilize the charged intermediates involved in racemization, potentially increasing the rate.[8][9] The choice of solvent should be carefully considered based on the resolution method. For crystallization-based resolutions, the solvent system must provide a significant difference in solubility between the diastereomeric salts while minimizing the rate of racemization in the solution phase.[10]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) of the Desired this compound Enantiomer
This issue often points to racemization occurring during the resolution process.
| Potential Cause | Troubleshooting Step | Rationale |
| High Temperature | Monitor and control the reaction temperature. Whenever possible, perform the resolution at a lower temperature (e.g., 0-25°C). | Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.[4] |
| Inappropriate pH | Carefully control the pH of the reaction mixture. Avoid strongly acidic or basic conditions. For diastereomeric salt crystallization, aim for a pH close to the pKa of the resolving agent and 4-FMA to ensure salt formation without promoting racemization.[5] For enzymatic resolutions, operate at the optimal pH for the enzyme that also ensures the chiral stability of the substrate.[3][7] | Extreme pH values can catalyze the enolization of the α-carbon, leading to racemization.[2] |
| Prolonged Reaction/Crystallization Time | Optimize the reaction or crystallization time. Monitor the progress of the resolution and stop the process once the optimal yield and e.e. are achieved. | Longer exposure to conditions that can induce racemization, even at a slow rate, will lead to a decrease in enantiomeric purity over time. |
| Inappropriate Solvent | Screen different solvents or solvent mixtures. For crystallization, select a solvent system that provides good discrimination in the solubility of the diastereomeric salts and minimizes the solubility of the desired salt.[10] | The solvent can influence the kinetics of both the resolution and the racemization.[8][11] |
| Racemization during Work-up | Ensure that the work-up conditions (e.g., extraction, washing, and isolation) are performed under mild temperature and pH conditions. | Harsh work-up conditions can lead to racemization of the resolved product. |
Issue 2: Poor Yield of the Resolved this compound
While not directly racemization, poor yield can be a related issue, especially in dynamic kinetic resolutions where the racemization of the unwanted enantiomer is desired but not well-controlled.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Resolving Agent | Screen different chiral resolving agents for diastereomeric salt crystallization. | The interaction between the resolving agent and the enantiomers of 4-FMA dictates the difference in solubility of the diastereomeric salts, which is crucial for effective separation.[12][13] |
| Inefficient Enzymatic Racemization (in Dynamic Kinetic Resolution) | Optimize the conditions for the racemization catalyst (e.g., enzyme concentration, pH, temperature). | In a dynamic kinetic resolution, the rate of racemization of the undesired enantiomer must be comparable to or faster than the rate of resolution of the desired enantiomer to achieve a high yield.[14][15] |
| Co-precipitation of Diastereomers | Optimize the crystallization conditions (e.g., cooling rate, solvent composition, seeding). | A slow and controlled crystallization process is more likely to result in the selective precipitation of the less soluble diastereomeric salt.[16][17] |
Quantitative Data Summary
The following tables summarize the impact of key parameters on the resolution and racemization of mandelic acid and its derivatives.
Table 1: Effect of pH on Mandelic Acid Resolution Efficiency
| pH Range | Enantiomeric Purity (%) | Yield (%) | Observations |
| 3.0 - 4.4 | 43 - 50 | High | Maximal resolution efficiency is often achieved in a pH range close to the pKa of the resolving agent's carboxyl group.[5] |
| < 3.0 or > 4.4 | Decreased | Variable | Deviation from the optimal pH range can lead to decreased resolution efficiency.[5] |
| Alkaline pH | - | - | Basic conditions can promote racemization of mandelic acid.[4] |
Table 2: Effect of Temperature on Chiral Separation of Mandelic Acid Derivatives
| Temperature (°C) | Resolution Factor (Rs) | Retention Factor (k) | Observations |
| 15 | Higher | Higher | Lower temperatures generally lead to better separation (higher Rs) and longer retention times in chromatographic methods.[18] |
| 25 | Optimal | Optimal | Often a good compromise between resolution and analysis time.[18] |
| 35 | Lower | Lower | Higher temperatures can decrease the separation efficiency.[18] |
| 115-116 | - | - | High temperatures under pressure can be used to intentionally racemize mandelic acid.[4] |
Experimental Protocols
I. Protocol for Diastereomeric Salt Crystallization of this compound
This protocol provides a general procedure for the resolution of racemic this compound using a chiral amine as the resolving agent.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral resolving agent (e.g., (R)-α-methylbenzylamine)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture with water)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve racemic this compound in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the 4-FMA solution with gentle stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[16]
-
For complete crystallization, the flask can be placed in a refrigerator or ice bath.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomerically Pure this compound:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with 1 M HCl to a pH of approximately 1-2 to break the salt.
-
Extract the liberated this compound with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.[12][13]
-
II. Protocol for Enzymatic Kinetic Resolution of this compound Ester
This protocol describes the lipase-catalyzed hydrolysis of a racemic this compound ester.
Materials:
-
Racemic this compound ester (e.g., methyl or ethyl ester)
-
Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Phosphate buffer solution (pH ~7)
-
Organic solvent for extraction (e.g., tert-butyl methyl ether - MTBE)
-
Sodium bicarbonate solution
-
Hydrochloric acid (HCl) solution
Procedure:
-
Enzymatic Hydrolysis:
-
Suspend the racemic this compound ester in a phosphate buffer solution (pH ~7.0).
-
Add the lipase to the mixture. The amount of enzyme will need to be optimized.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).[7]
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.
-
-
Reaction Quenching:
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
-
Separation of Product and Unreacted Substrate:
-
Extract the reaction mixture with an organic solvent (e.g., MTBE).
-
The unreacted ester will be in the organic phase.
-
The aqueous phase will contain the salt of the hydrolyzed this compound.
-
-
Isolation of Unreacted Ester:
-
Wash the organic layer with a sodium bicarbonate solution to remove any residual acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the enantiomerically enriched ester.
-
-
Isolation of the Hydrolyzed Acid:
Visualizations
Caption: Mechanism of racemization for this compound.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Workflow for diastereomeric salt crystallization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Recovery and Recycling of 4-Fluoromandelic Acid from Mother Liquor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of 4-Fluoromandelic acid from its mother liquor.
Troubleshooting Guide
This guide addresses common issues encountered during the recovery and recycling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield | - Incomplete precipitation/crystallization. - this compound remains dissolved in the mother liquor. - Product loss during filtration or transfer. | - Optimize pH: Adjust the pH of the mother liquor with a suitable acid (e.g., HCl) to decrease the solubility of this compound.[1][2] - Cooling: Ensure the solution is adequately cooled to the optimal temperature for crystallization.[3] - Anti-solvent Addition: Introduce an anti-solvent (a solvent in which this compound is insoluble but is miscible with the mother liquor) to induce precipitation. - Concentration: Reduce the volume of the mother liquor by evaporation to increase the concentration of the product.[3][4][5] - Seeding: Add a small crystal of pure this compound to the solution to initiate crystallization.[3][4][5] |
| High Impurity Levels in Recovered Product | - Co-precipitation of impurities. - Inefficient washing of the collected crystals. - Impurities trapped within the crystal lattice. | - Recrystallization: Dissolve the impure product in a minimal amount of a suitable hot solvent and allow it to cool slowly for purer crystals to form.[4][5] - Solvent Selection: Choose a solvent system that maximizes the solubility of the desired compound at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved.[6] - Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove adhering mother liquor. - Activated Carbon Treatment: If colored impurities are present, treat the solution with activated carbon before crystallization to adsorb them.[4][5][6] |
| No Crystal Formation | - Solution is not supersaturated. - Presence of inhibitory impurities. - Insufficient cooling. | - Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[3][4][5] - Concentrate the Solution: Evaporate some of the solvent to increase the solute concentration.[3][4][5] - Lower Temperature: Use a colder cooling bath.[3][4][5] - Add a Seed Crystal: Introduce a small crystal of the pure compound.[3][4][5] |
| "Oiling Out" (Formation of a liquid organic layer instead of crystals) | - The boiling point of the solvent is too high, causing the solute to melt before it crystallizes. - High concentration of impurities depressing the melting point. | - Adjust Solvent System: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to increase the temperature at which crystallization occurs.[4][5] - Lower the Temperature: Allow the solution to cool more slowly to a lower temperature before crystallization begins. |
| Recycling Mother Liquor Leads to Decreased Yield/Purity Over Time | - Accumulation of impurities in the recycled mother liquor.[7] | - Purge a Portion of the Mother Liquor: Periodically discard a fraction of the mother liquor to prevent the buildup of impurities. - Purification of Mother Liquor: Before recycling, consider a purification step for the mother liquor, such as extraction or treatment with adsorbents.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for recovering organic acids like this compound from aqueous mother liquors?
A1: Common methods include precipitation by pH adjustment, extraction with an organic solvent, and reactive extraction.[8] Liquid-liquid extraction using a water-immiscible organic solvent is a widely used technique.[9][10][11] The efficiency of this process can be enhanced by using extractants such as tertiary amines.[8][11] Another approach involves esterification of the organic acid followed by separation.[9][11]
Q2: How can I select an appropriate solvent for the recovery and recrystallization of this compound?
A2: An ideal solvent should have a high solubility for this compound at elevated temperatures and low solubility at lower temperatures. It should also be easily removable and not react with the acid. A common practice is to use a solvent pair, where the compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible.[6] For mandelic acid derivatives, alcoholic solvents are often used.[12]
Q3: What is the purpose of recycling the mother liquor?
A3: The primary purpose of recycling the mother liquor is to increase the overall yield of the process by recovering the dissolved product that remains after the initial crystallization.[7] It also reduces waste and can make the process more cost-effective and environmentally friendly.
Q4: How does the accumulation of impurities in the recycled mother liquor affect the process?
A4: The accumulation of impurities in the recycled mother liquor can negatively impact the crystallization process, leading to a decrease in both the yield and purity of the final product over subsequent cycles.[7] Impurities can inhibit crystal growth, alter crystal morphology, and become incorporated into the crystal lattice.
Q5: Are there any specific safety precautions I should take when handling this compound and the solvents?
A5: Yes, this compound is an irritant.[13] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents being used and handle them accordingly.
Experimental Protocols
Protocol 1: Recovery of this compound by Acidification and Crystallization
-
pH Adjustment: Slowly add a mineral acid (e.g., concentrated HCl) to the mother liquor while stirring until the pH reaches approximately 0.5-1.2 to precipitate the this compound.[2]
-
Cooling & Crystallization: Cool the acidified solution in an ice bath to about 0-5°C to maximize crystal formation.[2]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove residual mother liquor and impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recovery by Solvent Extraction
-
Extraction: Transfer the mother liquor to a separatory funnel and add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate and drain the organic layer. Repeat the extraction process with fresh solvent two more times to maximize recovery.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Concentration: Remove the solvent by rotary evaporation to obtain the crude this compound.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent pair.
Visualizations
Caption: Workflow for the recovery and recycling of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. US4275234A - Recovery of acids from aqueous solutions - Google Patents [patents.google.com]
- 9. US20200354302A1 - Method of recovering organic acids from aqueous solutions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. data.epo.org [data.epo.org]
- 12. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 13. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Identifying and removing impurities in 4-Fluoromandelic acid synthesis
Welcome to the Technical Support Center for the synthesis of 4-Fluoromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential sources of impurities?
A common and efficient method for synthesizing this compound is a two-step process starting from 4-fluorobenzaldehyde. The first step is the formation of 4-fluoromandelonitrile (a cyanohydrin) by reacting 4-fluorobenzaldehyde with a cyanide source, such as sodium cyanide. The second step is the acid- or base-catalyzed hydrolysis of the nitrile group of 4-fluoromandelonitrile to a carboxylic acid.
Impurities can be introduced from several sources:
-
Starting Materials: Impurities in the initial 4-fluorobenzaldehyde, such as 4-fluorobenzoic acid or positional isomers (2- and 3-fluorobenzaldehyde), can carry through the synthesis.[1]
-
Side Reactions: During the cyanohydrin formation, side reactions can occur. In the subsequent hydrolysis step, incomplete reaction or the formation of byproducts like amides can lead to impurities.
-
Degradation: The mandelonitrile intermediate can be unstable and may decompose back to the starting aldehyde and cyanide, particularly at neutral or alkaline pH.[2]
Q2: My final this compound product is off-white or yellowish. What causes this discoloration, and how can I remove it?
Discoloration in the final product is often due to the presence of colored impurities. These can be oligomeric or polymeric materials formed from side reactions of the starting aldehyde.[3] Another possibility is the presence of highly conjugated byproducts.
Removal of Color Impurities:
-
Recrystallization: This is a highly effective method for removing colored impurities. The desired this compound is typically less soluble than the impurities in a chosen solvent system at lower temperatures.
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.
Q3: I am experiencing a lower than expected yield. What are the common reasons for this?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete Reaction: Either the initial cyanohydrin formation or the subsequent hydrolysis step may not have gone to completion.
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps if the procedures are not optimized.
-
Decomposition of Intermediate: The 4-fluoromandelonitrile intermediate is sensitive and can decompose, reducing the amount available for the hydrolysis step.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can all negatively impact the yield.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-Fluorobenzaldehyde in the Final Product
Symptom: NMR or GC-MS analysis of the final product shows characteristic peaks corresponding to 4-fluorobenzaldehyde.
Potential Causes:
-
Incomplete cyanohydrin formation.
-
Decomposition of the 4-fluoromandelonitrile intermediate back to the aldehyde.[2]
Solutions:
-
Optimize Cyanohydrin Formation:
-
Purification:
-
Recrystallization: Select a solvent system where this compound has low solubility at cold temperatures, while 4-fluorobenzaldehyde remains more soluble.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound will move to the aqueous phase as its carboxylate salt, while the neutral 4-fluorobenzaldehyde will remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted.
-
Issue 2: Contamination with 4-Fluorobenzoic Acid
Symptom: HPLC or NMR analysis indicates the presence of 4-fluorobenzoic acid.
Potential Causes:
-
Oxidation of the starting 4-fluorobenzaldehyde.
-
Over-hydrolysis or oxidative conditions during the workup of this compound.
Solutions:
-
Check Starting Material Purity: Analyze the 4-fluorobenzaldehyde starting material for the presence of 4-fluorobenzoic acid.[1]
-
Purification:
-
Recrystallization: A carefully chosen solvent system can effectively separate this compound from 4-fluorobenzoic acid based on their different solubility profiles.
-
Column Chromatography: While less common for bulk purification, silica gel chromatography can be used to separate the two acids.
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Potential Source | Analytical Identification Method | Key Diagnostic Signal |
| 4-Fluorobenzaldehyde | Incomplete reaction, intermediate decomposition | GC-MS, 1H NMR | Aldehyde proton signal (~10 ppm in 1H NMR) |
| 4-Fluorobenzoic Acid | Impure starting material, over-oxidation | HPLC, 1H NMR | Absence of the α-hydroxy proton, characteristic aromatic splitting |
| 4-Fluoromandelamide | Incomplete hydrolysis of the nitrile | HPLC, 1H NMR, IR | Amide N-H signals in NMR and IR |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recommendation |
| Water | Low | Moderate | Good | Promising for single-solvent recrystallization |
| Toluene | Low | High | Good | Good for single-solvent recrystallization |
| Ethanol/Water | Low | High | Excellent | Good for solvent-pair recrystallization |
| Dichloromethane | High | High | Poor | Not suitable |
| Hexane | Insoluble | Insoluble | - | Useful as an anti-solvent |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for the purity analysis of this compound and can be adapted as needed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Based on solubility tests (see Table 2), choose a suitable solvent or solvent pair. Water or a mixture of an alcohol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for synthesis and purification.
References
Dealing with poor crystal quality in 4-Fluoromandelic acid salt formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystal quality of 4-Fluoromandelic acid (4-FMA) salts.
Troubleshooting Guides
This section addresses common problems encountered during the salt formation and crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why are my this compound salt crystals very small, like a fine powder?
Answer:
The formation of very small crystals, often referred to as "fines" or a powder, is typically a result of rapid nucleation. This can be caused by several factors:
-
High Supersaturation: If the solution is too concentrated or cooled too quickly, a large number of crystal nuclei form simultaneously, leaving insufficient solute for each nucleus to grow into a larger crystal.
-
Inappropriate Solvent: The chosen solvent may have very low solubility for the salt, causing it to "crash out" of the solution as a fine precipitate.
-
Agitation Rate: While stirring is necessary for homogeneity, an excessively high agitation rate can induce secondary nucleation, leading to a smaller crystal size.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Slower Cooling: Decrease the cooling rate to allow for controlled crystal growth. A slower rate reduces the level of supersaturation at any given time.
-
Increase Solvent Volume: Use a slightly larger volume of solvent to dissolve the 4-FMA and the corresponding base, ensuring the solution is not overly concentrated.
-
-
Solvent Screening:
-
Experiment with different solvents or solvent mixtures. A solvent system where the salt has moderate solubility at elevated temperatures and lower solubility at cooler temperatures is ideal. Methanol is a known solvent for this compound.[1][2] Consider mixtures of a good solvent (e.g., methanol, ethanol) with an anti-solvent (e.g., water, heptane).
-
-
Optimize Agitation:
-
Reduce the stirring speed once the solution becomes turbid, indicating the onset of crystallization.
-
Question 2: My crystallization process results in an oil or amorphous solid instead of crystals. What is happening?
Answer:
"Oiling out" or the formation of an amorphous solid occurs when the solute precipitates from the solution at a temperature above its melting point or when the crystal lattice fails to form properly. This can be due to:
-
High Solute Concentration: An overly concentrated solution can lead to the separation of a liquid phase (the "oil") instead of a solid.
-
Rapid Cooling: Fast cooling can prevent the molecules from arranging themselves into an ordered crystal lattice.
-
Impurities: The presence of impurities can disrupt the crystallization process and inhibit the formation of a stable crystal lattice.
-
Inadequate Solvent System: The solvent may not be suitable for promoting crystallization of the specific salt.
Troubleshooting Steps:
-
Adjust Concentration and Cooling:
-
Dilute the solution with more solvent.
-
Employ a much slower cooling rate. Consider a programmed cooling ramp if available.
-
-
Improve Purity:
-
Ensure the this compound and the base used are of high purity. If necessary, purify the starting materials before salt formation.
-
-
Solvent System Modification:
-
Try a different solvent or a mixture of solvents. Sometimes, the addition of a small amount of an anti-solvent can induce crystallization.
-
-
Seeding:
-
Introduce a small amount of pre-existing, high-quality crystals of the desired salt (seed crystals) to the solution once it is slightly supersaturated. This provides a template for crystal growth.
-
Question 3: The yield of my this compound salt is consistently low. How can I improve it?
Answer:
Low yield can be attributed to several factors, from incomplete crystallization to loss of product during isolation.
-
Sub-optimal Stoichiometry: An incorrect molar ratio of this compound to the base can result in unreacted starting material remaining in the solution.
-
High Solubility in Mother Liquor: The salt may be too soluble in the chosen solvent, even at low temperatures, leading to a significant portion remaining dissolved.
-
Insufficient Crystallization Time: The crystallization process may not have reached equilibrium, with a substantial amount of the salt still in solution.
-
Product Loss During Washing: Washing the crystals with a solvent in which they are soluble will lead to product loss.
Troubleshooting Steps:
-
Verify Stoichiometry:
-
Ensure an accurate 1:1 molar ratio of this compound to a monoprotic base.
-
-
Optimize Solvent and Temperature:
-
Choose a solvent system where the salt has lower solubility at the final filtration temperature.
-
Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration, if the salt's stability permits.
-
-
Increase Crystallization Time:
-
Allow the mixture to stir at the final temperature for a longer period to maximize crystal formation.
-
-
Washing Procedure:
-
Wash the isolated crystals with a small amount of a cold anti-solvent in which the salt is known to be poorly soluble.
-
Frequently Asked Questions (FAQs)
Q1: What are some common impurities in this compound, and how can they affect crystallization?
A1: Common impurities in this compound can include unreacted starting materials from its synthesis, such as 4-fluorobenzaldehyde, and over-oxidation products like 4-fluorobenzoic acid. The presence of these impurities can have several detrimental effects on crystallization:
-
Inhibition of Crystal Growth: Impurities can adsorb onto the growing crystal faces, blocking further addition of the salt molecules and stunting crystal growth.
-
Alteration of Crystal Habit: Impurities can selectively adsorb to specific crystal faces, leading to changes in the crystal shape (habit). This can result in undesirable morphologies like needles or thin plates, which are difficult to filter and dry.
-
Formation of Defects: Incorporation of impurities into the crystal lattice can lead to defects, reducing the overall purity and potentially affecting the physicochemical properties of the salt.
-
Induction of Polymorphism: Impurities can sometimes favor the nucleation and growth of a less stable polymorph.
Q2: How do I select an appropriate solvent for the crystallization of a this compound salt?
A2: The ideal solvent for crystallization should exhibit the following characteristics:
-
High solubility of the salt at elevated temperatures and low solubility at room temperature or below. This allows for efficient dissolution and high recovery upon cooling.
-
Inertness: The solvent should not react with the this compound or the base.
-
Volatility: A moderately volatile solvent is often preferred to facilitate easy removal from the crystals during drying.
-
Safety: The solvent should have a low toxicity and flammability profile.
A good starting point is to test small-scale solubility in a range of common solvents like methanol, ethanol, isopropanol, acetone, and acetonitrile, as well as mixtures with water or anti-solvents like heptane or toluene.
Q3: What analytical techniques can be used to assess the quality of my this compound salt crystals?
A3: Several analytical techniques are essential for characterizing the quality of crystalline materials:
-
Powder X-Ray Diffraction (PXRD): This is a primary technique to determine the crystalline form (polymorph) of the salt and to assess its overall crystallinity.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, which are indicators of purity. It can also be used to identify different polymorphic forms.
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and can be used to identify the presence of residual solvent or to study the thermal stability of the salt.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the chemical purity of the salt and for quantifying the levels of any impurities.[3]
-
Microscopy (Optical or Scanning Electron Microscopy - SEM): Microscopy allows for the visual examination of the crystal morphology (shape and size).
Data Presentation
Table 1: General Solubility of Mandelic Acid Derivatives in Common Solvents
| Solvent | Polarity | Expected Solubility of 4-FMA Salts | Notes |
| Water | High | Variable, pH-dependent | Salts with inorganic cations are often soluble. Amine salts may have lower solubility. |
| Methanol | High | Generally Soluble | A good starting solvent for many organic salts.[1][2] |
| Ethanol | High | Generally Soluble | Similar to methanol, but often provides slightly lower solubility, which can be beneficial for crystallization. |
| Isopropanol | Medium | Moderately to Sparingly Soluble | Can be a good choice for achieving high yields. |
| Acetone | Medium | Moderately to Sparingly Soluble | Useful as a crystallization solvent or as an anti-solvent. |
| Acetonitrile | Medium | Moderately Soluble | Has been used successfully for the co-crystallization of 4-FMA. |
| Toluene | Low | Sparingly to Insoluble | Often used as an anti-solvent. |
| Heptane/Hexane | Low | Insoluble | Commonly used as anti-solvents to induce precipitation. |
Experimental Protocols
Protocol 1: General Procedure for the Formation and Crystallization of a this compound Amine Salt
This protocol provides a general method for the preparation of an amine salt of this compound. The specific solvent, volumes, and temperatures should be optimized for each specific amine.
Materials:
-
This compound (1.0 eq)
-
Chiral or achiral amine (1.0 eq)
-
Crystallization solvent (e.g., ethanol, isopropanol)
-
Anti-solvent (e.g., heptane, if necessary)
Procedure:
-
In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen crystallization solvent by gently heating (e.g., to 50-60 °C).
-
In a separate container, dissolve the amine in a small amount of the same solvent.
-
Slowly add the amine solution to the warm this compound solution with continuous stirring.
-
If the salt precipitates immediately upon addition, add more solvent until a clear solution is obtained at the elevated temperature.
-
Once a clear solution is formed, stop heating and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow down the cooling process.
-
If no crystals form upon reaching room temperature, consider the following:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the desired salt.
-
Place the flask in a refrigerator or ice bath to further reduce the temperature.
-
Slowly add an anti-solvent dropwise until the solution becomes persistently turbid.
-
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at a temperature appropriate for the salt's stability.
Protocol 2: Chiral Resolution of Racemic this compound via Diastereomeric Salt Crystallization
This protocol is an adaptation of the general procedure for the specific purpose of separating the enantiomers of this compound using a chiral amine as a resolving agent.
Materials:
-
Racemic this compound (1.0 eq)
-
Enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine) (0.5-1.0 eq)
-
Crystallization solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the racemic this compound in the chosen solvent at an elevated temperature.
-
Slowly add the chiral amine to the solution. The amount of chiral amine may need to be optimized; starting with 0.5 equivalents is common.
-
Allow the solution to cool slowly. One of the diastereomeric salts should be less soluble and will preferentially crystallize.
-
Collect the crystals by filtration. The enantiomeric excess (e.e.) of the mandelic acid in these crystals should be determined (e.g., by chiral HPLC).
-
To improve the enantiomeric purity, the diastereomeric salt can be recrystallized one or more times from the same solvent.
-
To recover the enantiomerically enriched this compound, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH.
-
Extract the this compound into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
Mandatory Visualization
Caption: Workflow for 4-FMA Salt Formation and Crystallization.
Caption: Decision Tree for Troubleshooting Crystallization Issues.
References
Technical Support Center: 4-Fluoromandelic Acid Mediated Resolutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming low yield in 4-Fluoromandelic acid mediated resolutions. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and illustrative data to guide your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in the diastereomeric resolution of this compound?
A1: Low yield is most commonly attributed to the suboptimal solubility of the diastereomeric salts in the chosen solvent system. For a successful resolution, one diastereomeric salt should be significantly less soluble than the other, allowing for its selective crystallization. If both salts are too soluble, precipitation will be incomplete. Conversely, if both are poorly soluble, co-precipitation can occur, reducing the purity and isolated yield of the desired enantiomer. Other contributing factors include unfavorable resolving agent stoichiometry, inappropriate crystallization temperature, and racemization.
Q2: How critical is the choice of the resolving agent?
A2: The choice of resolving agent is crucial as it directly influences the physical properties, particularly the solubility, of the resulting diastereomeric salts. An effective resolving agent will form a salt with one enantiomer of this compound that has a significantly lower solubility in the chosen solvent, facilitating its selective precipitation. It is common practice to screen several resolving agents to find the most effective one for a particular resolution.[1]
Q3: Can the stoichiometry of the resolving agent affect the yield?
A3: Yes, the molar ratio of the resolving agent to the racemic this compound can significantly impact the yield.[1] While a 0.5 equivalent of the resolving agent is often used as a starting point to precipitate one enantiomer, this ratio may need to be optimized. An excess of the resolving agent can sometimes increase the yield of the desired diastereomeric salt, but it can also lead to co-precipitation of the more soluble salt, thereby reducing the enantiomeric excess.
Q4: What should I do if my diastereomeric salt "oils out" instead of crystallizing?
A4: "Oiling out," where the diastereomeric salt separates as a liquid instead of a solid, can be caused by high concentrations, rapid cooling, or an inappropriate solvent.[2] To address this, try diluting the solution, cooling it more slowly, or screening different solvents. Introducing a seed crystal of the desired diastereomeric salt can also help induce crystallization from the oil.[2]
Q5: How can I improve the enantiomeric excess (e.e.) of my resolved product?
A5: Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomer. The most effective way to improve e.e. is through recrystallization of the isolated diastereomeric salt. Each recrystallization step will enrich the less soluble diastereomer, although it may also lead to a reduction in the overall yield.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low yield in this compound mediated resolutions.
| Problem | Potential Cause | Suggested Solution |
| No or Poor Precipitation | The diastereomeric salts are too soluble in the chosen solvent. | - Screen a variety of solvents with different polarities (e.g., alcohols, esters, ethers, and their mixtures). - Increase the concentration of the reactants. - Lower the final crystallization temperature. - Add an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation. |
| Low Yield of Precipitate | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the solvent system to minimize the solubility of the desired salt. - Adjust the resolving agent stoichiometry; sometimes a slight excess can improve yield. - Ensure the solution is cooled sufficiently and for an adequate duration to maximize crystallization. - Minimize the volume of cold solvent used for washing the crystals to prevent dissolution. |
| Low Enantiomeric Excess (e.e.) | Co-precipitation of the more soluble diastereomeric salt. | - Recrystallize the isolated diastereomeric salt. - Screen for a solvent system that provides a greater difference in solubility between the two diastereomeric salts. - Optimize the cooling rate; slower cooling often leads to purer crystals. |
| Product "Oils Out" | High concentration of the diastereomeric salt or rapid cooling. | - Dilute the reaction mixture. - Employ a slower, more controlled cooling profile. - Screen for a different solvent system. - Use a seed crystal to encourage crystallization.[2] |
| Inconsistent Results | Impurities in the starting materials or variations in the experimental procedure. | - Ensure the racemic this compound and the resolving agent are of high purity. - Maintain consistent and controlled experimental conditions (e.g., temperature, stirring rate, cooling profile). |
Data Presentation
The following tables provide illustrative quantitative data on how different experimental parameters can influence the yield and enantiomeric excess in a typical this compound resolution. Note: This data is for illustrative purposes to demonstrate trends and may not represent actual experimental results.
Table 1: Effect of Solvent on Resolution Yield and Enantiomeric Excess (e.e.)
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered 4-FMA (%) |
| Methanol | 35 | 85 |
| Ethanol | 42 | 92 |
| Isopropanol | 48 | 95 |
| Ethyl Acetate | 25 | 75 |
| Acetonitrile | 30 | 80 |
| Toluene | 15 | 60 |
Table 2: Effect of Molar Ratio of Resolving Agent to Racemic this compound
| Molar Ratio (Resolving Agent : 4-FMA) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered 4-FMA (%) |
| 0.4 : 1 | 38 | 98 |
| 0.5 : 1 | 45 | 95 |
| 0.6 : 1 | 52 | 88 |
| 1.0 : 1 | 65 | 70 |
Table 3: Effect of Crystallization Temperature
| Final Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered 4-FMA (%) |
| 25 (Room Temperature) | 30 | 97 |
| 4 | 45 | 94 |
| -10 | 55 | 89 |
| -20 | 60 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Resolution of this compound
This protocol provides a general starting point for the resolution of racemic this compound. Optimization of the solvent, resolving agent, stoichiometry, and temperature will likely be necessary.
-
Dissolution: In a suitable flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of a heated solvent (e.g., isopropanol).
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., a chiral amine, 0.5 eq.) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the this compound solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The cooling rate should be controlled to promote the formation of well-defined crystals.[2]
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the more soluble diastereomeric salt.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with a strong acid (e.g., HCl) to liberate the free this compound.
-
Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).
-
Isolation of Final Product: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using appropriate analytical techniques (e.g., chiral HPLC or NMR with a chiral shift reagent).
Protocol 2: High-Yield Resolution of this compound using Levetiracetam
This protocol is adapted from a published procedure for the resolution of halogenated mandelic acids.[3]
-
Suspension and Heating: Place this compound (1.0 eq.) in a reaction vessel with acetonitrile. Heat the suspension to 80°C with stirring for 1.5 hours.
-
Filtration: Filter the hot suspension to remove any undissolved solids.
-
Addition of Resolving Agent: Add Levetiracetam (as the resolving agent) to the filtrate and stir at reflux temperature for 3 hours until all solids are dissolved.
-
Cooling and Seeding: Slowly cool the solution to room temperature. If available, add a seed crystal of the desired diastereomeric co-crystal.
-
Crystallization: Store the solution at -15°C for an extended period (e.g., 14 days) to allow for complete crystallization.
-
Isolation and Washing: Collect the precipitated co-crystal by vacuum filtration and wash with cold acetonitrile.
-
Liberation and Analysis: The enantiomerically enriched this compound can be recovered from the co-crystal following standard procedures, and its purity and yield should be determined.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
Stability issues of 4-Fluoromandelic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Fluoromandelic acid under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during a chemical reaction?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the solvent used. Like other mandelic acid derivatives, it is susceptible to degradation under harsh conditions.
Q2: How does pH impact the stability of this compound?
Q3: What is the expected thermal stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound.[4] Thermal degradation studies are typically performed at temperatures ranging from 40-80°C to assess stability.[4] Significant degradation may lead to the formation of impurities.
Q4: Can this compound degrade upon exposure to light?
A4: Photostability is a critical parameter for many organic molecules. Forced degradation studies as per ICH guidelines recommend exposing the substance to light to determine its photolytic stability.[3][4] It is advisable to protect reactions involving this compound from direct light, especially if the reaction is prolonged.
Q5: What are the likely degradation products of this compound?
A5: Based on the degradation pathways of similar compounds, potential degradation products could arise from decarboxylation, oxidation of the alcohol group to a ketone (forming 4-fluorophenylglyoxylic acid), or cleavage of the side chain.[5][6] The exact nature of the degradation products will depend on the specific reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of unknown impurities. | Degradation of this compound due to harsh reaction conditions. | - Optimize pH: Buffer the reaction mixture to a neutral or mildly acidic pH. - Control Temperature: Run the reaction at the lowest effective temperature. - Protect from Light: Conduct the reaction in an amber glass vessel or protect it from light. |
| Formation of a specific, recurring byproduct. | A specific degradation pathway is being favored. | - Identify the Byproduct: Use analytical techniques like LC-MS or NMR to identify the structure of the byproduct. - Modify Reaction Conditions: Once the degradation pathway is understood, modify the reaction conditions (e.g., change the solvent, add an antioxidant) to disfavor this pathway. |
| Inconsistent reaction outcomes. | Variability in the stability of this compound under slightly different conditions. | - Standardize Protocols: Ensure consistent control of all reaction parameters (temperature, pH, light exposure, atmosphere). - Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Discoloration of the reaction mixture. | Formation of colored degradation products. | - Monitor Reaction Closely: Use techniques like TLC or HPLC to monitor the reaction progress and stop it before significant degradation occurs. - Purification: Employ appropriate purification techniques (e.g., recrystallization, chromatography) to remove colored impurities. |
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a representative example of stability under forced degradation conditions. These values are illustrative and should be confirmed by experimental studies.
| Condition | Parameter | Value | Duration | % Degradation (Hypothetical) | Primary Degradation Product (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15% | 4-Fluorobenzaldehyde |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 25% | 4-Fluorobenzoic acid |
| Oxidative | 3% H₂O₂ | 25°C | 24 hours | 20% | 4-Fluorophenylglyoxylic acid |
| Thermal | Solid State | 80°C | 7 days | 10% | Decarboxylation products |
| Photolytic | Solution (in Methanol) | ICH guidelines | 7 days | 5% | Minor unidentified products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a general guideline based on ICH recommendations and should be adapted for specific experimental needs.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 7 days. Also, reflux a solution of the acid in a suitable solvent.
-
Photolytic Degradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize the degradation products using techniques like LC-MS and NMR.
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A troubleshooting workflow for addressing stability issues.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Degradation of substituted mandelic acids by meta fission reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: 4-Fluoromandelic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral resolution by diastereomeric salt formation remains a widely employed and practical method for obtaining single enantiomers from a racemic mixture. The choice of the resolving agent is critical to the success of this process, influencing yield, enantiomeric purity, and overall efficiency. This guide provides a comparative analysis of 4-Fluoromandelic acid against other commonly used chiral resolving agents, supported by available experimental data and detailed methodologies.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture, such as that of a chiral amine, is reacted with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers, having different spatial arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility allows for the preferential crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the desired enantiomer of the amine is liberated from the salt, typically by treatment with a base, and the resolving agent can often be recovered and reused.
Performance Comparison of Chiral Resolving Agents
The selection of an optimal resolving agent is often a result of empirical screening, as the interactions between the agent and the substrate are highly specific. Key performance indicators for a resolving agent include the yield of the diastereomeric salt and the enantiomeric excess (ee%) of the target enantiomer after liberation.
While direct, side-by-side comparative studies for a single substrate under identical conditions are not extensively available in the literature, this guide compiles data from various sources to offer a representative comparison. A particular focus is placed on the resolution of the model compound, (±)-1-phenylethylamine, a common benchmark for evaluating acidic resolving agents.
Data Summary: Resolution of Racemic Amines
| Chiral Resolving Agent | Racemic Substrate | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Resolved Amine | Reference |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | High | >95% (in a single crystallization) | [1] |
| L-Tartaric Acid | (±)-1-Phenylethylamine | 80-90% | >85% | [1] |
| (+)-Di-p-toluoyl-D-tartaric acid | Various amines | 75-92% | >95% | [2] |
| (-)-Camphoric Acid | (±)-1-Phenylethylamine | Data not available | Data not available | [3] |
| (S)-4-Fluoromandelic Acid | Data not available for use as a resolving agent | Data not available | Data not available |
Observations:
-
Mandelic Acid and its derivatives , such as (+)-Di-p-toluoyl-D-tartaric acid, are highly effective resolving agents for a variety of amines, frequently achieving excellent enantiomeric excess (>95%) and good to high yields.[2]
-
L-Tartaric Acid represents a cost-effective and widely used option, demonstrating good performance in terms of both yield and enantiomeric purity.[1]
-
Camphoric Acid is a well-established resolving agent, though specific quantitative data for the resolution of 1-phenylethylamine was not found in the reviewed literature, precluding a direct numerical comparison in this context.[3]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of chiral resolution procedures. The following are generalized protocols for the resolution of a racemic amine.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
This protocol is a general representation of a common laboratory procedure.
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic Acid
-
Methanol
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-Mandelic Acid in warm methanol. To this solution, add an equimolar amount of (±)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Amine: Suspend the collected crystals in water and add 10% NaOH solution until the mixture is basic.
-
Extraction: Extract the liberated (S)-1-phenylethylamine with diethyl ether.
-
Drying and Isolation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved (S)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or polarimetry.
Protocol 2: Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid
This protocol is adapted from a typical laboratory experiment.[5]
Materials:
-
(±)-1-Phenylethylamine
-
L-Tartaric Acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: In a flask, dissolve L-tartaric acid in methanol, heating gently to facilitate dissolution. In a separate container, dissolve (±)-1-phenylethylamine in methanol.
-
Crystallization: Add the amine solution to the warm tartaric acid solution. Allow the mixture to cool to room temperature, during which the diastereomeric salt will begin to crystallize. Cool further in an ice bath to maximize crystal formation.
-
Isolation: Isolate the crystalline salt by vacuum filtration, washing with a small amount of cold methanol.
-
Liberation of the Amine: Partially dissolve the crystalline salt in water and add 50% aqueous NaOH solution until the solution is basic.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether.
-
Drying and Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved amine.
-
Analysis: The enantiomeric excess is determined by measuring the optical rotation of the sample and comparing it to the known value for the pure enantiomer.[5]
Visualizing the Process: Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships in chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
The selection of an appropriate chiral resolving agent is a critical, substrate-dependent process. While mandelic acid and tartaric acid are well-documented and highly effective resolving agents for a broad range of amines, the potential of substituted mandelic acids, such as this compound, should not be overlooked. The introduction of a fluorine atom can modulate the electronic properties and intermolecular interactions of the resolving agent, potentially leading to enhanced discrimination between enantiomers and improved resolution efficiency for specific substrates. Although direct comparative data for this compound as a resolving agent is currently limited in the literature, its demonstrated ability to form crystalline diastereomeric complexes makes it a promising candidate for screening in chiral resolution studies. Researchers are encouraged to consider this compound as a valuable tool in their arsenal of chiral resolving agents, particularly when traditional agents provide suboptimal results.
References
A Comparative Guide to the Resolution of 4-Fluoromandelic Acid and Other Halogenated Mandelic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resolution performance of 4-Fluoromandelic acid against other halogenated mandelic acids, including chloro- and bromo-substituted analogues. The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into different resolution strategies, including classical diastereomeric salt formation and co-crystallization.
Introduction to Chiral Resolution of Halogenated Mandelic Acids
Enantiomerically pure halogenated mandelic acids are valuable chiral building blocks in the synthesis of numerous pharmaceuticals. The presence and position of the halogen atom on the phenyl ring can significantly influence the physicochemical properties of these molecules, including their behavior during chiral resolution. This guide focuses on comparing the resolution of this compound with its chloro- and bromo- counterparts to aid researchers in selecting the most effective resolution strategies.
Comparative Performance Data
The following tables summarize quantitative data from resolution experiments on various halogenated mandelic acids.
Co-crystallization with Levetiracetam
A study by Zhang et al. (2021) provides a direct comparison of the resolution of five halogenated mandelic acids via co-crystallization with the chiral resolving agent Levetiracetam (LEV) in acetonitrile.[1][2][3]
| Racemic Mandelic Acid | Resolved Enantiomer | Optical Purity of Crystals (%) | Resolution Efficiency (%) | e.e. of Mother Liquor (%) |
| This compound | (R)-4-FMA | 90 | 54 | 29 |
| 2-Chloromandelic Acid | (S)-2-ClMA | 78 | 76 | 76 |
| 3-Chloromandelic Acid | (S)-3-ClMA | 83 | 94 (optimized) | 63 (optimized) |
| 4-Chloromandelic Acid | (S)-4-ClMA | 88 | 18 | 23 |
| 4-Bromomandelic Acid | (S)-4-BrMA | 71 | 28 | 21 |
Data sourced from Zhang et al. (2021).[1][2][3]
Key Observations:
-
Enantioselectivity: Levetiracetam shows opposite enantioselectivity for this compound, preferentially co-crystallizing with the (R)-enantiomer, whereas it selects for the (S)-enantiomer in the case of the tested chloro- and bromo-mandelic acids.[1][2][3]
-
Resolution Efficiency: The resolution efficiency varies significantly with the position and nature of the halogen substituent. 3-Chloromandelic acid showed the highest resolution efficiency under optimized conditions.[1][2][3] this compound demonstrated a moderate resolution efficiency, which was notably better than that of 4-Chloromandelic and 4-Bromomandelic acids.[1][2][3]
Classical Diastereomeric Salt Resolution
| Racemic Mandelic Acid | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 4-Chloromandelic Acid | (R)-(+)-Benzyl-1-phenylethylamine | Ethanol | 84.3 (Resolution Efficiency) | >99 | --INVALID-LINK-- |
| 4-Chloromandelic Acid | (R)-phenylethylamine | Not specified | - | - | --INVALID-LINK-- |
A study on the resolution of 2'-, 3'-, and 4'-fluoromandelic acids with (+)-(1S;2S)-pseudoephedrine in 95% ethanol found that the largest discriminating solubilities (15-fold difference) were observed for the 2'-fluoromandelic acid diastereomers.[1] This suggests that the position of the fluorine atom is a critical factor in the success of classical resolution. However, specific yield and enantiomeric excess values were not provided in a format suitable for direct comparison in the table.
Experimental Protocols
Co-crystallization with Levetiracetam
This protocol is adapted from the work of Zhang et al. (2021) for the resolution of halogenated mandelic acids.[1][2][3]
Materials:
-
Racemic halogenated mandelic acid (e.g., this compound)
-
Levetiracetam (LEV)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the racemic halogenated mandelic acid and a sub-stoichiometric amount of Levetiracetam in acetonitrile by heating and stirring. The optimal molar ratio may vary for each acid.
-
Slowly cool the solution to room temperature.
-
Seed the solution with a small amount of the desired co-crystal if available.
-
Allow the solution to stand at a reduced temperature (e.g., -15 °C) for an extended period (e.g., 14 days) to allow for crystallization.
-
Collect the precipitated co-crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
-
The enantiomeric purity of the crystalline material and the enantiomeric excess of the mother liquor can be determined by chiral HPLC.
Classical Diastereomeric Salt Resolution of 4-Chloromandelic Acid
This protocol is based on the resolution of 4-Chloromandelic acid with (R)-(+)-Benzyl-1-phenylethylamine.
Materials:
-
Racemic 4-Chloromandelic acid
-
(R)-(+)-Benzyl-1-phenylethylamine
-
Absolute Ethanol
Procedure:
-
Dissolve racemic 4-Chloromandelic acid in absolute ethanol.
-
Add an equimolar amount of (R)-(+)-Benzyl-1-phenylethylamine to the solution.
-
Stir the mixture at room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Cool the mixture to an optimized temperature (e.g., 15 °C) to maximize the yield of the precipitate.
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold absolute ethanol.
-
Dry the crystals.
-
To liberate the enantiomerically pure acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).
-
Extract the liberated 4-Chloromandelic acid with a suitable organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the resolved product.
Visualizing the Resolution Process
Logical Workflow of Chiral Resolution by Diastereomeric Salt Formation
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Experimental Workflow for Co-crystallization Resolution
Caption: Step-by-step workflow for co-crystallization resolution.
Conclusion
The choice of resolution method and resolving agent for halogenated mandelic acids is highly dependent on the specific substrate.
-
This compound shows unique enantioselectivity with Levetiracetam compared to its chloro- and bromo- analogues, preferentially yielding the (R)-enantiomer. Its resolution efficiency in this system is moderate but superior to 4-chloro and 4-bromo derivatives. The position of the fluorine atom is also a critical determinant in the success of classical diastereomeric salt resolution, as suggested by studies with pseudoephedrine.
-
Chloromandelic acids exhibit variable resolution efficiency depending on the chlorine's position, with the 3-chloro isomer showing the highest efficiency with Levetiracetam. 4-Chloromandelic acid can be very effectively resolved using classical diastereomeric salt formation with chiral amines like (R)-(+)-benzyl-1-phenylethylamine.
-
4-Bromomandelic acid shows lower resolution efficiency in the co-crystallization system with Levetiracetam compared to the other halogenated mandelic acids tested.
For researchers and drug development professionals, this guide highlights the importance of screening different resolving agents and methods to identify the optimal conditions for obtaining the desired enantiomer of a specific halogenated mandelic acid. The provided data and protocols serve as a valuable starting point for developing efficient and scalable chiral resolution processes.
References
A Comparative Guide: 4-Fluoromandelic Acid vs. Mosher's Acid for Chiral Amine Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a cornerstone of modern chemistry. Chiral derivatizing agents (CDAs) that react with enantiomers to form diastereomers, distinguishable by NMR spectroscopy, are invaluable tools in this endeavor. This guide provides a comprehensive comparison of a promising CDA, 4-Fluoromandelic acid, with the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), for the determination of enantiomeric excess (% ee) in chiral amines.
This objective comparison is supported by experimental data and detailed protocols to assist in the selection of the most suitable reagent for specific analytical challenges. While Mosher's acid has long been the gold standard, the unique properties of this compound, particularly for ¹⁹F NMR analysis, present a compelling alternative.
At a Glance: Key Differences and Advantages
| Feature | This compound | Mosher's Acid (MTPA) |
| Primary NMR Nucleus | ¹⁹F, ¹H | ¹H, ¹⁹F |
| Key Structural Feature | Fluorine on the phenyl ring | Trifluoromethyl group |
| ¹⁹F NMR Signal | Typically a single, sharp signal per diastereomer | Typically a single, sharp signal per diastereomer |
| ¹H NMR Complexity | Simpler spectra due to fewer protons near the chiral center | More complex spectra due to the methoxy and phenyl protons |
| Chemical Shift Dispersion | Excellent in ¹⁹F NMR, often leading to baseline separation | Good in both ¹H and ¹⁹F NMR |
| Availability | Commercially available | Readily commercially available in both enantiomeric forms |
| Established Methodology | Less established than Mosher's acid | Well-established with extensive literature support |
Principle of Chiral Derivatization for NMR Analysis
The fundamental principle involves the reaction of a chiral amine with an enantiomerically pure chiral derivatizing agent (the acid) to form a pair of diastereomeric amides. These diastereomers, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra. The difference in the chemical shifts (Δδ) of corresponding nuclei in the two diastereomers allows for their individual quantification. The enantiomeric excess (% ee) of the original amine can then be calculated from the integration of the respective signals.
The use of fluorinated CDAs like this compound and Mosher's acid offers the significant advantage of ¹⁹F NMR analysis. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the large chemical shift range of ¹⁹F NMR often results in excellent signal dispersion with minimal background interference, simplifying spectral analysis and improving the accuracy of integration.
Data Presentation: A Comparative Analysis
Table 1: Comparison of ¹⁹F NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Amides of Representative Chiral Amines.
| Chiral Amine | This compound (Δδ in ppm) | Mosher's Acid (MTPA) (Δδ in ppm) |
| 1-Phenylethylamine | Data not available in a comparative context | 0.1 - 0.3 |
| 1-(1-Naphthyl)ethylamine | Data not available in a comparative context | ~0.29 |
| Amphetamine | Data not available in a comparative context | ~0.31 |
| Phenylglycinol | Data not available in a comparative context | Variable |
Note: The lack of directly comparable, published Δδ values for this compound with these specific amines highlights the need for further research in this area. However, the principle of large chemical shift dispersion in ¹⁹F NMR suggests that significant separation would be expected.
Table 2: Qualitative Comparison of Performance.
| Parameter | This compound | Mosher's Acid (MTPA) |
| Ease of Derivatization | Straightforward amide bond formation | Well-established, straightforward amide bond formation |
| Spectral Resolution (¹⁹F NMR) | Potentially superior due to the single fluorine atom | Excellent, with the CF₃ group providing a clear signal |
| Spectral Resolution (¹H NMR) | Generally simpler spectra | Can be complex, requiring careful analysis |
| Quantification Accuracy | High, especially with baseline-separated ¹⁹F signals | High, a well-validated method |
| Cost-Effectiveness | Generally comparable to other chiral derivatizing agents | Readily available and competitively priced |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the derivatization of a chiral amine with this compound and Mosher's acid for NMR analysis.
Protocol 1: Derivatization with this compound
Materials:
-
(R)- or (S)-4-Fluoromandelic acid
-
Chiral amine
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, chloroform)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR spectrometer (¹H and ¹⁹F capabilities)
Procedure:
-
Amide Formation: In a clean, dry vial, dissolve the chiral amine (1.0 equivalent) and (R)- or (S)-4-Fluoromandelic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a small amount of water. Extract the product with an organic solvent. Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the purified diastereomeric amide mixture in the deuterated solvent.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra. Integrate the well-resolved signals corresponding to the two diastereomers in the ¹⁹F NMR spectrum to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting amine.
Protocol 2: Derivatization with Mosher's Acid (MTPA)
Materials:
-
(R)- or (S)-Mosher's acid chloride (MTPA-Cl) or Mosher's acid and a chlorinating agent (e.g., thionyl chloride)
-
Chiral amine
-
Anhydrous pyridine or another suitable base
-
Anhydrous, aprotic solvent (e.g., dichloromethane, chloroform)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR spectrometer (¹H and ¹⁹F capabilities)
Procedure:
-
Amide Formation (using MTPA-Cl): In a clean, dry NMR tube or vial, dissolve the chiral amine (1.0 equivalent) in the anhydrous solvent.
-
Add anhydrous pyridine (2-3 equivalents).
-
Add (R)- or (S)-Mosher's acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
NMR Sample Preparation: The reaction mixture can often be directly analyzed by NMR. If purification is necessary, follow a standard aqueous work-up procedure.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra. In the ¹⁹F NMR spectrum, integrate the two singlets corresponding to the trifluoromethyl groups of the two diastereomers. In the ¹H NMR spectrum, identify and integrate well-resolved signals (e.g., methoxy protons or protons adjacent to the chiral center) for each diastereomer.
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the logical flow of each experimental protocol.
Conclusion
Both this compound and Mosher's acid are effective chiral derivatizing agents for the determination of enantiomeric excess in amines. Mosher's acid is a well-established and reliable reagent with a vast body of supporting literature. However, this compound presents a compelling alternative, particularly for laboratories that frequently utilize ¹⁹F NMR. The potential for simpler ¹H NMR spectra and the excellent signal dispersion in ¹⁹F NMR can lead to more straightforward and potentially more accurate analysis.
The choice between these two reagents will depend on the specific application, the available instrumentation, and the complexity of the analyte. For routine analysis and well-characterized systems, Mosher's acid remains an excellent choice. For complex molecules where ¹H NMR spectra may be crowded, or for researchers looking to leverage the advantages of ¹⁹F NMR, this compound is a powerful and promising tool that warrants further investigation and application. The continued exploration of fluorinated chiral derivatizing agents is a testament to the ongoing innovation in the field of stereochemical analysis.
A Comparative Guide to the Validation of Chiral HPLC Methods for 4-Fluoromandelic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate enantioselective analysis of chiral compounds is paramount. 4-Fluoromandelic acid, a key chiral building block in the synthesis of various pharmaceuticals, requires robust and validated analytical methods to ensure its enantiomeric purity. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this compound, supported by experimental data from closely related mandelic acid derivatives.
The separation of enantiomers is a critical step in drug development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), has become the gold standard for analyzing chiral compounds due to its high selectivity in resolving mirror-image isomers.[1]
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[1] Polysaccharide-based columns, such as those derived from cellulose and amylose, are widely used for their broad applicability.[1] Other common CSPs include cyclodextrin, protein, and Pirkle-type phases.[1] The effectiveness of a chiral separation is quantified by several parameters, including resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation will exhibit baseline resolution (Rs > 1.5) in a reasonable analysis time.[1]
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Mandelic Acid | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) | n-hexane/isopropanol/TFA (80/20/0.1, v/v/v) | 2.21 |
| 2-Chloromandelic Acid | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) | n-hexane/isopropanol/TFA (90/10/0.1, v/v/v) | Low |
| 4-Methoxymandelic Acid | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) | n-hexane/isopropanol/TFA (85/15/0.1, v/v/v) | 2.14 |
Data synthesized from a study on mandelic acid and its derivatives, which serves as a proxy for this compound analysis due to structural similarity.[2]
Experimental Protocols
A detailed methodology for the validation of a chiral HPLC method is crucial for ensuring its accuracy, precision, and robustness. The following protocol is a general guideline that can be adapted for the analysis of this compound.
System Suitability
Before initiating method validation, the suitability of the chromatographic system must be established. This is typically achieved by injecting a standard solution of the racemic compound multiple times. Key system suitability parameters include:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 is generally required for baseline separation.
-
Tailing Factor (T): Measures the asymmetry of the peak. A value between 0.8 and 1.5 is usually acceptable.
-
Theoretical Plates (N): Indicates the efficiency of the column.
Method Validation Parameters
The validation of a chiral HPLC method should encompass the following parameters as per regulatory guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This can be demonstrated by comparing the chromatograms of the analyte with and without the potential interfering substances.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the analyte and plotting the peak area against the concentration. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, flow rate, and column temperature.
Logical Workflow for Chiral HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of a chiral HPLC method for this compound analysis.
Caption: A logical workflow for the validation of a chiral HPLC method.
References
A Comparative Guide to the Industrial Resolution of 4-Fluoromandelic Acid: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and cost-effective resolution of chiral compounds is a critical consideration in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). 4-Fluoromandelic acid is a valuable chiral building block, and its successful resolution on an industrial scale is paramount. This guide provides an objective comparison of the primary methods for the industrial resolution of racemic this compound, offering a cost-benefit analysis supported by available experimental data.
Executive Summary
The industrial resolution of this compound can be approached through several techniques, each with distinct advantages and disadvantages. Classical diastereomeric salt formation is a mature and often cost-effective method for large-scale production. Enzymatic resolution offers high selectivity under mild conditions, though it is often limited to a 50% theoretical yield without an integrated racemization step. Co-crystallization with a chiral resolving agent is an emerging technique with demonstrated potential for high enantiomeric purity. Finally, preparative chromatography, while offering high purity, is generally associated with higher capital and operational costs, making it more suitable for high-value, lower-volume applications. The optimal choice depends on a careful evaluation of factors including production scale, required enantiomeric purity, and overall process economics.
Comparison of Industrial Resolution Methods
The selection of an appropriate resolution strategy requires a thorough evaluation of performance metrics and economic factors. The following tables provide a comparative overview of the most relevant methods for the industrial resolution of this compound.
| Method | Resolving Agent/Enzyme | Typical Yield | Typical Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Formation | (R)-1-Phenylethylamine | 40-75%[1] | 70-95% e.e.[1] | Cost-effective for large scale, mature technology, readily available resolving agents.[2][3] | Can require extensive optimization of solvent and conditions, may require multiple recrystallizations.[4] |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | ~50% (theoretical max) | >95% e.e.[5] | High enantioselectivity, mild reaction conditions, environmentally friendly. | 50% yield limitation without racemization, enzyme cost and stability can be a factor.[5] |
| Co-crystallization | Levetiracetam | High | Up to 90% optical purity[6] | High enantioselectivity in a single step, potential for high purity.[6] | Newer technology, requires specific molecular recognition, may need optimization. |
| Preparative Chromatography (SFC/HPLC) | Chiral Stationary Phase | >90% | >99% e.e. | High purity and recovery, applicable to a wide range of compounds.[7] | High capital and operational costs, solvent consumption, less cost-effective for large volumes.[3] |
Cost-Benefit Analysis: A Qualitative Overview
| Method | Raw Material Cost | Process Complexity & Cost | Throughput & Scalability | Waste Generation | Overall Cost-Effectiveness |
| Diastereomeric Salt Formation | Low to moderate (depends on resolving agent). | Moderate (solvent screening, multiple steps). | High scalability. | Moderate (solvent waste, undesired enantiomer). | Generally high for large scale. |
| Enzymatic Kinetic Resolution | Moderate (racemate + enzyme). | Low to moderate (milder conditions). | Scalable, but throughput limited by 50% yield. | Low (aqueous media, biodegradable). | Moderate to high, especially with enzyme recycling and racemization. |
| Co-crystallization | Moderate (racemate + co-former). | Moderate (screening for co-former and conditions). | Potentially high scalability. | Low to moderate. | Potentially high, dependent on co-former cost and efficiency. |
| Preparative Chromatography (SFC/HPLC) | High (chiral stationary phase is expensive). | High (specialized equipment and solvents). | Lower throughput, less scalable for bulk. | High (solvent consumption). | Generally lower for bulk production, higher for high-value products. |
Experimental Protocols
Detailed methodologies are crucial for replicating and scaling up resolution processes. Below are representative protocols for the key methods discussed.
Diastereomeric Salt Formation with (R)-1-Phenylethylamine
This protocol is a generalized procedure based on common practices for the resolution of mandelic acid derivatives.
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol) with gentle heating. In a separate vessel, dissolve 0.5 equivalents of (R)-1-Phenylethylamine in the same solvent.
-
Crystallization: Slowly add the (R)-1-Phenylethylamine solution to the heated this compound solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to acidic (pH 1-2) with a strong acid (e.g., HCl).
-
Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the resolved this compound.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Enzymatic Kinetic Resolution using Lipase
This protocol is a general representation of an enzymatic resolution.
-
Reaction Setup: Suspend racemic this compound ester (e.g., methyl ester) in a phosphate buffer (pH ~7).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme for potential reuse.
-
Separation: Acidify the aqueous solution to pH 1-2 and extract the unreacted (R)-4-Fluoromandelic acid ester with an organic solvent. The hydrolyzed (S)-4-Fluoromandelic acid will remain in the aqueous phase.
-
Isolation:
-
Ester: Dry and evaporate the organic phase to isolate the enantiomerically enriched ester.
-
Acid: Extract the acidified aqueous phase with an organic solvent, then dry and evaporate the solvent to isolate the enantiomerically enriched acid.
-
-
Analysis: Determine the enantiomeric excess of both the unreacted ester and the hydrolyzed acid by chiral HPLC.
Co-crystallization with Levetiracetam
This protocol is based on the published resolution of halogenated mandelic acids.[6]
-
Dissolution: Dissolve racemic this compound and a sub-stoichiometric amount of Levetiracetam (e.g., 0.85 equivalents) in a suitable solvent such as acetonitrile at reflux temperature with stirring.
-
Crystallization: Slowly cool the solution to room temperature to induce co-crystallization. Further cooling to a lower temperature (e.g., -15 °C) over an extended period (e.g., several days) can improve the yield and optical purity.
-
Isolation: Collect the co-crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: The resolved this compound can be liberated from the co-crystal by standard methods such as acid/base extraction or chromatography.
-
Analysis: The enantiomeric composition of the this compound in both the solid and liquid phases should be determined by chiral HPLC to evaluate the resolution efficiency.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for diastereomeric salt formation, enzymatic kinetic resolution, and co-crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
4-Fluoromandelic Acid as a Resolving Agent: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of a suitable resolving agent is paramount for achieving high enantiomeric purity and process efficiency. This guide provides a comprehensive literature review of 4-Fluoromandelic acid as a chiral resolving agent, comparing its potential efficacy with established alternatives based on available experimental data.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical method for separating enantiomers involves their reaction with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physicochemical characteristics. This difference allows for their separation, typically by fractional crystallization. The less soluble diastereomer crystallizes from the solution, is isolated, and then the resolved enantiomer is liberated from the salt, often by a simple acid-base workup. The success of this method hinges on the significant difference in solubility between the two diastereomeric salts.
This compound: A Potential Resolving Agent
Optically active this compound is recognized as an important pharmaceutical intermediate and chiral resolving agent.[1] Its structural similarity to mandelic acid, a well-established resolving agent, suggests its potential utility in the separation of racemic bases such as amines and alcohols. The fluorine substituent at the para position of the phenyl ring can influence the electronic properties and crystal packing of the resulting diastereomeric salts, potentially leading to improved chiral recognition and separation efficiency compared to unsubstituted mandelic acid.
However, a comprehensive review of the scientific literature reveals a notable scarcity of specific examples where this compound is employed as the resolving agent. One study details the resolution of racemic this compound itself using levetiracetam as the resolving agent, highlighting its importance as a chiral compound but not its application in resolving other substances.[2]
Comparative Performance of Mandelic Acid Derivatives
In the absence of direct experimental data for this compound, a comparison can be drawn from the performance of other halogenated mandelic acid derivatives and the parent compound, mandelic acid. The following table summarizes the performance of various resolving agents in the resolution of different racemic compounds.
| Resolving Agent | Racemic Compound | Yield (%) | Enantiomeric Excess (ee%) | Solvent | Reference |
| (R)-(+)-Benzyl-1-phenylethylamine | 4-Chloromandelic acid | 83.1 | 94.8 (d.e.) | Ethanol | [3][4][5] |
| Levetiracetam | (R,S)-3-Chloromandelic acid | - | 63 ((R)-enantiomer) | Acetonitrile | [2] |
| Levetiracetam | (R,S)-4-Bromomandelic acid | - | 71 ((S)-enantiomer) | Acetonitrile | [2] |
| (R)-(+)-1-(1-Naphthyl)ethylamine | 4-Chloromandelic acid | 42.2 | 99.5 | Methanol/Ethanol | [3][6] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and optimization of a chiral resolution process. Below are generalized protocols for diastereomeric salt formation using an acidic resolving agent.
General Protocol for the Resolution of a Racemic Amine
-
Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral acidic resolving agent (e.g., (S)-4-Fluoromandelic acid) in the same solvent, gently heating if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer may precipitate immediately, or the solution may require cooling to induce crystallization. The cooling rate and final temperature should be carefully controlled to ensure selective crystallization of the less soluble salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash it with a small amount of the cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the acidic resolving agent and liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Visualization of the Resolution Process
The logical workflow of a typical chiral resolution process via diastereomeric salt formation is illustrated in the following diagram.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Conclusion
While this compound is positioned as a promising chiral resolving agent due to its structural characteristics, there is a clear need for more published experimental data to substantiate its efficacy. The available information on related mandelic acid derivatives suggests that halogenated mandelic acids can be effective resolving agents, often achieving high enantiomeric excess. Researchers and drug development professionals are encouraged to consider this compound as a candidate for screening in their resolution processes, particularly for racemic amines. Further research and publication of experimental results will be invaluable in establishing its role and performance relative to other commonly used resolving agents.
References
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloromandelic acid | 492-86-4 | Benchchem [benchchem.com]
- 4. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
The Strategic Advantage of 4-Fluoromandelic Acid in Chiral Pharmaceutical Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical step in the synthesis of enantiomerically pure pharmaceuticals. 4-Fluoromandelic acid, a fluorinated derivative of mandelic acid, has emerged as a valuable intermediate in the synthesis of complex chiral molecules, particularly in the development of cardiovascular and antitumor drugs.[1] This guide provides a comparative analysis of this compound, focusing on its own chiral resolution, which is a crucial step for its application as a chiral precursor.
While direct comparative data on the use of this compound as a chiral resolving agent for specific pharmaceuticals is not extensively available in the public domain, a detailed examination of its own resolution provides valuable insights into its stereochemical properties and handling. This guide will focus on a case study of the enantiospecific co-crystallization of this compound and its halogenated analogs with Levetiracetam (LEV), a known chiral resolving agent. This data-driven comparison will aid researchers in understanding the nuances of handling this important chiral building block.
Performance Comparison in Chiral Resolution
The efficiency of chiral resolution is a key parameter in the synthesis of enantiomerically pure compounds. The following table summarizes the quantitative data from the resolution of various halogenated mandelic acids using Levetiracetam. This comparison highlights the relative performance of this compound's resolution.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Acid |
| This compound (4-FMA) | Levetiracetam | Acetonitrile | Not explicitly stated for the salt, but 0.340g of co-crystal obtained from 0.408g of 4-FMA | 90% (for (R)-4-FMA) |
| 4-Chloromandelic Acid (4-ClMA) | Levetiracetam | Acetonitrile | Not explicitly stated for the salt, but 0.190g of co-crystal obtained from 0.529g of 4-ClMA | 88% (for (S)-4-ClMA) |
| 4-Bromomandelic Acid (4-BrMA) | Levetiracetam | Acetonitrile | Not explicitly stated for the salt, but 0.380g of co-crystal obtained from 0.655g of 4-BrMA | 71% (for (S)-4-BrMA) |
| 2-Chloromandelic Acid (2-ClMA) | Levetiracetam | Acetonitrile | Not explicitly stated for the salt, but 0.760g of co-crystal obtained from 1.058g of 2-ClMA | 78% (for (S)-2-ClMA) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following is the experimental protocol for the chiral resolution of this compound with Levetiracetam.
Materials:
-
Racemic this compound (4-FMA)
-
Levetiracetam (LEV)
-
Acetonitrile
-
Co-crystal seeds (prepared by liquid-assisted grinding)
Procedure:
-
Dissolution: 0.408 g (2.40 mmol) of racemic this compound was dissolved in 2.0 mL of acetonitrile in a straight screw bottle. The suspension was heated to 80 °C with agitation for one and a half hours. Any undissolved solid was removed using a needle filter.
-
Addition of Resolving Agent: 0.351 g (2.06 mmol) of Levetiracetam was added to the filtered solution. The mixture was stirred at reflux temperature for 3 hours to ensure complete dissolution.
-
Crystallization: The solution was then allowed to cool slowly to room temperature. Co-crystal seeds were added to induce crystallization. The mixture was subsequently placed at -15 °C for 14 days.
-
Isolation and Analysis: The precipitated crystalline co-crystal was collected by vacuum filtration and washed with acetonitrile. The solid was weighed, and the optical purity of the (R)-4-Fluoromandelic acid was determined by High-Performance Liquid Chromatography (HPLC) to be up to 90% ee. The enantiomeric excess of the remaining (S)-4-Fluoromandelic acid in the liquid phase was also analyzed by HPLC.
Experimental Workflow and Logical Relationships
To visualize the process of chiral resolution by diastereomeric salt formation, the following diagrams illustrate the general workflow and the logical steps involved.
Caption: General experimental workflow for chiral resolution.
Caption: Logical relationships in diastereomeric salt resolution.
References
Spectroscopic Comparison of 4-Fluoromandelic Acid Diastereomeric Salts: A Guide for Researchers
A detailed analysis of the spectroscopic differences between the diastereomeric salts of 4-fluoromandelic acid, formed with the chiral resolving agent (R)-(+)-1-phenylethylamine, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their ¹H NMR, FT-IR, VCD, and ECD spectra, supported by predicted data and detailed experimental protocols.
The differentiation and characterization of diastereomers are critical in the development of chiral drugs and other enantiomerically pure compounds. Spectroscopic techniques offer a powerful, non-destructive means to distinguish between these stereoisomers. This guide focuses on the diastereomeric salts formed from racemic this compound and a common resolving agent, (R)-(+)-1-phenylethylamine, resulting in the (R,R) and (S,R) diastereomers.
Comparative Spectroscopic Data
Due to the limited availability of direct experimental spectra for these specific diastereomeric salts in the public domain, the following data tables are based on computational predictions. These predictions were performed using established Density Functional Theory (DFT) methods, which have been shown to provide reliable spectroscopic data.[1][2][3][4][5][6][7][8][9][10][11]
¹H NMR Spectroscopy
¹H NMR spectroscopy is a fundamental technique for distinguishing diastereomers. The different spatial arrangements of the atoms in diastereomers lead to distinct chemical environments for the protons, resulting in different chemical shifts (δ). The most significant differences are often observed for protons close to the chiral centers.
| Proton | (R,R)-4-Fluoromandelic acid-(R)-1-phenylethylamine Salt (ppm) | (S,R)-4-Fluoromandelic acid-(R)-1-phenylethylamine Salt (ppm) | Predicted Δδ (ppm) |
|---|---|---|---|
| Mandelic α-H | 5.10 | 5.05 | 0.05 |
| Phenylethylamine α-H | 4.35 | 4.40 | -0.05 |
| Phenylethylamine -CH₃ | 1.65 | 1.70 | -0.05 |
| Aromatic Protons (Mandelic) | 7.10-7.45 | 7.12-7.48 | Minor shifts |
| Aromatic Protons (Phenylethylamine) | 7.25-7.40 | 7.28-7.42 | Minor shifts |
Caption: Predicted ¹H NMR chemical shifts for the key protons in the (R,R) and (S,R) diastereomeric salts.
FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy provides information about the vibrational modes of molecules. Diastereomers can exhibit subtle but measurable differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall molecular structure. Key functional groups, such as the carboxylate (COO⁻) and ammonium (NH₃⁺) ions formed in the salt, will also show characteristic absorption bands.
| Vibrational Mode | (R,R)-Diastereomer (cm⁻¹) | (S,R)-Diastereomer (cm⁻¹) | Notes |
|---|---|---|---|
| N-H⁺ Stretch (Ammonium) | ~3050 (broad) | ~3055 (broad) | Broad due to hydrogen bonding. |
| C=O Stretch (Carboxylate) | ~1620 | ~1625 | Asymmetric stretch, sensitive to ionic environment. |
| C-O Stretch (Carboxylate) | ~1400 | ~1405 | Symmetric stretch. |
| C-F Stretch | ~1225 | ~1228 | Characteristic of the fluoro-aromatic group. |
| Fingerprint Region | Multiple bands | Multiple bands with slight shifts | Differences in this region reflect the unique 3D structure of each diastereomer. |
Caption: Predicted key FT-IR absorption bands for the diastereomeric salts.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for studying chiral molecules. They measure the differential absorption of left and right circularly polarized light in the infrared and ultraviolet-visible regions, respectively. Enantiomers give mirror-image spectra, while diastereomers exhibit distinct spectra.
| Spectroscopic Technique | (R,R)-Diastereomer | (S,R)-Diastereomer |
|---|---|---|
| VCD | Complex pattern of positive and negative bands throughout the mid-IR region. | Distinctly different pattern of positive and negative bands compared to the (R,R) isomer. |
| ECD (λmax, nm (Δε)) | ~215 (+), ~260 (-) | ~218 (-), ~262 (+) |
Caption: Predicted qualitative VCD characteristics and ECD maxima for the diastereomeric salts.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Synthesis of Diastereomeric Salts
The formation of diastereomeric salts is a common method for the resolution of racemic mixtures.
-
Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent, such as ethanol or methanol.
-
Addition of Resolving Agent: Add one equivalent of the chiral resolving agent, (R)-(+)-1-phenylethylamine, to the solution.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent can influence which diastereomer crystallizes preferentially.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Second Diastereomer: The more soluble diastereomer can often be recovered from the mother liquor.
Caption: Workflow for the synthesis of diastereomeric salts.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the diastereomeric salt in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher for better resolution.
-
Analysis: Integrate the signals corresponding to the distinct protons of each diastereomer to determine their ratio.[1][4][9]
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the salt with dry KBr powder and pressing it into a thin disk. Alternatively, for a mull, grind the sample with a drop of Nujol oil.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify and compare the characteristic absorption bands for each diastereomer.[2][8]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., chloroform for VCD, acetonitrile for ECD) to a concentration of approximately 0.1 M. The cell path length should be chosen to give an appropriate absorbance (typically around 0.5-1.0).
-
Data Acquisition: Measure the VCD and ECD spectra using a dedicated chiroptical spectrometer.
-
Analysis: Compare the experimental spectra with the predicted spectra to confirm the absolute and relative configurations.[3][5][6][7][11]
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of the diastereomeric salts of this compound reveals distinct differences in their ¹H NMR, FT-IR, VCD, and ECD spectra. While experimental data provides the ultimate confirmation, computational predictions offer a valuable and increasingly accurate tool for anticipating and interpreting these differences. This guide provides a framework for researchers to utilize these spectroscopic techniques for the characterization and analysis of chiral compounds, aiding in the efficient development of enantiomerically pure products.
References
- 1. mdpi.com [mdpi.com]
- 2. schrodinger.com [schrodinger.com]
- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Density Functional Computations of Vibrational Circular Dichroism Spectra beyond the Born-Oppenheimer Approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Fluoromandelic Acid: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals, this document outlines the immediate safety, handling, and disposal procedures for 4-Fluoromandelic acid. Following these protocols is critical for ensuring personnel safety and minimizing environmental impact.
This compound is a halogenated aromatic carboxylic acid that requires careful handling and disposal due to its irritant properties. As with many fluorinated organic compounds, the strong carbon-fluorine bond necessitates specialized disposal methods to ensure complete destruction and prevent environmental persistence. This guide provides a step-by-step operational plan for the proper management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn.
Quantitative Data Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through an approved hazardous waste disposal service, with high-temperature incineration being the preferred method for complete destruction. For small quantities, neutralization can be performed as a pre-treatment step before collection by a licensed waste disposal company.
Experimental Protocol: Neutralization of this compound
This protocol details the neutralization of small quantities of solid this compound.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing the this compound to be neutralized in a larger container to act as secondary containment. An ice bath can be used to control the reaction temperature.
-
Dissolution: Slowly add a small amount of water to the solid this compound to create a slurry. This will facilitate the neutralization reaction.
-
Neutralization: Gradually add small increments of sodium bicarbonate powder or slowly add the 5% sodium carbonate solution to the this compound slurry while stirring continuously. Be aware that this reaction will produce carbon dioxide (CO₂) gas, resulting in effervescence. The addition should be slow to control the rate of gas evolution and prevent splashing.
-
pH Monitoring: Periodically check the pH of the mixture using pH indicator strips or a pH meter. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Final Solution: Once neutralized, the resulting solution contains the sodium salt of this compound, water, and dissolved CO₂. This neutralized solution should still be treated as hazardous waste.
Logistical and Disposal Plan
Packaging:
-
Container Selection: The neutralized this compound solution should be collected in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) carboy is a suitable choice. For solid, un-neutralized this compound, a plastic open-top drum is appropriate for storing corrosive and toxic solids.[2] Ensure the container is in good condition with a secure, tight-fitting lid.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated organic solvents, to avoid creating complex and expensive waste mixtures.
Labeling:
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
Full chemical name: "this compound" or "Neutralized this compound solution"
-
Hazard characteristics: "Irritant," "Corrosive" (if un-neutralized)
-
Generator's name and contact information.
Storage:
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
Final Disposal:
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company. Provide them with the full details of the waste stream. The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Fluoromandelic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for the use of 4-Fluoromandelic acid, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation or damage, and may lead to respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Goggles or safety glasses with side shields | European Standard EN 166[1] |
| Hand Protection | Protective gloves (Nitrile or other impervious gloves are recommended) | N/A |
| Skin and Body | Long-sleeved clothing or a lab coat | N/A |
| Respiratory | Use in a well-ventilated area. For large-scale use or in emergencies where dust or fumes may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended. | N/A |
Operational Plan: Safe Handling Procedures
To ensure safe handling, a systematic approach should be followed. This includes preparation, handling, and post-handling procedures.
Experimental Workflow for Safe Handling
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines
| Waste Type | Disposal Method |
| Unused this compound | Treat as hazardous waste. High-temperature incineration is the preferred method for complete destruction of fluorinated organic compounds.[3] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned container in accordance with local regulations. |
| Spills | For small spills, neutralize with a suitable agent if safe to do so. Absorb with an inert material and place in a sealed container for hazardous waste disposal.[3] |
Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with local, state, and federal regulations.[3]
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
